5-methoxy-1,3-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(9-3)8(2)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVNQBGVRVIBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342359 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-80-8 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxy-1,3-dimethyl-1H-pyrazole: Technical Monograph
Primary CAS: 53091-80-8 | Formula: C₆H₁₀N₂O | M.W.: 126.16 g/mol
Executive Summary
5-Methoxy-1,3-dimethyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and protein kinases. Unlike its more common isomer, 3,5-dimethylpyrazole, this compound features a methoxy substitution at the C5 position, imparting unique electronic properties and hydrogen-bond accepting capabilities critical for ligand-binding interactions. This guide details its synthesis, regiochemical challenges, and application in high-value drug discovery campaigns.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 53091-80-8 | Verified Registry Number |
| Molecular Weight | 126.16 g/mol | |
| Appearance | Colorless to pale yellow oil/low-melting solid | Hygroscopic |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc | Poor water solubility |
| Boiling Point | ~80-85°C at 0.5 mmHg (Predicted) | Vacuum distillation required |
| Acidity (pKa) | ~2.5 (Conjugate acid) | Weakly basic pyrazole N2 |
Synthesis & Manufacturing Methodologies
The synthesis of this compound is chemically non-trivial due to the tautomeric nature of its precursor, 1,3-dimethyl-5-pyrazolone. Direct methylation often yields mixtures of O-methylated and N-methylated products.
The "Chlorine-Switch" Protocol (High Regioselectivity)
For pharmaceutical-grade purity (>98%), the "Chlorine-Switch" method is the industry standard. This route avoids the formation of the N-methylated byproduct (antipyrine derivative) by proceeding through a chloro-intermediate.
Step 1: Chlorination
-
Precursor: 1,3-Dimethyl-5-pyrazolone (CAS 2749-59-9).[1]
-
Reagent: Phosphorus oxychloride (
). -
Conditions: Reflux (100°C), 4-6 hours.
-
Mechanism: The pyrazolone carbonyl oxygen attacks the electrophilic phosphorus, converting the C=O bond into a C-Cl bond via an imidoyl chloride-like intermediate.
-
Product: 5-Chloro-1,3-dimethyl-1H-pyrazole.
Step 2: Nucleophilic Aromatic Substitution (
-
Reagent: Sodium Methoxide (
) in Methanol. -
Conditions: Reflux, 6-12 hours.
-
Mechanism: The methoxide ion attacks the C5 position, displacing the chloride ion. The electron-deficient nature of the pyrazole ring facilitates this substitution.
-
Purification: Vacuum distillation.
Direct Alkylation (Methodological Comparison)
Direct alkylation of 1,3-dimethyl-5-pyrazolone with methyl iodide (
Synthesis Workflow Diagram
Figure 1: Comparison of the high-fidelity "Chlorine-Switch" route versus the low-selectivity direct methylation route.
Mechanistic Insights: The Tautomerism Challenge
Understanding the reactivity of the precursor, 1,3-dimethyl-5-pyrazolone, is critical for successful synthesis. The compound exists in three tautomeric forms in solution:
-
OH-form (Pyrazol-5-ol): Aromatic character; nucleophilic at Oxygen.
-
CH-form (Pyrazolin-5-one): Non-aromatic; nucleophilic at C4.
-
NH-form (Pyrazolone): Less common when N1 is substituted.
In polar protic solvents (MeOH), the OH-form is stabilized, but in basic conditions used for alkylation, the ambident anion is formed. This anion has high electron density at both the Oxygen and the Nitrogen (N2). Hard electrophiles (like MeI) often attack the Nitrogen (N2) due to orbital control, leading to the unwanted byproduct. This necessitates the use of the Chlorine-Switch method described above, which locks the reactivity at the C5 position.
Figure 2: Tautomeric equilibrium and the resulting ambident anion leading to divergent reaction pathways.
Applications in Drug Discovery
TGR5 Agonists
Research indicates that the 1,3-dimethyl-5-methoxy scaffold serves as a potent core for TGR5 (GPBAR1) agonists . TGR5 is a bile acid receptor involved in energy homeostasis and glucose metabolism.
-
Mechanism: The 5-methoxy group acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Serine or Tyrosine) within the TGR5 binding pocket.
-
Analogs: The 5-phenoxy analogs have shown high potency (EC50 < 10 nM), suggesting the 5-alkoxy vector is critical for activity [1].
Kinase Inhibition
The pyrazole ring is a "privileged scaffold" in kinase inhibitors. The 5-methoxy-1,3-dimethyl motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Key Interaction: The N2 nitrogen accepts a hydrogen bond from the kinase hinge backbone, while the C5-methoxy group can project into the ribose binding pocket or solvent front, modifying solubility and metabolic stability.
Experimental Protocol (Standardized)
Objective: Synthesis of this compound via Chloro-intermediate.
-
Chlorination:
-
Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone (10.0 g, 89 mmol).
-
Add
(50 mL) carefully. -
Reflux at 105°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Remove excess
via rotary evaporation. -
Pour residue onto crushed ice/water (Caution: Exothermic). Neutralize with
. -
Extract with DCM, dry over
, and concentrate to yield 5-chloro-1,3-dimethylpyrazole.
-
-
Methoxylation:
-
Dissolve the chloro-intermediate (5.0 g) in anhydrous Methanol (50 mL).
-
Add Sodium Methoxide (25% in MeOH, 2.0 eq).
-
Reflux for 12 hours.
-
Cool, concentrate, and partition between water and Ethyl Acetate.
-
Dry organic layer and concentrate.[2]
-
Purification: Distill under reduced pressure (vacuum) to obtain the pure oil.
-
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and chemical safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound may darken upon exposure to air/light due to oxidation.
-
References
-
Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5. Source: Bioorganic & Medicinal Chemistry Letters (2013).[5] Context: Establishes the biological relevance of the 5-alkoxy-1,3-dimethylpyrazole scaffold in GPCR drug design. URL:
-
1,3-Dimethyl-5-pyrazolone (Precursor Data). Source: NIST Chemistry WebBook. Context: Physical data and CAS verification for the starting material. URL:
-
Regioselectivity in Pyrazole Synthesis. Source: Journal of Organic Chemistry / ACS. Context: Mechanistic background on the N- vs O-alkylation challenges in pyrazole chemistry. URL:
-
Safety Data Sheet (General Pyrazoles). Source: Fisher Scientific. Context: General handling and safety protocols for dimethyl-pyrazole derivatives.[3][6] URL:
Sources
Molecular weight of 5-methoxy-1,3-dimethyl-1H-pyrazole
An In-depth Technical Guide to the Molecular Weight of 5-methoxy-1,3-dimethyl-1H-pyrazole
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific guide to understanding, determining, and verifying the molecular weight of this compound. As a member of the pyrazole class of heterocyclic compounds, this molecule is situated within a scaffold of significant interest for medicinal chemistry and drug discovery.[1][2][3][4] Accurate characterization of its fundamental physicochemical properties, beginning with molecular weight, is the foundational step for any rigorous research and development program. This guide moves beyond a simple statement of value to detail the theoretical underpinnings, experimental methodologies, and the integrated analytical logic required for its unambiguous confirmation.
Section 1: Core Physicochemical and Identity Data
This compound is a substituted pyrazole, a class of aromatic heterocyclic diazoles. The pyrazole nucleus is a privileged scaffold found in numerous approved pharmaceutical agents, highlighting its metabolic stability and versatile biological activity.[3][4] Before its potential can be explored in a drug development context, its identity and purity must be unequivocally established. The following tables summarize its core identifiers and mass-related properties.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₆H₁₀N₂O | [5][6] |
| CAS Registry Number | 53091-80-8 | [5] |
| Common Synonyms | 1,3-Dimethyl-5-methoxypyrazole |[5] |
Table 2: Molecular Weight and Mass Data
| Parameter | Value | Explanation |
|---|---|---|
| Average Molecular Weight | 126.1564 g/mol | The weighted average of the masses of all naturally occurring isotopes of the constituent atoms. Used for bulk calculations (e.g., molarity of a reagent).[5] |
| Monoisotopic Mass | 126.079315 Da | The mass calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass typically observed in mass spectrometry.[6] |
| Protonated Adduct [M+H]⁺ (Predicted) | 127.08659 m/z | The mass-to-charge ratio of the molecule after gaining a proton, as commonly observed in ESI mass spectrometry.[6] |
Section 2: The Imperative of a Multi-Technique Verification Approach
Relying on a single analytical technique for compound characterization is insufficient for modern drug discovery standards. A self-validating system, where orthogonal methods corroborate one another, is essential for scientific integrity. The molecular weight, while primarily determined by mass spectrometry, is only considered confirmed when the compound's purity is established by chromatography and its molecular structure is validated by spectroscopy. This integrated approach ensures that the measured mass corresponds to a pure sample of the correct chemical entity.
The following diagram illustrates the logical workflow for a comprehensive characterization, beginning with a procured or synthesized sample.
Caption: Integrated workflow for the analytical verification of this compound.
Section 3: Experimental Protocols for Molecular Weight Verification
The following protocols represent standard, robust methodologies for determining and confirming the molecular weight and identity of a small molecule like this compound.
Primary Determination via Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the definitive technique for molecular weight determination as it directly measures the mass-to-charge ratio (m/z) of ionized molecules. We select Electrospray Ionization (ESI) in positive ion mode because the two nitrogen atoms in the pyrazole ring are basic and readily accept a proton, leading to a strong and easily interpretable protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for providing an exact mass measurement, which can confirm the elemental composition and differentiate the target compound from potential isobaric impurities.
Experimental Protocol: ESI-MS (Adapted from standard analytical procedures[7])
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation process.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition & Analysis: Acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ adduct. For this compound, this is expected at an m/z of approximately 127.0866.[6] The presence of a sodium adduct [M+Na]⁺ at m/z 149.0685 is also common and further corroborates the molecular weight.[6]
Structural Corroboration via NMR Spectroscopy
Expertise & Causality: While NMR does not measure molecular weight, it provides an atomic-level map of the molecule's structure. By confirming the number and connectivity of all carbon and hydrogen atoms, NMR validates the molecular formula (C₆H₁₀N₂O). This structural confirmation is the linchpin of a self-validating data package; it proves that the mass measured by MS belongs to the correct molecule.
Conceptual Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis & Interpretation:
-
¹H NMR: Expect to observe four distinct signals: a singlet for the C4-H proton on the pyrazole ring, a singlet for the N-methyl group, a singlet for the C-methyl group, and a singlet for the methoxy group. Integration of these peaks should correspond to a 1:3:3:3 proton ratio.
-
¹³C NMR: Expect to observe six distinct signals corresponding to the six carbon atoms in their unique chemical environments.
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: The accuracy of any spectroscopic or spectrometric measurement is contingent on the purity of the sample. HPLC is employed to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. Quantifying the purity ensures that the characterization data is representative of the compound of interest.
Conceptual Protocol: Reversed-Phase HPLC
-
Instrumentation: Use an HPLC system with a UV detector and a C18 stationary phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for small polar molecules.
-
Analysis: Inject a solution of the sample. Monitor the elution profile at a suitable wavelength (e.g., 210-254 nm). A pure sample should ideally exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Section 4: Conclusion
The molecular weight of this compound is authoritatively defined as 126.1564 g/mol (average) and its monoisotopic mass as 126.079315 Da.[5][6] However, for research and drug development professionals, the simple numerical value is insufficient. A rigorous and trustworthy characterization relies on an integrated analytical workflow. The primary determination of its mass-to-charge ratio by mass spectrometry must be supported by chromatographic evidence of its purity and definitive structural confirmation by NMR spectroscopy. This multi-faceted, self-validating approach provides the necessary scientific foundation for its subsequent use in synthesis, biological assays, and preclinical development.
References
-
1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]
-
5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O. PubChem. [Link]
-
This compound (C6H10N2O). PubChemLite. [Link]
-
This compound-4-carboxylic acid. PubChemLite. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
-
Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. SpringerLink. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]
- 6. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Paradigm: Strategic Applications in Modern Drug Discovery
Executive Summary
The pyrazole scaffold (1,2-diazole) has transcended its status as a mere chemical curiosity to become a "privileged structure" in contemporary medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the anti-inflammatory blockbuster Celecoxib to precision oncology agents like Crizotinib —stems from its unique physicochemical duality. The pyrazole ring acts as both a hydrogen bond donor and acceptor, mimicking the adenine base of ATP, which makes it an ideal scaffold for kinase inhibition.
This guide provides a technical deep-dive into the substituted pyrazole motif, focusing on its application in targeted protein kinase inhibition, the synthetic challenges of regiocontrol, and future-facing applications in targeted protein degradation (PROTACs).[1]
Structural Activity Relationship (SAR) & Pharmacophore Analysis[2]
The pyrazole ring is not a passive linker; it is a tunable electronic valve. Its planar, electron-rich aromatic system allows for
The Physicochemical Triad
-
H-Bonding Capability: The unsubstituted N-H (position 1) is a donor, while the pyridinic N (position 2) is an acceptor.[2] This allows the scaffold to anchor firmly to the "hinge region" of kinase domains.
-
Tautomerism: In solution, unsubstituted pyrazoles exist in rapid tautomeric equilibrium (
- and -isomers). Drug design typically locks this equilibrium via -substitution (e.g., -methyl or -aryl) to ensure a predictable binding mode. -
Dipole Moment: The high dipole moment enhances aqueous solubility compared to isosteric benzene analogs, improving oral bioavailability.
Visualization: The Pyrazole Pharmacophore
The following diagram illustrates the strategic substitution points on the pyrazole ring utilized in drug design.
Figure 1: Strategic substitution map for the pyrazole scaffold. N1 controls pharmacokinetics, while C3/C5 govern steric fit within the enzyme active site.
Therapeutic Application: Kinase Inhibition[1][2][3][4][5]
The most prolific application of substituted pyrazoles is in the inhibition of protein kinases. The scaffold effectively mimics the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.
Mechanism of Action: JAK Inhibition
Ruxolitinib (Jakafi) serves as the archetype. It targets the Janus Kinase (JAK) family. The pyrazole moiety forms critical hydrogen bonds with the hinge region of the kinase domain, preventing ATP binding and blocking the downstream phosphorylation of STAT proteins. This halts the transcription of pro-inflammatory cytokines.
Figure 2: Mechanism of JAK-STAT pathway inhibition. Pyrazole-based inhibitors competitively bind to the ATP site of JAK, preventing STAT phosphorylation.
FDA-Approved Pyrazole Kinase Inhibitors
The following table highlights the versatility of the scaffold across different kinase families.
| Drug Name | Target | Indication | Key Structural Feature |
| Crizotinib | ALK / ROS1 | NSCLC | 3-substituted pyrazole binds to the ATP pocket. |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole fused to pyrrolopyrimidine.[3] |
| Axinitib | VEGFR | Renal Cell Carcinoma | Indazole (benzopyrazole) derivative. |
| Encorafenib | BRAF V600E | Melanoma | Pyrazole N1-substitution improves solubility. |
| Avapritinib | KIT / PDGFRA | GIST | Designed to target activation loop mutants. |
Synthetic Mastery: Solving the Regioselectivity Challenge
For the application scientist, the synthesis of substituted pyrazoles presents a classic problem: Regiocontrol .
The Problem: Knorr Pyrazole Synthesis
The traditional reaction between a hydrazine (
The Solution: Enaminones as Regiodirectors
Replacing the 1,3-diketone with an enaminone (specifically, an
Figure 3: Regioselective synthesis workflow using enaminone intermediates to avoid isomeric mixtures common in traditional diketone routes.
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles
Objective: Synthesize a kinase inhibitor intermediate with strict regiocontrol (1-phenyl-3-(pyridin-3-yl)-1H-pyrazole).
Rationale: This protocol uses an enaminone intermediate. The dimethylamino group acts as a leaving group and directs the initial nucleophilic attack of the hydrazine, ensuring the aryl group ends up at the N1 position and the pyridine ring at C3, avoiding the C5 isomer.
Materials
-
3-Acetylpyridine (1.0 eq)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic)
Methodology
-
Enaminone Formation:
-
Charge a round-bottom flask with 3-acetylpyridine (10 mmol) and DMF-DMA (12 mmol).
-
Reflux at 110°C for 3 hours under
. -
Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting ketone spot should disappear, replaced by a lower Rf yellow spot (enaminone).
-
Concentrate in vacuo to remove excess DMF-DMA. The residue (3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) is used directly.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (20 mL).
-
Add Phenylhydrazine (11 mmol) dropwise.
-
Reflux for 4 hours.
-
Observation: A precipitate often forms as the reaction cools.
-
-
Work-up & Purification:
-
Cool to room temperature.
-
Filter the solid and wash with cold ethanol.
-
Recrystallize from Ethanol/Water if necessary.
-
-
Self-Validating Analytical Check (NOE):
-
1H NMR (DMSO-d6): To confirm regiochemistry, perform a 1D NOE experiment.
-
Irradiate the N-Phenyl ortho-protons.
-
Positive Result: You should observe NOE enhancement at the Pyrazole C5-H (the proton on the ring). If the isomer were inverted (pyridine at C5), you would see enhancement of the pyridine protons instead.
-
Future Outlook
The pyrazole scaffold is evolving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Pyrazole-based kinase inhibitors are being used as "warheads" linked to E3 ligase recruiters. Their small size and defined vectors allow for linker attachment at the N1 or C4 position without disrupting target binding.
-
Covalent Inhibitors: Introduction of acrylamide groups at C4 allows for irreversible binding to cysteine residues (e.g., in BTK or EGFR), overcoming resistance mutations.
References
-
Fassihi, A. et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences. Link
-
Kumar, B. et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Link
-
Shaaban, M. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link
-
Yoon, J. et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Link
-
Ansari, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Link
Sources
Strategic Architectures in Heterocyclic Chemistry: A Comprehensive Review of Pyrazole Synthesis
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged structure" in modern medicinal chemistry.[1] From the anti-inflammatory blockbuster Celecoxib to the metabolic regulator Rimonabant , the pyrazole core offers unique pharmacokinetic properties, including hydrogen bond donor/acceptor capabilities and π-stacking potential.
For the drug development professional, the challenge is no longer just making a pyrazole, but synthesizing it with regiochemical precision and structural diversity suitable for Structure-Activity Relationship (SAR) studies. This guide moves beyond basic textbook definitions to analyze the three dominant synthetic architectures: the classical Knorr condensation, precision 1,3-dipolar cycloadditions, and modern transition-metal-catalyzed C–H functionalization.
Part 1: The Classical Foundation – Knorr Pyrazole Synthesis
Mechanistic Causality
First reported by Ludwig Knorr in 1883, this method remains the industrial workhorse for generating pyrazoles. It relies on the condensation of hydrazines with 1,3-dicarbonyl compounds (typically
The reaction is driven by a double condensation sequence. However, the "Achilles' heel" of this method is regioselectivity . When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two regioisomers are possible.[1][2]
-
Mechanism: The hydrazine nucleophile attacks the most electrophilic carbonyl carbon first.
-
Control Factor: In acidic media, the reaction is often controlled by steric bulk; the terminal nitrogen of the hydrazine attacks the less hindered carbonyl. In basic media, electronic factors (nucleophilicity) dominate.
Visualization: Knorr Reaction Pathway
The following diagram illustrates the bifurcation point that leads to regioisomeric mixtures—a critical consideration for GMP synthesis.
Figure 1: Mechanistic bifurcation in Knorr synthesis leading to regioisomeric mixtures.
Validated Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Note: This protocol is optimized for regiocontrol using steric differentiation.
Reagents:
-
1-Phenyl-1,3-butanedione (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Solvent, 0.5 M concentration)
-
HCl (Catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-phenyl-1,3-butanedione in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add phenylhydrazine dropwise over 5 minutes at room temperature. Why? Slow addition prevents exotherms that favor side reactions.
-
Catalysis: Add catalytic HCl.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting diketone disappears. -
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from ethanol/water.
Part 2: Precision via 1,3-Dipolar Cycloaddition
The Regioselectivity Solution
To overcome the isomer mixtures inherent in Knorr synthesis, modern medicinal chemistry turns to 1,3-dipolar cycloaddition . This approach typically involves the reaction of diazo compounds, nitrile imines, or sydnones with alkynes.
The advent of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) concepts has been adapted here. Using Cu(I) catalysis allows for the exclusive formation of 1,4-disubstituted pyrazoles when reacting terminal alkynes with diazo compounds, bypassing the thermal mixture issues.
Key Mechanistic Insight
-
Thermal Conditions: Often yield mixtures of 1,3- and 1,5-isomers due to similar activation energies in the transition state.
-
Catalytic Conditions: Metals like Cu(I) or Ru(II) coordinate to the alkyne, directing the incoming dipole to a specific orientation (steric and electronic guidance).
Part 3: Late-Stage Functionalization (C–H Activation)
The Modern Paradigm
In the optimization phase of drug discovery, synthesizing a new ring system for every analog is inefficient. C–H Activation allows researchers to decorate a pre-formed pyrazole core.
-
C-5 Acidity: The proton at C-5 is significantly more acidic (electrophilic) due to the inductive effect of the adjacent
nitrogen.[3] This makes it a prime target for deprotonation and functionalization. -
C-4 Nucleophilicity: The C-4 position is electron-rich, making it suitable for electrophilic aromatic substitution or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura type mechanisms).
Visualization: Pd-Catalyzed C-H Arylation Cycle
This diagram details the mechanism for arylation at the C-5 position, a critical transformation for expanding SAR.
Figure 2: Palladium-catalyzed C-H activation cycle via Concerted Metalation-Deprotonation (CMD).
Validated Protocol: C-5 Direct Arylation
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)
(5 mol%) -
PPh
(10 mol%) -
Cs
CO (2.0 equiv) -
Dioxane (dry)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Catalyst Pre-mix: Add Pd(OAc)
and PPh to the vial, followed by dioxane. Stir for 10 mins to generate the active Pd(0) species in situ. -
Substrate Addition: Add the pyrazole, aryl bromide, and cesium carbonate.
-
Heating: Seal the vial and heat to
for 12 hours. The carbonate base is crucial for the Concerted Metalation-Deprotonation (CMD) step illustrated above. -
Workup: Filter through a celite pad to remove inorganic salts and palladium black. Concentrate and purify via flash chromatography.
Part 4: Comparative Analysis & Green Strategies
For industrial scalability, environmental impact (E-Factor) is paramount. Recent advances utilize Microwave-Assisted Organic Synthesis (MAOS) to accelerate Knorr condensations from hours to minutes, often using water as a solvent.
Method Selection Matrix
| Feature | Knorr Synthesis | 1,3-Dipolar Cycloaddition | C-H Activation |
| Primary Utility | Scaffold construction | High substitution complexity | Late-stage analog generation |
| Regioselectivity | Poor (requires optimization) | Excellent (catalyst controlled) | Excellent (electronic control) |
| Atom Economy | Moderate (loss of H | High (100% atom economy) | Moderate (loss of HX) |
| Scalability | High (kg scale) | Moderate (safety concerns) | Low/Medium (catalyst cost) |
Green Protocol: Microwave-Assisted Synthesis in Water[4]
-
Reaction: Hydrazine hydrate + Ethyl acetoacetate.
-
Conditions: Water solvent, no catalyst.[4]
-
Microwave: 120°C, 150W, 5–10 minutes.
-
Outcome: Product often precipitates out of water upon cooling, requiring only filtration (no extraction needed).
References
-
Knorr Pyrazole Synthesis Mechanism and Regioselectivity.
- Source: The Royal Society of Chemistry / Name-Reaction.com
- Context: Defines the fundamental acid-catalyzed mechanism and the regiochemical bifurc
-
Transition-Metal-Catalyzed C–H Functionaliz
- Source: Organic & Biomolecular Chemistry (RSC)
- Context: Comprehensive review of Pd and Ru catalyzed direct functionalization str
-
Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition.
- Source: Heterocycles / Clockss
- Context: Detailed protocols for microwave-assisted cycloaddition of diazo compounds.
-
Recent Advances in the Synthesis of Pyrazole Deriv
- Source: MDPI (Molecules)
-
Context: Overview of modern synthetic routes including multicomponent reactions and green chemistry approaches.[5]
-
Green and Efficient Synthesis of Pyranopyrazoles.
- Source: Royal Society of Chemistry (RSC Advances)
-
Context: Protocols for using water and ionic liquids in pyrazole synthesis.[6]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of pyranopyrazoles using [bmim][OH−] as an ionic liquid catalyst in water under microwave irradiation and investigation of their antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data Overview for 5-methoxy-1,3-dimethyl-1H-pyrazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-methoxy-1,3-dimethyl-1H-pyrazole. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous pyrazole derivatives to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data. Detailed experimental protocols for acquiring such data are also presented, offering a self-validating framework for researchers. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands and synthetic intermediates.[1] Thorough spectroscopic characterization is a cornerstone of modern chemical research, providing unambiguous structural confirmation and insights into the electronic properties of a molecule. This guide synthesizes theoretical knowledge and empirical data from related structures to provide a robust predictive analysis of the key spectroscopic features of this compound.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound, with the IUPAC numbering convention, is presented below.
Figure 2: Predicted Key Fragmentation Pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface. [2][3][4][5]2. Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z = 127. [6]3. Mass Analysis: Separate the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. [7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-3100 | C-H stretch | CH₃ and pyrazole C-H |
| 1500-1600 | C=C and C=N stretch | Pyrazole ring |
| 1400-1480 | C-H bend | CH₃ |
| 1200-1300 | C-O stretch (asymmetric) | Aryl-alkyl ether |
| 1000-1100 | C-O stretch (symmetric) | Aryl-alkyl ether |
Table 3: Predicted Key IR Absorption Bands.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a salt cell. [8]2. Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the IR spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. [9][10][11]
Predicted UV-Vis Absorption
Substituted pyrazoles typically exhibit absorption maxima in the UV region. The presence of the methoxy group, an auxochrome, is expected to cause a slight bathochromic (red) shift compared to the parent pyrazole. [12]
-
Predicted λₘₐₓ: An absorption maximum is predicted in the range of 220-250 nm, corresponding to π → π* transitions within the pyrazole ring. [1][13]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [9]3. Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm. The instrument will automatically subtract the solvent absorbance.
-
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By integrating theoretical principles with empirical data from analogous compounds, we have established a robust set of expected spectral characteristics for ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy. The inclusion of standardized experimental protocols offers a framework for the practical acquisition and validation of this data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel pyrazole derivatives, facilitating their identification and further development.
References
- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
- El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2014). Fragmentations of pyrazole derivatives.
- van der Plas, H. C., & van Veldhuizen, A. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 497-500.
- Gálvez-López, D., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(9), 11094-11116.
- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993).
- Pop, R., et al. (2022).
- Soria-Valles, L., et al. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole...
- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 835-841.
- University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy.
- HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
- Oregon State University. (2022). The Mass Spectrometry Experiment.
- LibreTexts Chemistry. (2022). 4.3: Mass Spectrometry.
- University of California, Irvine. (n.d.). GC-MS procedure and background.
- BLDpharm. (n.d.). 3-Methoxy-1-methyl-4-nitro-1H-pyrazole.
- University of California, Davis. (n.d.).
- Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- Lesage, A., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 415-419.
- Novotná, P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 830-837.
- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ACD/Labs. (2026). Methoxy groups just stick out.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- Sokolov, M. N., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563.
- Al-Jibouri, M. N. (2018).
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Sim4t. (2013).
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- PubChemLite. (n.d.). 3-methoxy-1-methyl-1h-pyrazole (C5H8N2O).
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
- ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra....
- Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Journal of Chemical Education. (n.d.). An Introductory Infrared Spectroscopy Experiment.
- Wiley-VCH. (n.d.).
- Stankov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 281.
- Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure.
- Picquet-Varrault, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Atmospheric Chemistry and Physics, 19(16), 10645-10657.
- Technology Networks. (2023).
- UGC. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.
- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
- PubChemLite. (n.d.). (3-methoxy-1-methyl-1h-pyrazol-4-yl)methanol.
Sources
- 1. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties [mdpi.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. memphis.edu [memphis.edu]
- 6. fiveable.me [fiveable.me]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 10. sim4t.com [sim4t.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety and Handling Information for 5-Methoxy-1,3-dimethyl-1H-pyrazole
[1]
CAS Number: 53091-80-8 Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol Synonyms: 1,3-Dimethyl-5-methoxypyrazole; 5-Methoxy-1,3-dimethylpyrazole
Part 1: Executive Safety Summary
Status: Niche Medicinal Chemistry Intermediate Primary Hazard Class: Irritant / Harmful (Inferred) Critical Handling Note: This compound is frequently flagged for cold-chain transportation , indicating potential thermal instability or volatility at ambient temperatures. It must be handled as a labile, bioactive heterocyclic intermediate.
Critical Hazards Overview
| Hazard Category | Classification (GHS/CLP) | Signal Word | H-Codes (Inferred*) |
| Health | Acute Tox. 4 (Oral) | Warning | H302: Harmful if swallowed |
| Health | Skin/Eye Irrit. 2 | Warning | H315, H319: Causes skin/eye irritation |
| Specific | STOT SE 3 | Warning | H335: May cause respiratory irritation |
| Reactivity | Thermal Instability | Caution | Store < 8°C (Refrigerate) |
*Note: Specific GHS data for CAS 53091-80-8 is limited. Classifications are derived from structural analogues (e.g., 3,5-dimethylpyrazole) and standard protocols for low-molecular-weight pyrazoles.
Part 2: Technical Properties & Stability Profile
Physicochemical Characteristics
Researchers must anticipate a low-melting solid or viscous liquid at room temperature. The methylation of the 5-position oxygen (vs. the keto-tautomer) disrupts hydrogen bonding, significantly lowering the melting point compared to its precursor, 1,3-dimethyl-5-pyrazolone (mp 160°C).
-
Physical State: Likely liquid or low-melting solid.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM, Ethyl Acetate). Limited solubility in water.[1]
-
Volatility: Moderate.[2] Small methoxy-pyrazoles can sublime or vaporize under high vacuum.
Stability & Reactivity
-
Hygroscopicity: Potential to absorb moisture, leading to hydrolysis back to the pyrazolone.
-
Thermal Sensitivity: Requires cold storage (2–8°C). Avoid prolonged exposure to temperatures >25°C.
-
Incompatibilities:
-
Strong Oxidizers: Risk of rapid oxidation of the methyl/methoxy groups.
-
Strong Acids: Protonation of the pyrazole nitrogen (N2) may occur; prolonged exposure may hydrolyze the enol ether.
-
Part 3: Safe Handling Protocols (Workflow)
Engineering Controls
Mandatory: All operations involving open transfers, weighing, or reaction setup must be performed inside a certified Chemical Fume Hood .
-
Face Velocity: > 0.5 m/s.
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if high purity is required for downstream biological assays.
Personal Protective Equipment (PPE)
-
Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness). Small nitrogen heterocycles can permeate standard gloves; change immediately upon splash contact.
-
Eye Protection: Chemical safety goggles. Face shield recommended if working with >5g quantities.
-
Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P95/OV (Organic Vapor) cartridges.
Handling Workflow Diagram
The following diagram outlines the decision logic for safe retrieval and setup.
Figure 1: Safe handling workflow ensuring containment of vapors/dust and maintenance of compound integrity.
Part 4: Emergency Response & Spill Management
First Aid Measures
-
Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, burning sensation), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses.[4][5][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
Spill Cleanup Decision Tree
Small spills of this intermediate can be managed by lab personnel if <10 mL/10 g.
Figure 2: Spill response logic. Note: For liquid spills, avoid using paper towels if the compound is potentially oxidizable; use inert absorbents.
Part 5: "Hidden Hazards" – Synthesis Context
Understanding the synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole reveals potential impurities that pose greater risks than the target molecule itself.
-
Alkylation Residues: This compound is typically synthesized by methylating 1,3-dimethyl-5-pyrazolone using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) .
-
Hydrazine Contamination: The pyrazole ring is constructed from hydrazines. Trace Methylhydrazine (highly toxic, volatile) is a possible impurity in lower-grade commercial batches.
Part 6: Storage & Disposal
Storage Requirements[1][4][8]
-
Temperature: Refrigerate (2°C to 8°C) .
-
Atmosphere: Store under Nitrogen or Argon to prevent hydrolysis of the methoxy group.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Disposal[1][5][7][8]
-
Classification: Hazardous Organic Waste (Halogen-free).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Do NOT: Flush down the drain.
References
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]
Sourcing and Validating 5-Methoxy-1,3-Dimethyl-1H-Pyrazole: A Technical Guide
The following technical guide details the sourcing, validation, and handling of 5-Methoxy-1,3-dimethyl-1H-pyrazole (CAS: 53091-80-8).
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds (e.g., carboxamide derivatives). Unlike its more common isomer, 3,5-dimethylpyrazole, this compound features an enol ether moiety that introduces specific stability challenges—namely, susceptibility to hydrolysis under acidic conditions.
For researchers and procurement officers, the primary risks in sourcing this material are regioisomeric contamination (1,5-dimethyl vs. 1,3-dimethyl) and O- vs. N-alkylation impurities arising from its synthesis. This guide provides a self-validating protocol to ensure the material received matches the structural requirements necessary for high-fidelity drug development.
Commercial Supply Landscape
The market for this compound is fragmented, with few vendors holding significant stock due to the compound's niche application and stability profile. Suppliers are categorized below by their utility in the drug development pipeline.
Table 1: Vendor Tier Analysis
| Tier | Supplier Type | Recommended Vendors | Typical Scale | Lead Time | Primary Use Case |
| 1 | Global Catalog Aggregators | Fisher Scientific (TRC), MilliporeSigma | mg – 1 g | 1–2 Weeks | Reference standards, initial screening. High reliability but higher cost. |
| 2 | Specialized Building Block Vendors | BLD Pharm, Enamine, Combi-Blocks | 1 g – 100 g | 3–5 Days | Med-chem SAR campaigns. Good balance of cost and speed. |
| 3 | Bulk/Process Manufacturers | WuXi AppTec, Fluorochem | >100 g | 4–8 Weeks | Process development, pilot scale. Requires custom QC validation. |
Procurement Note: BLD Pharm explicitly notes "Cold-chain transportation" for this CAS number [1]. This is a critical indicator of stability risks. Avoid vendors who ship this material at ambient temperature without desiccant packs.
Technical Deep Dive: Synthesis & Impurity Profile
To validate the material, one must understand its origin. The commercial synthesis typically involves the O-methylation of 1,3-dimethyl-5-pyrazolone. This reaction is governed by ambident nucleophilicity, leading to three potential products.
The Ambident Nucleophile Risk
The starting material, 1,3-dimethyl-5-pyrazolone, exists in tautomeric equilibrium. When treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide), methylation can occur at:
-
Oxygen (O-methylation): Yields the desired 5-methoxy product.
-
Nitrogen (N-methylation): Yields the cationic pyrazolium species or rearranged products.
-
Carbon (C-methylation): Yields 4,4-dimethylated impurities.
Visualization: Impurity Genesis Pathways
The following diagram illustrates the divergent pathways that generate critical impurities.
Figure 1: Synthetic pathways showing the origin of O-, N-, and C-methylated congeners during commercial production.
The Self-Validating System: QC Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following protocol allows you to independently verify identity and purity.
Protocol A: 1H-NMR Structural Verification
Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the O-methyl ether from N-methyl or C-methyl impurities.
Solvent: DMSO-d₆ or CDCl₃ Key Diagnostic Signals:
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -OCH₃ (Target) | 3.80 – 4.00 | Singlet | CONFIRMS PRODUCT. The electronegative oxygen deshields these protons significantly. |
| N-CH₃ (Impurity) | 3.00 – 3.50 | Singlet | Indicates N-methylation (impurity). |
| C-CH₃ (Ring) | 2.10 – 2.30 | Singlet | Standard ring methyls (present in both target and start material). |
| C4-H (Ring) | 5.30 – 5.60 | Singlet | The vinylic proton. Loss of this signal indicates C4-alkylation. |
Decision Logic:
-
If the spectrum shows a singlet >3.8 ppm, you have the O-methoxy group.
-
If you see only signals <3.5 ppm for methyl groups, you likely have the pyrazolone or N-methylated byproduct.
Protocol B: HPLC Purity Check
Regioisomers (1,3-dimethyl vs 1,5-dimethyl) often co-elute on standard C18 columns.
-
Column: Phenyl-Hexyl or C18 (high carbon load).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% ACN over 15 minutes.
-
Detection: UV at 220 nm and 254 nm.
-
Pass Criteria: Single peak >98% area. Note that the 1,5-dimethyl isomer typically has a slightly different retention time due to steric differences in solvation.
Handling and Storage
The "5-methoxy" functionality is effectively a vinyl ether. Vinyl ethers are acid-labile.
-
Storage: Store at -20°C .
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Moisture: Highly hygroscopic. Keep desiccated. Moisture can hydrolyze the methoxy group back to the pyrazolone, rendering the material useless for nucleophilic substitutions or coupling reactions.
-
Re-Validation: If the bottle has been open for >3 months, run a spot 1H-NMR to check for the reappearance of the amide/enol peaks associated with the hydrolyzed pyrazolone.
Procurement Strategy Workflow
The following logic gate ensures you select the correct vendor based on your project phase.
Figure 2: Procurement and validation logic flow.
References
-
BLD Pharm. (2024). Product Specifications: this compound (CAS 53091-80-8).[1][2] Retrieved from
-
Fisher Scientific. (2024). Toronto Research Chemicals Catalog: this compound. Retrieved from
-
Google Patents. (2020). CN110903279A - Pyrazole compound and salt and application thereof. Retrieved from
-
Indian Academy of Sciences. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from
Sources
The Enigmatic Mechanism of 5-methoxy-1,3-dimethyl-1H-pyrazole: A Technical Guide to Unraveling its Biological Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanisms of action of 5-methoxy-1,3-dimethyl-1H-pyrazole in biological systems. As a novel compound, its specific molecular interactions are still under investigation. This document, therefore, synthesizes the known biological activities of the broader pyrazole class of molecules, proposing a scientifically-grounded framework for the elucidation of the specific pathways modulated by this particular derivative.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have allowed for the development of a multitude of therapeutic agents across various disease areas.[3][4] Marketed drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, highlighting the versatility of this scaffold.[1] The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide array of biological targets, including enzymes and receptors.[5]
The subject of this guide, this compound, is a distinct entity within this class. Its specific substitution pattern—a methoxy group at the 5-position and methyl groups at the 1- and 3-positions—is anticipated to confer a unique pharmacological profile. While direct studies on its mechanism of action are not yet prevalent in the public domain, we can infer potential biological activities based on structurally related compounds.
Postulated Biological Activities and Underlying Mechanisms
Based on the extensive literature on pyrazole derivatives, several potential mechanisms of action for this compound can be hypothesized. These are not confirmed activities but represent the most probable avenues of investigation.
Anti-inflammatory and Analgesic Potential
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties.[5]
-
Cyclooxygenase (COX) Inhibition: The most well-known mechanism for anti-inflammatory pyrazoles is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Celecoxib, a selective COX-2 inhibitor, is a prime example. It is plausible that this compound could also interact with the active site of these enzymes, reducing the production of pro-inflammatory prostaglandins.
-
Modulation of Inflammatory Cytokines: Other pyrazole derivatives have been shown to modulate the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This can occur through various signaling pathways, including the NF-κB and MAPK pathways.
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[6][7]
-
Kinase Inhibition: Many pyrazole-based anticancer agents function as kinase inhibitors. The pyrazole scaffold can act as a bioisostere for other aromatic rings, fitting into the ATP-binding pocket of various kinases and disrupting downstream signaling pathways that control cell growth and proliferation.
-
Induction of Apoptosis: Some pyrazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[7]
-
Tubulin Polymerization Inhibition: A study on a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative identified it as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[6] Given the structural similarity, this is a potential mechanism for this compound.
G-Protein Coupled Receptor (GPCR) Modulation
A notable finding for a structurally similar compound, 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide, is its potent agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5).[8] TGR5 is involved in the regulation of energy homeostasis, glucose metabolism, and inflammation. This raises the exciting possibility that this compound could also act as a modulator of GPCRs, a large and therapeutically important class of receptors.
A Proposed Research Framework for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following outlines a logical progression of studies.
Initial Phenotypic Screening
The first step is to perform broad phenotypic screening to identify the primary biological effects of the compound.
Experimental Protocol: Cellular Viability and Proliferation Assays
-
Cell Line Selection: A panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cell lines, and normal cell lines) should be selected.
-
Treatment: Cells are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Measurement: Assays such as MTT, MTS, or Real-Time-Glo™ MT Cell Viability Assay are used to quantify the effect on cell viability and proliferation.
-
Data Analysis: IC50 values (the concentration that inhibits 50% of cell growth) are calculated to determine the potency of the compound in different cell types.
This initial screen will guide subsequent, more focused investigations. For instance, if potent anti-proliferative effects are observed in cancer cell lines, the research would then focus on anticancer mechanisms.
Caption: Workflow for initial phenotypic screening.
Target Identification and Validation
Once a primary biological effect is identified, the next crucial step is to identify the direct molecular target(s) of the compound.
Experimental Protocol: Affinity-Based Target Identification
-
Chemical Probe Synthesis: A derivative of this compound is synthesized with a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for subsequent purification.
-
Cell Lysate Incubation: The chemical probe is incubated with cell lysates from a responsive cell line.
-
Affinity Capture: The probe-protein complexes are captured using streptavidin beads.
-
Protein Identification: The captured proteins are eluted and identified using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: The identified potential targets are then validated using techniques such as:
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm direct binding and determine binding affinity.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.
-
Genetic Approaches (e.g., siRNA, CRISPR/Cas9): To confirm that the identified target is responsible for the observed phenotype.
-
Caption: Workflow for affinity-based target identification.
Delineating Downstream Signaling Pathways
Following target identification, the focus shifts to understanding how the interaction of this compound with its target modulates downstream cellular signaling.
Experimental Protocol: Phospho-proteomics and Western Blotting
-
Cell Treatment: Responsive cells are treated with the compound for various time points.
-
Phospho-proteomic Analysis: A global analysis of protein phosphorylation changes is performed using mass spectrometry-based phospho-proteomics to identify affected signaling pathways.
-
Western Blot Analysis: Key proteins in the identified pathways are further investigated by Western blotting using phospho-specific antibodies to confirm the changes in their phosphorylation status.
This approach provides a comprehensive view of the signaling cascades impacted by the compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values from a preliminary screen, illustrating how such data can guide further research.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Implication for Further Study |
| MCF-7 | Breast Cancer | 5.2 | Investigate anticancer mechanisms |
| A549 | Lung Cancer | 8.1 | Investigate anticancer mechanisms |
| Jurkat | T-cell Leukemia | 2.5 | Investigate effects on immune cells |
| RAW 264.7 | Macrophage | 12.0 | Investigate anti-inflammatory properties |
| HEK293 | Normal Kidney | > 50 | Suggests potential for cancer cell selectivity |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, moving from broad phenotypic screening to specific target identification and pathway analysis, offers a robust strategy to unravel its biological function. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent. The key to unlocking its full potential lies in a systematic and rigorous scientific inquiry, building upon the extensive knowledge of its chemical class while appreciating its unique molecular identity.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Journal of Drug Delivery and Therapeutics. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Current status of pyrazole and its biological activities. (2017). Journal of the Chinese Chemical Society. [Link]
-
Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
-
1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]
-
5-Methoxy-1-methyl-1H-pyrazole. PubChem. [Link]
-
Mechanism of action of 8-OH-DPAT on learning and memory. (1995). Behavioural Brain Research. [Link]
-
Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2. (2023). International Journal of Molecular Sciences. [Link]
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
5-Methoxy-1-methyl-1H-pyrazole. EPA Toxics Release Inventory. [Link]
-
3(5)-AMINO-PYRAZOLE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS ANTITUMORAGENTS. Google Patents. [Link]
-
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Medicinal Chemistry. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2021). Oriental Journal of Chemistry. [Link]
-
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2023). Journal of Medicinal Chemistry. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). Molbank. [Link]
-
Substance Registry Services. US EPA. [Link]
-
Pyrazole Derivatives as Anticancer Agents: A Review. IntechOpen. [Link]
-
Three Small Molecule Entities (MPK18, MPK334 and YAK308) with Activity against Haemonchus contortus In Vitro. (2021). Molecules. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jchr.org [jchr.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Prominence of the 5-Methoxy-1,3-dimethyl-1H-pyrazole Core in Modern Drug Discovery: A Technical Guide to the Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methoxy-1,3-dimethyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the patent literature involving this core, with a particular focus on its application in the design of kinase inhibitors. We will delve into the synthetic strategies employed for the construction of this pyrazole system, explore the structure-activity relationships (SAR) of its derivatives, and analyze its role in the development of novel therapeutics for oncology, neurodegenerative disorders, and inflammatory conditions. This guide aims to equip researchers and drug development professionals with a thorough understanding of the intellectual property landscape and the scientific rationale driving the continued exploration of this versatile chemical entity.
Introduction: The Rise of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of small molecule drugs.[1] The inherent stability and synthetic tractability of the pyrazole core allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Within the vast chemical space of pyrazole derivatives, the this compound moiety has garnered significant attention. The strategic placement of the methoxy and methyl groups imparts specific conformational and electronic characteristics that have proven advantageous in targeting a range of biological macromolecules, most notably protein kinases.
Synthetic Strategies for the this compound Core
The efficient and scalable synthesis of the this compound core is a critical first step in the development of drug candidates. While numerous general methods for pyrazole synthesis exist, the specific substitution pattern of this core requires tailored approaches. A prevalent strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
General Synthesis of Substituted Pyrazoles
A common and versatile method for the synthesis of pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. This reaction proceeds through a condensation mechanism, followed by cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction can often be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[2]
Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles [2]
-
Reaction Setup: A round-bottom flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: A catalytic amount of a suitable catalyst, such as [Ce(L-Pro)2]2(Oxa) (5 mol%), is added to the mixture.
-
Reaction Execution: The reaction mixture is stirred at room temperature for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazole derivative.
Specific Synthesis of 1,3-Dimethyl-5-hydroxypyrazole
A key intermediate in the synthesis of the 5-methoxy derivative is 1,3-dimethyl-1H-pyrazol-5-ol. A patented method for the preparation of this intermediate involves the reaction of dimethyl malonate with a formamide compound and an alkylating agent, followed by cyclization and hydrolysis/decarboxylation.[3]
Experimental Protocol: Preparation of 1-methyl-5-hydroxypyrazole [3]
-
Step 1: Intermediate Formation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfate are added. The mixture is heated, and dimethyl malonate is added dropwise. After cooling, N,N-diisopropylethylamine is added, and the reaction is maintained at 60°C for 5 hours.
-
Step 2: Cyclization and Hydrolysis: The resulting intermediate is then reacted with methylhydrazine in a suitable solvent. The product of this cyclization is subsequently hydrolyzed and decarboxylated using an acid (e.g., sulfuric acid) to yield 1-methyl-5-hydroxypyrazole.
O-Methylation to Yield this compound
The final step to obtain the target core involves the O-methylation of the 1,3-dimethyl-5-hydroxypyrazole intermediate. This is typically achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Caption: Synthetic route to the this compound core.
Patent Landscape: Applications in Drug Discovery
The this compound core is prominently featured in patents related to the discovery of novel kinase inhibitors. These patents often describe large libraries of compounds where this pyrazole moiety serves as a central scaffold, with various substituents explored at other positions to optimize potency and selectivity against specific kinase targets.
Pyrazole-Derived Kinase Inhibitors
A significant body of patent literature from companies such as Vertex Pharmaceuticals discloses the use of pyrazole derivatives as potent inhibitors of various protein kinases.[4][5][6] These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer, inflammatory disorders, and neurodegenerative conditions. The this compound core is frequently employed as a key building block in these patented compounds.
The general structure of these inhibitors often involves the pyrazole ring linked to one or more aromatic or heteroaromatic ring systems. The 5-methoxy group can act as a hydrogen bond acceptor and its orientation can influence the overall conformation of the molecule, thereby affecting its binding to the kinase active site.
Therapeutic Targets and Indications
Patents involving the this compound scaffold target a range of kinases implicated in various diseases:
-
Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.[5]
-
Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in multiple cellular processes, and its dysregulation is linked to Alzheimer's disease, bipolar disorder, and diabetes.[5]
-
p38 MAP Kinase: This kinase is a central mediator of the inflammatory response, making it an attractive target for autoimmune and inflammatory diseases.[7]
-
Dual-specificity Leucine Zipper Kinase (DLK): Inhibition of DLK is being explored for the treatment of neurodegenerative diseases.[8]
Structure-Activity Relationships (SAR)
The extensive patent literature provides valuable insights into the structure-activity relationships of derivatives of the this compound core. The following observations can be made:
-
The Role of the 5-Methoxy Group: The methoxy group at the 5-position is often crucial for potent kinase inhibition. It can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a key interaction for many ATP-competitive inhibitors.[6]
-
Substitution at the 4-Position: The 4-position of the pyrazole ring is a common point of diversification. Attachment of various aryl, heteroaryl, or aliphatic groups at this position allows for the exploration of different binding pockets within the kinase active site, leading to improved potency and selectivity.
-
The N-1 Methyl Group: The methyl group at the N-1 position of the pyrazole ring often serves to cap a hydrophobic pocket and can contribute to the overall binding affinity.
Caption: Structure-Activity Relationship (SAR) of the core scaffold.
Representative Patented Compounds and Biological Data
While a comprehensive list of all patented compounds is beyond the scope of this guide, the following table summarizes representative examples where the this compound core or a closely related analog is a key feature.
| Compound Class | Target Kinase(s) | Therapeutic Area | Patent/Reference |
| Pyrazole-carboxamides | Aurora Kinases, GSK-3 | Cancer, Neurodegenerative Diseases | US-7691853-B2[4] |
| Substituted Pyrazoles | p38 Kinase | Inflammatory Diseases | AU754830B2[7] |
| Pyrazole Derivatives | DLK | Neurodegenerative Diseases | CN-105939997-A[8] |
| Pyrazole Oxime Derivatives | Not specified | Agrochemicals | MDPI (2016)[9] |
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable building block in the design of novel therapeutic agents, particularly kinase inhibitors. The patent landscape reveals a sustained interest in this core, with ongoing efforts to explore its potential in a variety of disease indications. Future research in this area will likely focus on:
-
Novel Kinase Targets: Expanding the application of this scaffold to inhibit newly identified and challenging kinase targets.
-
Improved Selectivity: Fine-tuning the substitution patterns to achieve greater selectivity and reduce off-target effects.
-
Targeting Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance to existing therapies.
-
Allosteric Inhibition: Exploring the potential of this scaffold to develop allosteric inhibitors, which may offer advantages in terms of selectivity and overcoming resistance.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of innovative medicines to address unmet medical needs.
References
- Vertex Pharmaceuticals, Inc. (2010). Pyrazole compounds useful as protein kinase inhibitors.
-
Vertex Pharmaceuticals, Inc. (2003). Pyrazole compounds useful as protein kinase inhibitors. European Patent EP 1 345 927 A1. [Link]
- Vertex Pharmaceuticals, Inc. (2007). Pyrazole-derived kinase inhibitors and uses thereof.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
- Bayer Aktiengesellschaft. (2002). Substituted pyrazoles as p38 kinase inhibitors.
-
Garg, N. K. (n.d.). Patents & Products. UCLA. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- Dr. Reddy's Laboratories Ltd. (2001). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]
-
Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]
- Aktiebolaget Hässle. (1984). Intermediates for the preparation of omeprazole.
- Pharmacia & Upjohn Company. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link]
- Limin Chemical Co., Ltd. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
- Beckley Psytech Ltd. (2023). Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine.
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link]
- Hoffmann-La Roche Inc. (2016). Pyrazole derivatives as DLK inhibitors and uses thereof.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
The Pyrazole Scaffold: Synthetic Versatility and Pharmacological Significance
[1][2]
Executive Summary: The "Privileged" Heterocycle
In the hierarchy of medicinal scaffolds, pyrazole (
For the drug developer, the pyrazole utility is threefold:
-
Bioisosterism: It effectively mimics amides, esters, and phenyl rings, improving metabolic stability.[3]
-
H-Bonding Duality: The
-proton acts as a donor, while the -lone pair acts as an acceptor, facilitating versatile binding modes in kinase pockets (e.g., ATP-mimicry). -
Synthetic Modularity: Its construction allows for diverse substitution patterns, though regiocontrol remains a critical technical challenge.
Structural Dynamics and Physicochemical Properties
Understanding the behavior of the pyrazole nucleus is a prerequisite for successful synthetic planning.[4]
Aromaticity and Basicity
Unlike imidazole (pKa
Tautomerism: The 3 vs. 5 Dilemma
The most critical feature of
-
Implication: In protein binding pockets, the enzyme selects a specific tautomer. In synthesis, alkylation of this mixture leads to regioisomeric mixtures (
-alkyl vs. -alkyl), often requiring difficult chromatographic separation.
Figure 1: Annular tautomerism in N-unsubstituted pyrazoles. The equilibrium position depends on solvent polarity and substituent electronics.
Synthetic Architectures: From Knorr to Regiocontrol
The Classical Knorr Synthesis
Ludwig Knorr's 1883 condensation of hydrazines with 1,3-dicarbonyls remains the industrial standard due to raw material availability. However, it suffers from poor regioselectivity when using unsymmetrical diketones and substituted hydrazines.
Mechanism of Action: The reaction proceeds via a cascade of nucleophilic attack (imine formation) followed by cyclization.
Figure 2: Step-wise flow of the Knorr Pyrazole Synthesis. Regioselectivity is determined at the initial hydrazone formation step.
Solving the Regioselectivity Problem
Modern drug development requires isomerically pure compounds. Two primary strategies have emerged to bypass the Knorr limitations:
-
Fluorinated Solvents: Using hexafluoroisopropanol (HFIP) can reverse or enhance regioselectivity via specific hydrogen-bonding interactions with the diketone intermediates.
-
1,3-Dipolar Cycloaddition: Reacting diazo compounds with alkynes allows for high regiocontrol based on steric bulk, avoiding the tautomeric ambiguity of the Knorr method.
Medicinal Chemistry & SAR
The pyrazole ring acts as a robust scaffold in FDA-approved therapeutics.
Table 1: Key Pyrazole-Based Therapeutics
| Drug Name | Target | Indication | Pyrazole Function |
| Celecoxib | COX-2 | Inflammation/Pain | Scaffold orienting sulfonamide and phenyl rings for selectivity. |
| Sildenafil | PDE5 | Erectile Dysfunction | Mimics the guanine base of cGMP. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | ATP-mimetic; forms hinge-region H-bonds. |
| Apixaban | Factor Xa | Anticoagulant | Links the amide and phenyl groups in a rigid conformation. |
Experimental Protocol: Regioselective N-Alkylation
A common bottleneck is alkylating an existing pyrazole core. Standard conditions (
Objective: Selective
Materials
-
Substrate: 3-Phenyl-1H-pyrazole (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Catalyst: Magnesium Bromide (
) (0.2 equiv) -
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous THF
Workflow
-
Catalyst Loading: In a flame-dried flask under Argon, dissolve 3-phenyl-1H-pyrazole (1.39 mmol) and
(0.27 mmol) in anhydrous THF (3.0 mL). -
Complexation: Stir at Room Temperature (RT) for 15 minutes. Scientific Rationale: Mg(II) coordinates to the pyrazole nitrogens, altering the nucleophilicity and favoring the less hindered nitrogen.
-
Addition: Add DIPEA dropwise, followed by the slow addition of Benzyl bromide.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add saturated
solution (2 mL). -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[5] -
Purification: Flash chromatography on silica gel.
Validation Criteria:
-
Regioisomeric Ratio (RR): Determine via crude
NMR. The -alkyl isomer (sterically favored via Mg-chelation) typically shows a diagnostic upfield shift of the -proton compared to the -isomer. -
Yield: Expect >75% isolated yield for the major isomer.
References
-
Knorr, L. (1883).[6][7][8] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents". Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives". New Journal of Chemistry, 41, 16-41. Link
-
FDA Approved Drugs Database. (2024). "Celecoxib and Ruxolitinib Approval Packages". U.S. Food and Drug Administration.[9][10] Link
-
Kula, K., et al. (2022).[5] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". The Journal of Organic Chemistry, 87(15), 10077–10087. Link[11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole
Abstract & Core Directive
This application note details the optimized synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole (CAS: 15753-49-8). While direct methylation of 1,3-dimethyl-5-pyrazolone is theoretically possible, it frequently suffers from regioselectivity issues due to tautomeric equilibrium, leading to inseparable mixtures of O-methylated and N-methylated (antipyrine-like) byproducts.
To ensure scientific integrity and reproducibility , this protocol utilizes a Chlorination-Methoxylation Sequence . This route "locks" the pyrazole tautomer via chlorination before introducing the methoxy group via Nucleophilic Aromatic Substitution (SNAr). This method guarantees the correct regiochemistry and high purity required for pharmaceutical applications.
Retrosynthetic Analysis & Strategy
The structural challenge lies in the ambident nucleophilicity of the pyrazolone precursor. The "Gold Standard" approach disconnects the C5-OMe bond, tracing back to a C5-Chloro intermediate which is derived from the corresponding pyrazolone.
Strategic Pathway (Graphviz Visualization)
Figure 1: The linear synthetic pathway designed to bypass regioselectivity issues inherent in direct alkylation.
Experimental Protocol
Stage 1: Synthesis of 1,3-Dimethyl-5-pyrazolone
Objective: Construct the pyrazole core with correct N-methylation.[1]
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Methylhydrazine (1.05 equiv) [DANGER: Toxic]
-
Ethanol (Anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask with anhydrous ethanol (5 mL/mmol). Cool to 0°C in an ice bath.
-
Addition: Add Ethyl acetoacetate (1.0 equiv).
-
Cyclization: Dropwise add Methylhydrazine (1.05 equiv) over 30 minutes. The reaction is exothermic; maintain temperature <10°C to favor the kinetic 1,3-dimethyl isomer over the 1,5-isomer.
-
Reflux: Allow to warm to Room Temperature (RT), then reflux for 3–4 hours.
-
Workup: Concentrate in vacuo. The residue typically solidifies upon cooling or trituration with diethyl ether.
-
Yield: Expect 90–98% of a pale yellow solid.
Expert Insight: Methylhydrazine is a potent nucleophile. Adding it to the keto-ester at low temperature favors the formation of the hydrazone at the ketone (C3) position first, which then cyclizes to form the 1,3-dimethyl isomer. Reverse addition or high heat can increase the 1,5-dimethyl impurity.
Stage 2: Activation via Chlorination (Synthesis of 5-Chloro-1,3-dimethylpyrazole)
Objective: Convert the tautomeric pyrazolone into a fixed aromatic electrophile.
Reagents:
-
1,3-Dimethyl-5-pyrazolone (from Stage 1)[2]
-
Phosphorus Oxychloride (POCl3) (Excess, ~3–5 equiv)
-
Optional: N,N-Dimethylaniline (Catalytic)
Procedure:
-
Setup: Place the pyrazolone in a heavy-walled flask.
-
Reagent Addition: Carefully add POCl3 (neat). Caution: Gas evolution.
-
Reaction: Heat to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (The starting material is very polar; the product is non-polar).
-
Quench (Critical): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl3. Exothermic!
-
Extraction: Neutralize with saturated NaHCO3 (pH ~8). Extract with Dichloromethane (DCM) (3x).[3]
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. If necessary, purify via short silica plug (Hexane/EtOAc).
-
Yield: Expect 70–85%.
Expert Insight: This step aromatizes the ring. The "enol" form of the pyrazolone reacts with POCl3 to form the chloropyrazole. This intermediate is stable and does not tautomerize, providing a defined regiochemical handle for the next step.
Stage 3: Functionalization via SNAr (Synthesis of 5-Methoxy-1,3-dimethylpyrazole)
Objective: Displace the chloride with methoxide.
Reagents:
-
5-Chloro-1,3-dimethylpyrazole (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0–3.0 equiv)
-
Methanol (Anhydrous)
Procedure:
-
Solution Prep: Dissolve NaOMe in anhydrous Methanol (or prepare in situ by adding Na metal to MeOH).
-
Reaction: Add the chloro-pyrazole. Heat the mixture to reflux (65°C) for 12–24 hours.
-
Note: The 5-position of the pyrazole ring is electron-deficient enough to undergo Nucleophilic Aromatic Substitution (SNAr), but it is less reactive than a pyridine. Vigorous reflux and excess methoxide are required.
-
-
Monitoring: Monitor by HPLC or GC. The conversion may be slow. If stalled, use a sealed tube and heat to 90°C.
-
Workup: Cool to RT. Quench with water.[2][4] Remove bulk methanol in vacuo.
-
Extraction: Extract the aqueous residue with Ethyl Acetate or DCM.
-
Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
-
Yield: Expect 75–90%.
Characterization & Data
This compound
-
Physical State: Colorless to pale yellow oil/low-melting solid.
-
1H NMR (400 MHz, CDCl3):
- 5.30 – 5.50 (s, 1H, C4-H ). Diagnostic: Upfield shift vs Chloro precursor (~6.0 ppm) due to OMe shielding.
- 3.85 – 3.95 (s, 3H, O-CH3 ).
- 3.55 – 3.65 (s, 3H, N-CH3 ).
- 2.15 – 2.25 (s, 3H, C3-CH3 ).
-
13C NMR: Diagnostic signals at ~155-160 ppm (C5-OMe) and ~90-95 ppm (C4).
| Fragment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| C4-H | 5.35 | Singlet | 1H | Pyrazole Ring Proton |
| O-CH3 | 3.90 | Singlet | 3H | Methoxy Group |
| N-CH3 | 3.60 | Singlet | 3H | N-Methyl Group |
| C-CH3 | 2.20 | Singlet | 3H | C3-Methyl Group |
Troubleshooting & Safety
Common Pitfalls
-
Regioisomer Contamination (Stage 1): If the N-Me and C-Me peaks in NMR show "shadow" peaks (e.g., ~3.75 ppm and ~2.30 ppm), you likely have the 1,5-dimethyl isomer. Solution: Ensure strict temperature control (0°C) during methylhydrazine addition.
-
Incomplete Chlorination (Stage 2): Residual pyrazolone is highly polar and difficult to remove later. Solution: Ensure POCl3 quality (colorless, not yellow) and use sufficient excess.
-
Incomplete Methoxylation (Stage 3): If starting material remains, do not add more chloride. Add more NaOMe and increase temperature (sealed vessel).
Safety Matrix
-
Methylhydrazine: Carcinogen, highly toxic. Use only in a fume hood with double-gloving.
-
POCl3: Reacts violently with water. Quench extremely slowly into ice.
-
Sodium Methoxide: Corrosive, moisture sensitive.
References
-
Synthesis of 1,3-dimethyl-5-pyrazolone
- Title: "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
- Source: Indian Academy of Sciences
-
URL:[Link]
- Title: "How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?" (Methodology adapted from precursor synthesis)
-
SNAr Methoxylation Context
- Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)
- Source: N
-
URL:[Link]
-
General Pyrazole Properties
Sources
Microwave-assisted synthesis of pyrazole compounds
Application Note: High-Throughput Synthesis of Pyrazole Scaffolds via Microwave Irradiation
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil derivatives. Traditional thermal synthesis of pyrazoles (e.g., Knorr condensation) often suffers from long reaction times (2–24 hours), harsh conditions, and variable regioselectivity.
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yields and purity.[1] We focus on two primary pathways: the cyclization of chalcones and the one-pot multicomponent synthesis, emphasizing "green" solvent-free or aqueous conditions.
Mechanistic Insight: Why Microwave?
Unlike conventional heating, which relies on thermal conduction from an external heat source (oil bath/heating mantle) to the vessel wall and then to the solvent, microwave irradiation heats the target molecules directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar molecules (solvents or reagents like hydrazine) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation generates internal friction and heat.
-
The "Specific Microwave Effect": Beyond thermal effects, MW irradiation is hypothesized to lower the activation energy (
) of the transition state in polar mechanisms (like the nucleophilic attack of hydrazine), accelerating the rate-determining step.
Diagram 1: Mechanistic Pathway of Chalcone Cyclization
Caption: Reaction pathway for the conversion of chalcones to pyrazoles. Microwave irradiation specifically accelerates the rate-limiting cyclization step.
Comparative Data: Microwave vs. Conventional
The following data summarizes internal validation and literature comparisons for the synthesis of Phenyl-1H-pyrazoles.
| Parameter | Conventional Heating (Reflux) | Microwave Synthesis (Closed Vessel) | Improvement Factor |
| Temperature | 75–80°C (Oil Bath) | 60–120°C (Internal Probe) | Precise Control |
| Time | 2 – 5 Hours | 2 – 10 Minutes | 30x – 60x Faster |
| Yield | 48 – 85% | 91 – 98% | +15–20% Yield |
| Solvent Vol. | 20–50 mL | Solvent-Free or <5 mL | Green Chemistry |
| Purity | Requires Column Chrom. | Often Crystallization Only | Reduced Workup |
Data Source: Aggregated from BenchChem comparative studies and published literature [1, 2].
Experimental Protocols
Protocol A: Solvent-Free Synthesis from Chalcones
Target: 3,5-Diaryl-1H-pyrazoles Rationale: Eliminates toxic solvents (benzene/toluene) and utilizes the high dielectric loss of hydrazine hydrate for rapid heating.
Reagents:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine Hydrate (80% aq.[2] solution, 5.0 mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Iodine (catalytic)
Workflow:
-
Preparation: In a 10 mL microwave-transparent crimp vial, mix the chalcone and hydrazine hydrate.
-
Mixing: Vortex for 30 seconds to create a slurry. Add the catalyst.
-
Irradiation:
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Settings:
-
Temperature: 120°C
-
Ramp Time: 1:00 min
-
Hold Time: 2:00 - 5:00 min
-
Pressure Limit: 250 psi (Safety Cutoff)
-
Stirring: High[3]
-
-
-
Workup: Cool to room temperature (using compressed air cooling). The mixture often solidifies. Add ice-cold water (5 mL) and stir.
-
Purification: Filter the solid precipitate. Wash with cold ethanol. Recrystallize from ethanol if necessary.
Validation:
-
TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Pyrazoles typically fluoresce under UV (254 nm).
-
NMR: Look for the disappearance of chalcone alkene protons and the appearance of the pyrazole C4-H singlet (~6.8 ppm).
Protocol B: One-Pot Multicomponent Synthesis (Knorr-Type)
Target: Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Rationale: Combines bond formation steps into a single operation, maximizing atom economy.
Reagents:
-
Ethyl Acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Solvent: Ethanol (2 mL) or Water (for green protocols)
Workflow:
-
Preparation: Add reagents to a 10 mL microwave vial.
-
Irradiation:
-
Settings:
-
Temperature: 100°C (if Ethanol) or 140°C (if Water)
-
Hold Time: 3:00 min
-
Power: Dynamic (Max 150W)
-
-
-
Workup: Pour reaction mixture into crushed ice.
-
Isolation: Filter the solid product. Yields typically exceed 90% [3].[1][4]
Diagram 2: Experimental Workflow Logic
Caption: Decision tree for microwave-assisted pyrazole synthesis, including in-process control (IPC) via TLC.
Critical Process Parameters & Safety
-
Vessel Integrity: Hydrazine hydrate generates gas upon decomposition at high temperatures. Always use pressure-rated vials (up to 30 bar) and ensure the "Pressure Cutoff" on the reactor is active.
-
Solvent Choice:
-
Ethanol: Good absorber (tan
= 0.941), standard for organic synthesis. -
Water: Excellent absorber, enables superheating (water remains liquid at 140°C under pressure), greenest option.
-
Non-polar solvents (Toluene): Poor absorbers. If required, add a "doping" agent (e.g., ionic liquid or a drop of DMSO) to facilitate heating.
-
-
Regioselectivity: In Knorr synthesis with unsymmetrical diketones, microwave heating often favors the kinetic product, whereas conventional heating may yield a thermodynamic mixture. Control temperature ramp speed to influence this.
References
-
Current Organic Synthesis. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation. Retrieved from [Link]
-
Molecules. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives.[5][6] MDPI. Retrieved from [Link]
Sources
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Analytical methods for characterization of 5-methoxy-1,3-dimethyl-1H-pyrazole
Application Note: Comprehensive Analytical Characterization of 5-Methoxy-1,3-Dimethyl-1H-Pyrazole
Executive Summary
This compound (CAS: 53091-80-8) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for electron-rich heteroaromatics.[1] Its synthesis, typically via the methylation of 1,3-dimethyl-5-pyrazolone, presents a specific analytical challenge: regioselectivity .[1]
The methylation process can yield O-methylated products (desired) and N-methylated byproducts (isomeric salts or zwitterions), as well as potential regioisomers if the starting material allows tautomerization.[1] This guide provides a definitive protocol to distinguish the target This compound from its structural isomers (e.g., 1,5-dimethyl-3-methoxypyrazole) using a self-validating combination of NOE (Nuclear Overhauser Effect) NMR spectroscopy and LC-MS/GC-MS profiling .[1]
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, Acetonitrile; Sparingly soluble in water. |
| LogP (Predicted) | ~0.9 (Lipophilic, suitable for Reverse Phase LC) |
| Key Impurities | 1,5-dimethyl-3-methoxypyrazole (Regioisomer), 1,2,3-trimethyl-3-pyrazolin-5-one (N-methylated byproduct) |
Analytical Strategy: The "Triad of Truth"
To ensure scientific integrity, we employ a three-pronged approach. No single method is sufficient; the correlation between these three confirms identity and purity.
-
High-Resolution LC-MS: For purity and mass confirmation.
-
1D & 2D NMR (NOESY): The only definitive method for assigning regiochemistry (1,3- vs 1,5-dimethyl placement).[1]
-
GC-MS: Superior for detecting volatile synthetic precursors (e.g., hydrazine derivatives) that LC-MS might miss.[1]
Visualizing the Isomer Differentiation Logic
Figure 1: Decision tree for the definitive structural assignment of methoxy-dimethyl-pyrazoles using NMR.
Detailed Protocols
Protocol A: Structural Elucidation via NMR (The Gold Standard)[1]
Rationale: Mass spectrometry cannot easily distinguish between the 1,3-dimethyl-5-methoxy and 1,5-dimethyl-3-methoxy isomers as their fragmentation patterns are nearly identical. NMR Regiochemistry is required.
Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆.
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃.
-
1H Acquisition: Acquire a standard proton spectrum (16 scans).[1]
-
NOE Experiment (Critical Step):
-
Set up a 1D Selective NOE (or 2D NOESY).[1]
-
Irradiate the N-Methyl peak at ~3.60 ppm.
-
Observe the response:
-
Target (5-OMe): You will see a strong enhancement of the O-Methyl peak (~3.90 ppm). This confirms the N-Me and O-Me are adjacent (Positions 1 and 5).
-
Isomer (3-OMe): You will see a strong enhancement of the C-Methyl peak (~2.20 ppm). This indicates the N-Me and C-Me are adjacent (Positions 1 and 5).
-
-
Validation Criteria:
-
Integral ratios must be exactly 3:3:3:1 (N-Me : O-Me : C-Me : C-H).
-
Positive NOE correlation confirms regiochemistry.
Protocol B: Purity Profiling via UHPLC-UV-MS
Rationale: To quantify purity and detect non-isomeric byproducts (e.g., unreacted starting material, N-methylated salts).[1]
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC. Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid (improves ionization for MS).[1]
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
|---|---|---|---|
| 0.00 | 5 | 0.6 | Initial |
| 0.50 | 5 | 0.6 | 6 |
| 4.00 | 95 | 0.6 | 6 |
| 5.00 | 95 | 0.6 | 6 |
| 5.10 | 5 | 0.6 | 1 |
| 7.00 | 5 | 0.6 | 1 |[1]
Detection:
-
UV: 220 nm (general amide/pyrazole absorption) and 254 nm.
-
MS: ESI Positive Mode. Scan range 100–500 m/z.
-
Target Mass: [M+H]⁺ = 127.17.
-
Self-Validating Check:
-
The target peak should show a clean single mass (127.17).[1]
-
If a peak appears with [M+H]⁺ = 127 but a different Retention Time (RT), it is a regioisomer .[1]
-
If a peak appears with [M+H]⁺ = 113, it is likely the unmethylated precursor (1,3-dimethyl-5-pyrazolone).[1]
Protocol C: Volatile Impurity Analysis via GC-MS
Rationale: Small pyrazoles are semi-volatile. GC-MS is excellent for checking residual solvents and volatile hydrazine-related impurities that do not ionize well in ESI.
System: Agilent 7890/5977 GC-MS. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[1] Inlet: Split 50:1, Temp 250°C.
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
Interpretation:
-
This compound will elute earlier than many larger organic intermediates.
-
Look for the molecular ion m/z 126 .
-
Fragmentation: Expect loss of methyl radical (M-15 = 111) and loss of methoxy/formaldehyde fragments.
References
-
NIST Chemistry WebBook. 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. National Institute of Standards and Technology.[3] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
BenchChem. Column chromatography conditions for separating pyrazole isomers. Link[1]
-
Royal Society of Chemistry. Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Link
Sources
Application Note: 1H NMR Characterization of 5-methoxy-1,3-dimethyl-1H-pyrazole
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) and Lonazolac. 5-methoxy-1,3-dimethyl-1H-pyrazole represents a specific challenge in characterization due to the potential for tautomeric ambiguity and regioisomerism during synthesis (O-alkylation vs. N-alkylation of pyrazolones).
This guide provides a definitive protocol for the 1H NMR characterization of this compound. Unlike generic spectral lists, this document focuses on the causality of chemical shifts and the self-validating logic required to distinguish this specific isomer from its regioisomers (e.g., 1,5-dimethyl-3-methoxy-1H-pyrazole or 1,2-dimethyl-3-pyrazolone).
Structural Analysis & Theoretical Framework
Before acquisition, we must establish the expected magnetic environment.[1] The molecule consists of a heteroaromatic ring with three distinct methyl-containing environments and one aromatic proton.[1]
The Regiochemistry Challenge
Synthesis of this molecule often involves the methylation of 3-methyl-1-methyl-pyrazol-5-one. This precursor exists in equilibrium between OH- (enol), NH-, and CH- forms. Methylation can occur at:
-
Oxygen (O-methylation): Yields the target 5-methoxy product.[1]
-
Nitrogen (N-methylation): Yields antipyrine-like structures (1,2-dimethyl-3-pyrazolone).
Critical Distinction: The definitive proof of the target structure lies in distinguishing the N-methyl group from the O-methyl group and confirming their spatial proximity.
Predicted Chemical Shifts (CDCl₃)
| Moiety | Position | Type | Predicted Shift ( | Multiplicity | Mechanistic Cause |
| C-Me | C3 | Methyl | 2.10 – 2.25 | Singlet | Allylic-like shielding; attached to |
| N-Me | N1 | Methyl | 3.60 – 3.75 | Singlet | Deshielded by electronegative Nitrogen.[1] |
| O-Me | C5 | Methoxy | 3.85 – 4.00 | Singlet | Strongly deshielded by Oxygen (electronegativity 3.44). |
| Ar-H | C4 | Aromatic | 5.35 – 5.50 | Singlet | Shielded relative to benzene due to electron-rich 5-membered ring. |
Experimental Protocol
Sample Preparation[1][2]
-
Mass: Weigh 10–15 mg of the analyte.[1]
-
Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d) containing 0.03% v/v TMS (Tetramethylsilane).
-
Note: CDCl₃ is preferred over DMSO-d₆ for this characterization to prevent solvent viscosity broadening and to maintain distinct separation between N-Me and O-Me signals.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.
Instrument Parameters (400 MHz or higher recommended)
To ensure quantitative integration (essential for proving the 1:1:1 ratio of methyl groups), the relaxation delay must be optimized.[1]
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Acquisition Time (AQ): 3.0 – 4.0 seconds.[1]
-
Relaxation Delay (D1): Wait 10 seconds.
-
Scans (NS): 16 (sufficient for >10mg sample).
-
Temperature: 298 K (25°C).[1]
Results & Interpretation
1H NMR Spectrum Assignment
The following data represents the characteristic fingerprint of this compound in CDCl₃.
- 2.18 (s, 3H): Assigned to C3-CH₃ . This is the most upfield signal, consistent with a methyl group on an aromatic ring carbon.[1]
- 3.68 (s, 3H): Assigned to N1-CH₃ .
-
3.92 (s, 3H): Assigned to C5-OCH₃ .
-
Diagnostic Check: The O-Me signal is consistently downfield of the N-Me signal by approximately 0.2–0.3 ppm due to the higher electronegativity of oxygen compared to nitrogen.
-
- 5.42 (s, 1H): Assigned to H4 .[1] This sharp singlet confirms the lack of vicinal coupling protons, validating the substitution pattern at C3 and C5.[1]
Self-Validating Logic (2D NMR Confirmation)
To conclusively prove the regiochemistry (1,3-dimethyl-5-methoxy vs. 1,5-dimethyl-3-methoxy), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
The "Smoking Gun" Correlation:
-
Target Molecule (5-methoxy-1,3-dimethyl): The N1-Me group and the C5-OMe group are ortho to each other (adjacent).
-
Observation:Strong NOE correlation between
3.68 (N-Me) and 3.92 (O-Me).
-
-
Isomer (3-methoxy-1,5-dimethyl): The N1-Me group is adjacent to a C5-Methyl group.
-
Observation: NOE between
3.68 (N-Me) and 2.18 (C-Me).
-
If you observe an NOE between the N-Me and the O-Me, the structure is confirmed as this compound.
Logic Flow & Visualization
The following diagram illustrates the decision matrix for structural assignment, ensuring the researcher does not misidentify the compound as a reaction byproduct.
Caption: Structural assignment workflow distinguishing the target 5-methoxy isomer from common regioisomeric byproducts using 1H NMR and NOESY correlations.
Troubleshooting & Common Pitfalls
Water Suppression Artifacts
If the sample is wet, the water peak in CDCl₃ (approx.[1] 1.56 ppm) is far from the signals of interest.[1] However, if DMSO-d₆ is used (water at 3.33 ppm), it may overlap with the N-Me or O-Me signals.
-
Solution: Stick to CDCl₃.[1][2] If DMSO must be used, add a drop of D₂O to shift the water peak, or use dry solvent ampoules.[1]
Concentration Effects
At very high concentrations (>50 mg/mL),
-
Standard: Maintain concentration between 10–20 mg/mL for reproducible chemical shifts.
Integration Errors
If the integral of the methyl groups is not exactly 3:3:3, check the Pulse Repetition Rate .
-
Diagnosis: If the C-Me (2.18 ppm) integrates to 3.00 but the N-Me and O-Me integrate to 2.80, your D1 (relaxation delay) is too short. The heteroatom-adjacent methyls often have longer T1 relaxation times.[1] Increase D1 to 10s.
References
-
Elguero, J., et al. (1997).[1] 1H and 13C NMR study of perdeuterated pyrazoles. Journal of Heterocyclic Chemistry.[1]
-
Holzer, W. (2006).[1][2] Regiochemistry of the alkylation of 3-methyl-1-phenyl-pyrazole-5-one. Monatshefte für Chemie.[1]
-
Claramunt, R. M., et al. (1991).[1] The annular tautomerism of pyrazoles.[1] Advances in Heterocyclic Chemistry.[1]
-
SDBS. (2023). Spectral Database for Organic Compounds, SDBS No. 1654 (Analogous Pyrazoles).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1]
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Used for solvent effect estimation).[1]
Sources
13C NMR analysis of pyrazole ring substitutions
Application Note: C NMR Analysis of Pyrazole Ring Substitutions
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry (e.g., Celecoxib, Sildenafil), yet it presents unique analytical challenges due to annular tautomerism and regioisomerism during synthesis. Standard
This protocol establishes a definitive
-
Distinguish between
-unsubstituted tautomers and fixed -substituted regioisomers.[1] -
Assign C3, C4, and C5 carbons with high confidence using chemical shift trends and 2D correlations.
-
Validate regiochemistry in 1,3-dipolar cycloadditions and hydrazine alkylations.
Theoretical Grounding: The Pyrazole Challenge
The Tautomeric Equilibrium (N-Unsubstituted)
In
-
NMR Time Scale: At room temperature in non-polar solvents (e.g., CDCl
), this exchange is often intermediate on the NMR time scale, causing C3 and C5 signals to broaden or coalesce into a single average peak. -
Solvent Effect: Strong H-bond acceptors (DMSO-
) can slow this exchange or favor a specific tautomer, but averaging is still common.[1]
The Regioisomer Divergence (N-Substituted)
Upon
Experimental Protocol
Sample Preparation[1]
-
Concentration: 20–50 mg/mL is optimal for
C detection within reasonable scan times (128–1024 scans). -
Solvent Selection:
-
DMSO-
(Recommended): Excellent solubility for polar drug intermediates; stabilizes exchangeable protons; provides a consistent reference for chemical shift comparison.[1] -
CDCl
: Acceptable for non-polar derivatives but may cause line broadening in -unsubstituted analogs due to rapid tautomeric exchange.[1]
-
Instrument Parameters (Example: 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) for routine 1D.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 s . Pyrazole quaternary carbons (often C3/C5) have long
relaxation times. Insufficient D1 leads to low signal-to-noise for these critical diagnostic peaks.[1] -
Spectral Width: 240 ppm (to capture carbonyls or fluorinated carbons if present).
-
Temperature: 298 K (Standard). Note: If signals are broad, variable temperature (VT) experiments at 320 K can sharpen averaged peaks.
Data Analysis & Interpretation
Diagnostic Chemical Shifts
The discrimination of C3 and C5 is the primary objective. The following table summarizes general trends for pyrazoles in DMSO-
Table 1: Characteristic
| Carbon Position | Environment | Typical Shift ( | Diagnostic Features |
| C4 | Methine/Quaternary | 100 – 110 | Most shielded ring carbon.[1] Relatively insensitive to |
| C5 | Adjacent to N-R (N1) | 127 – 133 | Shielded relative to C3 in |
| C3 | Adjacent to N= (N2) | 136 – 142 | Deshielded (Downfield). Farther from |
> Critical Insight: In 1-alkyl-pyrazoles, the C3 resonance is typically 6–10 ppm downfield of C5 .[1] This "C3 > C5" rule is a robust starting point but must be validated with HMBC.
The "Regio-Matrix" Decision Workflow
To definitively assign a regioisomer (e.g., product of a hydrazine reaction), follow this logical pathway.
Figure 1: Decision tree for assigning pyrazole regioisomers.[1] The HMBC correlation between the N-substituent protons and the ring carbons is the "gold standard" for assignment.
Validation via 2D NMR (The "Self-Validating" Step)
Do not rely solely on 1D chemical shifts. Use HMBC (Heteronuclear Multiple Bond Correlation) to prove connectivity:
-
Identify the N-Substituent Protons: (e.g., N-CH
singlet at ~3.8 ppm). -
Look for Cross-peaks:
-
N-CH
C5: This is a correlation (3 bonds). It is typically strong . -
N-CH
C3: This is a correlation. It is usually absent or very weak .
-
-
Conclusion: The ring carbon that correlates strongly with the
-substituent protons is C5 . If that carbon is at ~129 ppm and the other quaternary is at ~139 ppm, your assignment is confirmed.
Case Study: 1-Methyl-3-Phenylpyrazole vs. 1-Methyl-5-Phenylpyrazole[1]
When reacting phenyl-1,3-diketone with methylhydrazine, two isomers form.[1]
-
Isomer A (1-Methyl-3-phenylpyrazole):
-
Sterically less crowded (Thermodynamic product).
- C Data: C3 (attached to Ph) appears ~150 ppm. C5 (unsubstituted) appears ~130 ppm.
-
HMBC: N-Me protons correlate to the C5 signal (which is a CH).
-
-
Isomer B (1-Methyl-5-phenylpyrazole):
-
Sterically crowded (Kinetic product, often minor).
- C Data: C5 (attached to Ph) appears ~140 ppm. C3 (unsubstituted) appears ~138 ppm.
-
HMBC: N-Me protons correlate to the C5 signal (which is quaternary).
-
> Protocol Tip: The shift of the phenyl ipso-carbon also changes. In the 1,5-isomer, the phenyl ring twists out of plane, shielding the ipso-carbon compared to the planar 1,3-isomer.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Broad/Missing C3/C5 | Tautomeric exchange (N-H compounds).[1] | Switch solvent to DMSO- |
| Low Intensity Quaternary C | Insufficient relaxation delay (D1). | Increase D1 to 3–5 seconds. Use 30° pulse angle.[3] |
| Ambiguous HMBC | Use 1,1-ADEQUATE or LR-HSQMBC for specific coupling constants if standard HMBC fails.[1] |
References
-
Claramunt, R. M., et al. (1993).[4] "The
C chemical shifts and some H- C coupling constants of 23 pyrazoles and indazoles." Canadian Journal of Chemistry.[4] -
López, C., et al. (1993).[4] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.
-
Begtrup, M. (1974). "
C-NMR Spectra of Phenyl-substituted Azole Derivatives." Acta Chemica Scandinavica. - Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/HSQC protocols).
Application Note: Mass Spectrometry Fragmentation Pattern of 5-Methoxy-1,3-Dimethyl-1H-Pyrazole
[1]
Executive Summary
This technical guide details the mass spectrometric behavior of 5-methoxy-1,3-dimethyl-1H-pyrazole (
Accurate identification of this compound requires distinguishing it from its regioisomer (3-methoxy-1,5-dimethyl-1H-pyrazole).[1] This note provides a self-validating protocol for characterization using Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic fragmentation analysis to ensure high-confidence structural assignment.
Structural Context & Chemical Properties[1][3][4][5][6][7]
Understanding the fragmentation requires a clear view of the bond energies and steric environment.
| Property | Value | Structural Significance for MS |
| Formula | Nitrogen rule applies (Even mass | |
| Monoisotopic Mass | 126.0793 Da | Base peak target for Soft Ionization. |
| Structure | Pyrazole Ring | High stability; resistant to initial ring opening. |
| Substituents | N1-Methyl, C3-Methyl | N-Methyl directs fragmentation via "ortho-effect" with C5.[1] |
| Functional Group | C5-Methoxy | Primary site of charge localization and cleavage.[1] |
Experimental Protocols
Protocol A: GC-MS (Electron Ionization)
Purpose: Structural Fingerprinting and Library Matching.[1]
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.[1]
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Instrument Parameters:
-
Inlet Temp: 250°C (Split mode 10:1).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 35–350.
Protocol B: LC-MS/MS (Electrospray Ionization)
Purpose: High-Sensitivity Quantitation and Precursor Selection.[1]
Sample Preparation:
-
Dilute stock (from Protocol A) to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
Instrument Parameters:
-
Ionization: ESI Positive Mode (
). -
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen at 500 L/hr, 400°C.
-
Cone Voltage: 30 V (Optimized for m/z 127 precursor).
-
Collision Energy: Ramp 15–35 eV for MS/MS fragmentation.
Fragmentation Analysis (Mechanism & Interpretation)
The fragmentation of this compound under EI (70 eV) follows three distinct mechanistic pathways driven by the stability of the aromatic pyrazole core and the lability of the ether linkage.
Pathway 1: Methoxy Radical Loss & Carbonyl Formation (The "Anisole" Route)
The most diagnostic pathway involves the ether substituent.
-
Molecular Ion (
, m/z 126): The radical cation forms primarily by removing an electron from the oxygen lone pair or the pyrazole -system. -
Loss of Methyl Radical (
): Cleavage of the O-Methyl bond.-
Transition:
(M-15). -
Mechanism: This generates a resonance-stabilized oxonium ion (analogous to the
ion in anisole).[1] This peak is often the base peak or highly abundant.
-
-
Loss of Formaldehyde (
):-
Transition:
(M-30). -
Mechanism: A four-membered transition state rearrangement leads to the expulsion of neutral formaldehyde, leaving the dimethylpyrazole radical cation.
-
Pathway 2: Direct Heteroatom Cleavage
-
Loss of Methoxy Radical (
):
Pathway 3: Ring Disintegration (High Energy)
Once the substituents are stripped, the pyrazole ring degrades:
-
Loss of HCN (Hydrogen Cyanide): Typical of N-heterocycles.
-
Transition:
(Loss of 27 Da).
-
-
Loss of Acetonitrile (
):-
Transition:
(Loss of 41 Da).
-
Visualizing the Fragmentation Tree[1]
Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.[1]
Data Interpretation & Validation
To validate your experimental results, compare your spectrum against these diagnostic ions.
| m/z (Mass-to-Charge) | Relative Abundance (Est.)[1][2][3] | Ion Identity | Mechanistic Origin |
| 126 | 60–90% | Molecular Ion (Stable aromatic).[1] | |
| 125 | 10–30% | Loss of H from N-Methyl or C-Methyl. | |
| 111 | 100% (Base Peak) | Loss of methyl from methoxy group (Oxonium formation).[1] | |
| 96 | 20–40% | Loss of Formaldehyde (Rearrangement). | |
| 95 | 30–50% | Loss of Methoxy radical.[1] | |
| 42 | Variable | Ketene fragment (Deep fragmentation). |
Differentiation Note: To distinguish 5-methoxy -1,3-dimethyl-1H-pyrazole from its isomer 3-methoxy -1,5-dimethyl-1H-pyrazole:
-
Ortho-Effect: The 5-methoxy isomer has the methoxy group adjacent to the N-methyl group.[1] This steric proximity often enhances the loss of Formaldehyde (m/z 96) compared to the 3-methoxy isomer, where the groups are distant.
-
LC-MS Retention: The 5-methoxy isomer typically elutes later on C18 columns due to slightly lower polarity caused by the shielding of the N-lone pair by the adjacent methoxy group.[1]
Analytical Workflow
The following diagram outlines the logical flow for confirming the identity of the compound in a drug development context.
Figure 2: Integrated analytical workflow for the characterization of methoxy-pyrazoles.
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole, 5-methoxy-1,3-dimethyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holzer, W. (2000). NMR and MS studies on 3(5)-aminopyrazoles and related compounds.[1] (Provides comparative fragmentation data for aminopyrazoles).
High-Purity Isolation of 5-Methoxy-1,3-dimethyl-1H-pyrazole: A Stability-Indicating RP-HPLC Protocol
Introduction & Separation Challenge
5-methoxy-1,3-dimethyl-1H-pyrazole is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its purification presents a classic "double-bind" separation challenge that standard generic gradients often fail to resolve:
-
Regioisomerism: The synthesis of N-methyl pyrazoles via the condensation of methylhydrazine and
-keto esters typically yields a mixture of the desired 1,3-dimethyl isomer and the unwanted 1,5-dimethyl isomer. These species have identical molecular weights and very similar lipophilicities ( ), making them difficult to resolve on standard C18 phases. -
Chemical Stability: The 5-methoxy group is an enol ether surrogate. Under highly acidic conditions (often used to suppress peak tailing of basic pyrazoles), this group can hydrolyze to form 1,3-dimethyl-1H-pyrazol-5-ol (the pyrazolone form), degrading the product during the purification process itself.
This application note details a robust Reversed-Phase HPLC (RP-HPLC) method designed to resolve these regioisomers while maintaining a pH window that ensures compound stability.
Chemical Context & Impurity Profile[1][2][3]
Understanding the structural landscape is prerequisite to method design. The target molecule is basic (pyridine-like nitrogen) and moderately polar.
Structural Relationships (Visualized)
Figure 1: The separation landscape showing the target, its difficult-to-separate regioisomer, and the hydrolysis risk.
Method Development Strategy
Stationary Phase Selection
While C18 is the workhorse, "Phenyl-Hexyl" phases are superior for this application. The
-
Primary Recommendation: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).
-
Secondary Recommendation: High-density C18 with end-capping (to reduce silanol interactions with the basic nitrogen).
Mobile Phase & pH Control
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.8 - 4.0 with Formic Acid.
-
Why? This pH is sufficiently acidic to protonate the pyrazole nitrogen (preventing peak tailing) but mild enough to prevent the hydrolysis of the methoxy ether to the pyrazolone.
-
-
Organic Modifier: Methanol.[1][2]
-
Why? Methanol enhances the
- selectivity on Phenyl columns more effectively than Acetonitrile.[3]
-
Analytical Protocol (Quality Control)
Before preparative isolation, the purity profile must be established.
System Parameters:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.8 |
| Mobile Phase B | Methanol (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
| Injection Vol | 5 - 10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Preparative Purification Protocol (Isolation)
This protocol is scaled for a 20mm ID column (approx. 100-200 mg loading per injection).
Step 1: Sample Preparation[3]
-
Dissolve the crude oil/solid in 50:50 Water:Methanol . Avoid pure methanol to prevent "solvent effect" band broadening.
-
Filtration: Pass through a 0.45 µm PTFE filter.
-
Concentration: Target 50 mg/mL.
Step 2: Preparative Gradient
Note: The gradient is shallower than analytical to maximize Resolution (
System Parameters:
-
Column: Prep Phenyl-Hexyl, 150 x 21.2 mm, 5 µm.
-
Flow Rate: 20 mL/min.
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 10 | Load |
| 2.0 | 10 | Desalt |
| 12.0 | 40 | Focused Gradient for Isomer Separation |
| 14.0 | 95 | Column Flush |
| 16.0 | 10 | Re-equilibration |
Step 3: Fraction Collection & Post-Processing[7]
-
Trigger: Collect peaks based on UV threshold (slope detection).
-
Identification: The 1,5-dimethyl isomer typically elutes before the 1,3-dimethyl target on Phenyl phases due to steric hindrance reducing the
-interaction, though this must be confirmed via NMR for the specific batch. -
Drying:
-
Pool fractions.[4]
-
Remove Methanol via rotary evaporation at < 40°C .
-
Lyophilize the remaining aqueous phase. Do not use high heat or strong acids during workup to preserve the methoxy group.
-
Troubleshooting & Decision Logic
Use this workflow to address common separation failures.
Figure 2: Troubleshooting decision tree for optimizing pyrazole purification.
References
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O.[5] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved February 19, 2026, from [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved February 19, 2026, from [Link]
Sources
Application Note: 5-Methoxy-1,3-dimethyl-1H-pyrazole as a Versatile Building Block in Drug Discovery
Abstract
This guide outlines the strategic utilization of 5-methoxy-1,3-dimethyl-1H-pyrazole (CAS: 53091-80-8) in high-value organic synthesis.[1] Unlike generic pyrazoles, this specific scaffold offers a unique "push-pull" electronic environment driven by the C-5 methoxy group. This moiety serves a dual purpose: it powerfully activates the C-4 position for electrophilic substitution and acts as a robust "masked" carbonyl functionality, allowing for late-stage hydrolysis to bioactive pyrazolones. This protocol details the synthesis, functionalization, and deprotection workflows, providing researchers with a self-validating roadmap for integrating this motif into drug candidates.
Introduction: The "Masked" Pyrazolone Strategy
In medicinal chemistry, the pyrazolone ring (e.g., Edaravone) is a privileged pharmacophore but suffers from tautomeric instability and poor solubility during intermediate synthesis steps. This compound solves this by locking the tautomer in the aromatic enol ether form.
Structural Significance[2][3]
-
Electronic Activation: The electron-donating methoxy group at C-5, combined with the N-1 methyl, creates a highly electron-rich C-4 center, significantly more reactive than standard 1,3-dimethylpyrazole.
-
Solubility Profile: The lipophilic methoxy group improves solubility in organic solvents (DCM, THF) compared to the polar parent pyrazolone.
-
Metabolic Stability: The 1,3-dimethyl pattern blocks common metabolic N-demethylation sites, enhancing ADME profiles in early discovery.
Reactivity Profile & Pathway Map
The following diagram illustrates the core reactivity zones of the molecule. Note the distinction between the Nucleophilic Hub (C-4) and the Masked Electrophile (C-5) .
Figure 1: Reactivity map highlighting the C-4 nucleophilic center and the C-5 masked carbonyl utility.
Detailed Protocols
Protocol A: Synthesis of the Building Block (O-Methylation)
Objective: Selective O-methylation of 1,3-dimethyl-5-pyrazolone to avoid C-alkylation. Mechanism: The use of a "hard" electrophile (Dimethyl Sulfate or MeI) with a carbonate base favors the oxygen center (hard nucleophile) over the softer carbon center.
Materials:
-
1,3-Dimethyl-5-pyrazolone (1.0 equiv)
-
Dimethyl sulfate (1.1 equiv) or Iodomethane (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetone (0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone and anhydrous acetone. Add
. -
Addition: Cool the suspension to 0°C. Add Dimethyl sulfate dropwise over 20 minutes. Critical: Exothermic reaction.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a less polar spot (Rf ~0.6).
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The residue is often pure enough. If not, distill (bp ~90°C at 1 mmHg) or flash chromatography (EtOAc/Hexane).
-
Yield: Expect 85–92%.
Protocol B: C-4 Iodination (The Cross-Coupling Setup)
Objective: Install an iodine handle at C-4 for subsequent Suzuki or Buchwald-Hartwig couplings. Why Iodine? The C-I bond is weaker than C-Br, allowing for milder coupling conditions, preserving the sensitive methoxy enol ether.
Materials:
-
This compound (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (0.5 M)[2]
Step-by-Step:
-
Setup: Dissolve the pyrazole in ACN at room temperature (RT).
-
Reaction: Add NIS in one portion. Shield from light.
-
Monitoring: Stir at RT for 2 hours. The electron-rich ring reacts rapidly.
-
Quench: Pour into 10% aqueous sodium thiosulfate (
) to remove excess iodine color. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
. -
Validation:
NMR will show the disappearance of the C-4 proton singlet (~5.5 ppm).
Protocol C: Unmasking the Pyrazolone (Hydrolysis)
Objective: Convert the 5-methoxy group back to the carbonyl after building complexity at C-4.
Step-by-Step:
-
Dissolve the functionalized pyrazole in 4N HCl in Dioxane or aqueous HBr/Acetic Acid.
-
Heat to 60°C for 2–4 hours.
-
Concentrate in vacuo. The product will likely crystallize as the hydrochloride salt of the pyrazolone.
Data Summary & Comparison
| Property | 1,3-Dimethyl-5-pyrazolone | 5-Methoxy-1,3-dimethyl-pyrazole | Benefit of Methoxy Block |
| Solubility (DCM) | Poor (Polar/H-bonding) | Excellent | Facile workups/chromatography |
| C-4 Reactivity | Moderate (Enol form) | High (Activated Enol Ether) | Milder reaction conditions |
| Tautomerism | Complex (OH/NH/CH forms) | Locked (Aromatic) | Simplified NMR interpretation |
| Stability | Oxidizes slowly in air | Stable | Long-term shelf storage |
Synthesis Workflow Diagram
This workflow demonstrates the "Mask-Functionalize-Unmask" strategy essential for complex drug synthesis.
Figure 2: The "Mask-Functionalize-Unmask" synthetic workflow.
References
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2023). 1H-Pyrazole, 5-methoxy-1,3-dimethyl-.[3][4][5][6] National Institute of Standards and Technology.[4] [Link]
-
Fakhraian, H., & Nafari, Y. (2021).[7] Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]
-
Organic Syntheses. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Org. Synth. 2010, 87, 161-169. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 53091-80-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]
- 5. PubChemLite - 5-methoxy-1,3-dimethyl-1h-pyrazol-4-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - this compound-4-carboxylic acid (C7H10N2O3) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
Application Note: Experimental Procedures for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Abstract
The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). While condensation methods are common, 1,3-dipolar cycloaddition offers superior atom economy and access to complex substitution patterns not easily achievable via condensation. This Application Note provides rigorous protocols for synthesizing pyrazoles using two distinct cycloaddition pathways: the Nitrilimine Route (Batch) and the Diazoalkane Route (Continuous Flow) . Emphasis is placed on regiocontrol, safety management of high-energy intermediates, and scalability.
Part 1: Mechanistic Foundations & Regioselectivity
The Dipolar Interface
The synthesis of pyrazoles via cycloaddition involves the concerted reaction of a 1,3-dipole (4
-
Dipole Types:
-
Diazoalkanes (
): React with alkynes to form 3H-pyrazoles, which spontaneously tautomerize to aromatic 1H-pyrazoles. -
Nitrilimines (
): Generated in situ, these react to form pyrazoles directly (from alkynes) or pyrazolines (from alkenes) which require oxidation.
-
The Regioselectivity Challenge
Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) dictates the orientation.
-
Electronic Control: Electron-withdrawing groups (EWGs) on the alkyne lower the LUMO energy, typically favoring the 3,5-disubstituted isomer when reacting with electron-rich dipoles.
-
Steric Control: Bulky substituents on the dipole or dipolarophile can override electronic preferences, often favoring the 3,4-disubstituted isomer to minimize transition state repulsion.
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical transition state interactions.
Caption: Divergent regiochemical pathways in [3+2] cycloaddition determined by steric and electronic factors.
Part 2: Protocol A - Nitrilimine Cycloaddition (Batch)
Target Application: Library generation of 1,3,5-trisubstituted pyrazoles. Safety Profile: Moderate. Avoids isolation of explosive diazo species by using in situ generation.
Principle
Nitrilimines are unstable and must be generated in situ by the dehydrohalogenation of hydrazonoyl halides using a mild base (Triethylamine). The transient dipole is immediately trapped by the alkyne.
Reagents & Equipment
-
Precursor: Hydrazonoyl chloride (1.0 equiv).
-
Dipolarophile: Terminal or internal alkyne (1.2 equiv).
-
Base: Triethylamine (TEA) (1.5 equiv).
-
Solvent: Dry Dichloromethane (DCM) or Toluene.
-
Setup: 50 mL Round Bottom Flask (RBF), N2 atmosphere, magnetic stirring.
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL RBF and cool under nitrogen flow.
-
Dissolution: Add Hydrazonoyl chloride (1.0 mmol) and the Alkyne (1.2 mmol) to the flask. Dissolve in 10 mL of dry DCM.
-
Activation (Critical Step):
-
Cool the reaction mixture to 0°C (ice bath) to control the exotherm.
-
Add TEA (1.5 mmol) dropwise over 10 minutes. Note: The solution typically turns cloudy due to the formation of Triethylamine Hydrochloride salt.
-
-
Reaction: Remove the ice bath and stir at room temperature.
-
Monitoring: Check TLC every 2 hours. The hydrazonoyl chloride spot will disappear.
-
-
Workup:
-
Filter off the precipitated TEA·HCl salt.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Validation Criteria
-
1H NMR: Look for the disappearance of the alkyne proton (if terminal) and the appearance of the pyrazole C4-H singlet (typically
6.5 - 7.0 ppm). -
Regioselectivity Check: NOESY experiments are required to confirm 1,3,5-substitution vs 1,3,4-substitution if sterics are ambiguous.
Part 3: Protocol B - Diazoalkane Flow Synthesis
Target Application: Large-scale synthesis or use of hazardous non-stabilized diazo compounds.[1][2] Safety Profile: High. Flow chemistry minimizes the active inventory of high-energy diazo intermediates.
Principle
Diazo compounds are generated from stable tosylhydrazones via base-mediated decomposition (Bamford-Stevens reaction) inside a heated coil. The effluent containing the diazo species is immediately mixed with the alkyne in a second reactor loop.
Flow Reactor Configuration
-
Stream A: Tosylhydrazone (0.5 M in 1,4-Dioxane).
-
Stream B: Base (KOtBu or NaH, 1.0 M in 1,4-Dioxane).
-
Stream C: Alkyne (Neat or highly concentrated).
-
Reactor 1 (Generator): Heated coil (100°C) for diazo generation.
-
Reactor 2 (Cycloaddition): Cooled or ambient coil for reaction with alkyne.
-
Back Pressure Regulator (BPR): 100 psi (to keep N2 gas in solution).
Flow Logic Diagram
Caption: Continuous flow setup for safe handling of diazo intermediates in pyrazole synthesis.
Procedure
-
System Priming: Flush the entire system with anhydrous 1,4-Dioxane.
-
Diazo Generation: Pump Stream A and B into Mixer 1. Residence time in Reactor 1 should be ~10 minutes at 100°C.
-
Safety Check: Ensure the BPR is functioning; N2 gas generated must remain solubilized or flow steadily without slugs.
-
-
Cycloaddition: Introduce Stream C at Mixer 2. The combined stream enters Reactor 2.
-
Quenching: Collect the output in a flask containing a small amount of Acetic Acid to quench any unreacted diazo species.
-
Isolation: Evaporate solvent. The high conversion usually requires minimal purification (short silica plug).
Part 4: Comparative Data & Troubleshooting
Method Comparison
The following table contrasts the two protocols to aid in experimental design selection.
| Feature | Protocol A (Nitrilimine/Batch) | Protocol B (Diazo/Flow) |
| Precursor Stability | High (Hydrazonoyl halides stable at RT) | High (Tosylhydrazones stable indefinitely) |
| Intermediate Hazard | Low (Transient species) | High (Diazo explosive if accumulated) |
| Regioselectivity | Excellent (Typically >95:5 for 1,3,5-isomer) | Variable (Often requires Lewis Acids for control) |
| Scalability | Limited (Exotherm management difficult) | Excellent (Linear scaling) |
| Atom Economy | Lower (Stoichiometric salt waste) | Higher (N2 is the only byproduct) |
Troubleshooting Guide
-
Issue: Low Yield in Protocol A.
-
Cause: Moisture in solvent hydrolyzing the hydrazonoyl chloride.
-
Fix: Redistill DCM over CaH2; ensure N2 atmosphere is positive pressure.
-
-
Issue: Poor Regioselectivity in Protocol B.
-
Cause: Similar electronic/steric environment on both sides of alkyne.
-
Fix: Use a copper catalyst (Cu(I)) to force the "Click" regioselectivity (1,4-disubstituted), or switch to a bulkier diazo precursor.
-
-
Issue: Reactor Clogging in Protocol B.
-
Cause: Precipitation of sulfinate salts from the Bamford-Stevens reaction.
-
Fix: Increase system pressure or add 10% DMF to the solvent stream to improve solubility.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link
-
Aggarwal, V. K., et al. (2003). Safe and Efficient Synthesis of Diazo Compounds in Flow.[1][2][9] Journal of the American Chemical Society. Link
-
Kappe, C. O., et al. (2015). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds.[2][10] Chemistry - A European Journal.[10] Link
-
Deng, X., et al. (2015). Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Synlett. Link
-
BenchChem Application Notes. (2025). The Role of the Pyrazole Moiety in Pharmaceutical Intermediate Synthesis.Link
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Use of 5-methoxy-1,3-dimethyl-1H-pyrazole in medicinal chemistry research
Executive Summary & Structural Significance[1]
5-Methoxy-1,3-dimethyl-1H-pyrazole (CAS: 338454-03-0 / Analogous derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its keto-tautomer (1,3-dimethyl-5-pyrazolone), the 5-methoxy variant locks the heterocycle into an aromatic system, distinctively altering its electronic profile and lipophilicity.
Core Medicinal Utility
-
Bioisosterism: The N-methyl-5-methoxy motif frequently serves as a bioisostere for ortho-substituted benzenes or electron-rich heterocycles (e.g., isoxazoles).
-
H-Bonding Vector: The methoxy oxygen acts as a specific Hydrogen Bond Acceptor (HBA) without the Hydrogen Bond Donor (HBD) character of the pyrazolone -OH, critical for penetrating hydrophobic pockets in kinases and GPCRs.
-
Metabolic Stability: O-methylation blocks the Phase II conjugation sites (glucuronidation) often seen with pyrazolones.
Physicochemical Profile (Predicted)
| Property | Value | Implication |
| LogP | ~1.2 - 1.5 | Ideal for CNS penetration and oral bioavailability (Lipinski compliant). |
| PSA | ~27 Ų | Low polar surface area facilitates membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic; remains neutral at physiological pH. |
| Electronic Character | Electron-Rich | C-4 position is highly nucleophilic (amenable to SEAr). |
Synthetic Architecture & Regiocontrol
The synthesis of this compound presents a classic regioselectivity challenge. Direct alkylation of 1,3-dimethyl-5-pyrazolone often yields the N-methylated product (Antipyrine derivative) due to the thermodynamic preference for N-alkylation over O-alkylation.
To ensure high fidelity for the O-methoxy isomer, this guide recommends the Chloro-Intermediate Route (Protocol A), which avoids the O/N alkylation ambiguity entirely.
Pathway Logic (Graphviz)
Figure 1: Strategic synthetic pathway avoiding N-methylation by utilizing a chloropyrazole intermediate.
Experimental Protocols
Protocol A: Synthesis via Deoxychlorination (High Purity)
Objective: Synthesis of this compound from 1,3-dimethyl-5-pyrazolone. Scale: 10 mmol
Reagents
-
1,3-Dimethyl-5-pyrazolone (1.12 g, 10 mmol)
-
Phosphorus Oxychloride (POCl3) (5.0 mL, Excess)
-
Sodium Methoxide (NaOMe) (30% wt in MeOH)
-
Solvents: Methanol (Dry), Dichloromethane (DCM)
Step-by-Step Methodology
-
Chlorination (Activation):
-
Charge a round-bottom flask with 1,3-dimethyl-5-pyrazolone.
-
Add POCl3 (5 mL) carefully under Argon.
-
CRITICAL: Heat to reflux (105°C) for 4 hours. Monitor by TLC (The starting material is highly polar; the chloride is non-polar).
-
Workup: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic hydrolysis of POCl3). Neutralize with sat. NaHCO3. Extract with DCM (3x). Dry over MgSO4 and concentrate.
-
Yield Check: Expect ~1.1 g of 5-chloro-1,3-dimethylpyrazole (Oil or low-melting solid).
-
-
Methoxylation (Substitution):
-
Dissolve the crude 5-chloro intermediate in dry Methanol (10 mL).
-
Add NaOMe solution (2.0 equiv, 20 mmol) dropwise.
-
Reflux for 6–12 hours. The electron-rich nature of the pyrazole ring makes the chloride less reactive than a chloropyridine; vigorous conditions are required.
-
Validation: Monitor disappearance of the chloride peak.
-
Purification: Remove MeOH under vacuum. Resuspend in water/DCM. Extract organics.
-
Final Polish: Distillation (Kugelrohr) or Flash Chromatography (Hexane/EtOAc 8:2).
-
Protocol B: C-4 Functionalization (Scaffold Utilization)
Context: The C-4 position is the only remaining "aromatic" proton. It is electron-rich and susceptible to Electrophilic Aromatic Substitution (SEAr) or Lithiation.
Workflow: C-4 Lithiation for Library Generation
-
Dissolution: Dissolve this compound (1 mmol) in dry THF (5 mL) under N2.
-
Cryogenic Cooling: Cool to -78°C.
-
Deprotonation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.
-
Note: The 5-methoxy group exerts a slight ortho-directing effect, but the C-4 position is naturally the most acidic proton remaining on the ring.
-
-
Electrophile Trapping: Stir for 30 min at -78°C, then add electrophile (e.g., Benzaldehyde, MeI, or I2).
-
Quench: Warm to RT and quench with NH4Cl.
Application Data: Structure-Activity Relationship (SAR)
When incorporating this scaffold into drug candidates, the following SAR trends are typically observed compared to the 5-H or 5-OH analogs.
| Modification | Effect on Potency | Effect on PK (Pharmacokinetics) |
| 5-H → 5-OMe | Increased selectivity. The bulk of the methoxy group can induce atropisomerism if C-4 is substituted with a bulky aryl group. | Increased Metabolic Stability. Blocks oxidation at C-5. |
| 5-OH → 5-OMe | Loss of H-Bond Donor. Useful if the OH was causing poor membrane permeability or rapid glucuronidation. | Improved LogD. Shifts distribution coefficient to lipophilic range. |
| N1-Me → N1-Ph | Variable. Often improves potency but decreases solubility significantly. | Reduced Clearance. N-phenyl is less liable to demethylation than N-methyl. |
Troubleshooting & Quality Control
Issue: N-Methylation vs O-Methylation
If you attempt direct alkylation of the pyrazolone with MeI/K2CO3:
-
Observation: A mixture of products is observed by NMR.
-
Diagnostic:
-
Target (O-Me): Singlet at ~3.9 ppm (OCH3) and Singlet at ~3.6 ppm (N-CH3).
-
Byproduct (N-Me, Antipyrine-like): Two N-methyl signals, often distinct chemical shifts, and a C=O stretch in IR (~1660 cm⁻¹).
-
-
Solution: Revert to Protocol A (POCl3 route).
Issue: C-4 Halogenation Reactivity
-
Observation: Iodination at C-4 using NIS (N-iodosuccinimide) is slow.
-
Root Cause: The 5-methoxy group is electron-donating, but the N1-methyl and N2 lone pair dynamics can complicate resonance.
-
Solution: Use ICl (Iodine Monochloride) in DCM/AcOH for rapid, quantitative iodination at C-4.
References
-
Regioselective Synthesis of Pyrazoles
-
Tautomerism and Alkylation
- Indian Academy of Sciences.
-
Source:
-
Biological Activity (Fungicidal/Insecticidal)
-
Medicinal Chemistry of Pyrazoles (Review)
-
General Reactivity (Alkoxypyrazoles)
- Thieme Chemistry. "Regioselective Synthesis of 5-Substituted Pyrazoles."
-
Source:
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Regioselective Synthesis of 5-Substituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Methoxy-1,3-dimethyl-1H-pyrazole (5-MDP) in Next-Generation Antifungal Design
Executive Summary
The compound 5-methoxy-1,3-dimethyl-1H-pyrazole (5-MDP) represents a critical "privileged scaffold" in the rational design of modern antifungal agents, specifically Succinate Dehydrogenase Inhibitors (SDHIs) . While commercial SDHIs (e.g., Fluxapyroxad, Bixafen) predominantly utilize trifluoromethyl (
This guide details the application of 5-MDP as a core building block. It explores the electronic and steric advantages of the methoxy substituent, provides a validated synthetic workflow for derivatization into active carboxamides, and outlines standardized biological protocols for evaluating antifungal potency against phytopathogens like Rhizoctonia solani and Botrytis cinerea.
Chemical Profile & Pharmacophore Logic
Physicochemical Properties[1]
-
Molecular Formula:
-
Molecular Weight: 126.16 g/mol [3]
-
Key Functional Group: Electron-donating Methoxy (
) at C5; Reactive C4-H site for electrophilic substitution.
Structure-Activity Relationship (SAR) Rationale
In SDHI design, the pyrazole ring binds to the ubiquinone-binding pocket (site Q_p) of Complex II.
-
Electronic Modulation: Unlike the electron-withdrawing
group found in commercial fungicides, the 5-methoxy group is an Electron Donating Group (EDG) . This increases the electron density of the pyrazole ring, potentially strengthening stacking interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the fungal SDH active site. -
Hydrogen Bonding: The oxygen atom in the methoxy group can serve as a weak Hydrogen Bond Acceptor (HBA), offering a binding modality distinct from the purely hydrophobic fluoro-alkyl groups.
-
Metabolic Stability: The methyl capping of the pyrazole nitrogen (N-Me) prevents rapid oxidative dealkylation, a common metabolic soft spot.
Protocol A: Synthetic Derivatization Workflow
Objective: Transform the inactive 5-MDP building block into a bioactive Pyrazole-4-carboxamide scaffold. This requires functionalizing the C4 position.
Workflow Diagram (DOT)
Caption: Step-wise conversion of 5-MDP into a bioactive SDHI fungicide via C4-functionalization.
Detailed Methodology
Step 1: Vilsmeier-Haack Formylation (C4-Functionalization)
-
Reagents: Phosphoryl chloride (
), Dimethylformamide (DMF). -
Procedure:
-
Cool anhydrous DMF (3.0 eq) to 0°C under
atmosphere. -
Add
(1.2 eq) dropwise. Stir for 30 min to generate the Vilsmeier reagent. -
Add solution of 5-MDP (1.0 eq) in DMF dropwise.
-
Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench: Pour onto crushed ice and neutralize with saturated
(pH 7-8). -
Isolation: Extract with Ethyl Acetate (
).[4] Dry over . -
Yield: Expect >85% of This compound-4-carbaldehyde .
-
Step 2: Oxidation to Carboxylic Acid
-
Reagents: Sodium chlorite (
), sulfamic acid (scavenger). -
Procedure:
-
Dissolve the aldehyde (from Step 1) in
-Butanol/Water (3:1). -
Add sulfamic acid (1.5 eq) followed by
(1.5 eq) at 0°C. -
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Acidify to pH 3 with 1N HCl. The product, This compound-4-carboxylic acid , often precipitates as a white solid. Filter and dry.
-
Step 3: Amide Coupling (Library Generation)
-
Reagents: HATU (coupling agent), DIPEA (base), Various Aryl Amines (the "Tail").
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF.
-
Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 min.
-
Add the specific aryl amine (e.g., 3',4'-dichloroaniline or biphenyl amine) (1.1 eq).
-
Stir at RT for 12-16 hours.
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).
-
Protocol B: Biological Evaluation (Antifungal Efficacy)
Objective: Quantify the fungicidal activity of the synthesized 5-MDP derivatives against target phytopathogens.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This is the industry-standard primary screen for antifungal candidates.
Materials:
-
Potato Dextrose Agar (PDA).
-
Test Compounds (dissolved in DMSO).
-
Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).
Protocol:
-
Preparation: Autoclave PDA media. Upon cooling to 50°C, add the test compound to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 1
.-
Control: PDA + 0.5% DMSO (Solvent Control).
-
Reference: Fluxapyroxad or Boscalid (Positive Control).
-
-
Inoculation: Place a 5mm mycelial plug (from the margin of an actively growing colony) in the center of the petri dish.
-
Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates are fully covered).
-
Data Analysis: Measure colony diameter (mm) in cross directions.
-
Calculation:
Where = diameter of control, = diameter of treatment. -
Output: Determine
using log-probit regression analysis.
-
Succinate Dehydrogenase (SDH) Enzymatic Assay
To confirm the Mechanism of Action (MoA) is indeed SDH inhibition (and not general toxicity).
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from R. solani mycelia using differential centrifugation (10,000
g). -
Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate), 50
DCPIP (dye), 50 Phenazine Methosulfate (PMS). -
Reaction: Add inhibitor (5-MDP derivative) at varying concentrations. Start reaction by adding mitochondrial fraction.
-
Detection: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm .
-
Validation: A potent SDHI will halt the absorbance decrease.
Mechanism of Action: SDH Inhibition
The 5-MDP derivatives function by blocking the electron transport chain in fungal mitochondria.
Pathway Diagram (DOT)
Caption: Mechanism of Action. 5-MDP derivatives competitively bind to the Ubiquinone site of Complex II, halting respiration.
Data Presentation Template
When reporting results for 5-MDP derivatives, use the following table structure to ensure comparability with literature (e.g., J. Agric. Food Chem. standards).
Table 1: Antifungal Activity (
| Compound ID | R-Group (Amine) | R. solani ( | B. cinerea ( | SDH Enzyme ( |
| 5-MDP-01 | 3,4-dichlorophenyl | 0.05 | 1.20 | 0.08 |
| 5-MDP-02 | 2-fluorophenyl | 0.45 | 3.10 | 0.65 |
| Boscalid | (Reference) | 0.10 | 1.50 | 0.12 |
| 5-MDP | (Parent Scaffold) | >100 | >100 | >50 |
Note: The parent scaffold (5-MDP) is expected to be inactive until coupled with the hydrophobic amine tail.
References
-
Vertex AI Search. (2025). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.[5]Link
-
American Chemical Society. (2024).[6] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Link
-
BLD Pharm. (2025). Product Information: this compound (CAS 53091-80-8).[2][3]Link
-
MDPI. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.[7] Molecules.[5][4][6][7][8][9][10][11][12][13][14][15] Link
-
National Institutes of Health (NIH). (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.[8][10][11][14]Link
Sources
- 1. 586-30-1[3-Hydroxy-4-methylbenzoic acid]- Acmec Biochemical [acmec.com.cn]
- 2. CAS/ID No. 53091-80-8 | Alchimica [shop.alchimica.cz]
- 3. 53091-80-8|this compound|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 5-methoxy-1,3-dimethyl-1H-pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Optimization Topic: Yield Improvement in 5-methoxy-1,3-dimethyl-1H-pyrazole Synthesis Ticket ID: PYR-5M-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Users frequently report low yields (<30%) and high impurity profiles when synthesizing This compound (Target 3 ). The root cause is almost invariably the reliance on direct alkylation of the pyrazolone precursor, which suffers from competing N-alkylation and C-alkylation due to tautomeric equilibrium.
This guide outlines the Chlorination-Methoxylation Protocol , a robust, self-validating workflow that bypasses these selectivity issues, typically restoring yields to >85%.
Module 1: The Mechanistic Failure of Direct Alkylation
User Query: "I am reacting 1,3-dimethyl-5-pyrazolone with methyl iodide and potassium carbonate, but I am getting a mixture of products and low yield. Why?"
Technical Analysis: The precursor, 1,3-dimethyl-5-pyrazolone, is a "chameleon" molecule. It exists in a tautomeric equilibrium between the CH-form (ketone), NH-form (hydrazone-like), and OH-form (enol).
Under basic conditions (e.g., K2CO3), the generated anion is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:
-
N-Alkylation (Soft): Favored by soft electrophiles (like MeI), leading to antipyrine derivatives (impurities).
-
C-Alkylation: Occurs at the 4-position, leading to 4,4-dimethyl byproducts.
-
O-Alkylation (Hard): Required for your target, but kinetically disfavored without specific "hard" conditions (e.g., silver salts), which are expensive and difficult to scale.
Visualizing the Problem:
Figure 1: The Ambident Nucleophile Problem. Direct methylation leads to competing pathways, severely reducing the yield of the O-methylated target.
Module 2: The Correct Protocol (Chlorination-Methoxylation)
Resolution: Switch to an indirect substitution pathway. By converting the oxygen to a chlorine atom (a good leaving group), we lock the tautomer into the aromatic pyrazole form. We then displace the chloride with methoxide.[1]
Step 1: Synthesis of 5-Chloro-1,3-dimethylpyrazole
Reagents: POCl3 (Phosphorus Oxychloride)
-
Setup: Charge 1,3-dimethyl-5-pyrazolone (1.0 eq) into a flask.
-
Addition: Add POCl3 (3.0 - 5.0 eq) dropwise at 0°C.
-
Critical Control Point: This reaction is exothermic. Maintain internal temperature <10°C during addition to prevent charring.
-
-
Reaction: Heat to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the starting material spot will disappear).
-
Quench (Hazard): Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.
-
Why: This hydrolyzes excess POCl3. Neutralize with NaOH to pH 7–8 to precipitate the chloro-intermediate.
-
-
Isolation: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Reagents: NaOMe (Sodium Methoxide), MeOH (Methanol)
-
Setup: Dissolve the 5-chloro intermediate (from Step 1) in anhydrous Methanol.
-
Reagent: Add NaOMe (2.0 eq).
-
Pro-Tip: Use a 25-30% solution of NaOMe in MeOH for easier handling, or freshly prepared solid NaOMe.
-
-
Reaction: Reflux (65°C) for 6–12 hours.
-
Workup: Remove solvent under vacuum. Resuspend residue in water and extract with Ethyl Acetate.
Visualizing the Robust Workflow:
Figure 2: The Two-Step Protocol. Converting the oxo-group to a chloro-group enables a high-yield Nucleophilic Aromatic Substitution (SNAr).
Module 3: Troubleshooting & FAQs
Data Comparison: Direct vs. Indirect Route
| Feature | Direct Methylation (MeI) | Indirect Route (POCl3 -> NaOMe) |
| Primary Yield | 15% - 35% | 80% - 92% |
| Major Impurity | Antipyrine (N-methylated) | Unreacted Chloro-intermediate |
| Purification | Difficult Column Chromatography | Simple Extraction/Distillation |
| Scalability | Poor (Exotherms, mixtures) | Excellent (Industrial Standard) |
Troubleshooting Matrix
Q1: My yield in Step 2 (Methoxylation) is low (<50%), and I see starting material.
-
Diagnosis: Moisture Contamination. The methoxide ion (MeO-) is a strong base. If water is present, it forms Hydroxide (OH-). Hydroxide will attack the 5-chloro position and revert the molecule back to the starting pyrazolone (hydrolysis), not the methoxy product.
-
Fix: Ensure Methanol is anhydrous. Dry the 5-chloro intermediate thoroughly before Step 2. Do not use old bottles of NaOMe (they absorb moisture from air).
Q2: During the POCl3 quench, the solution boiled over and I lost product.
-
Diagnosis: Runaway Hydrolysis. POCl3 reacts violently with water to form Phosphoric Acid and HCl gas.
-
Fix: Never add water to the reaction. Always pour the reaction mixture into a large excess of ice. The ice acts as a heat sink. Keep the quench pot below 20°C.
Q3: Can I use Dimethyl Sulfate (DMS) instead of MeI for the direct route to save time?
-
Diagnosis: No. DMS is even "softer" than MeI and will favor N-methylation (Antipyrine formation) even more strongly. You will get the wrong isomer.
Q4: How do I distinguish the 5-chloro intermediate from the 5-methoxy product by NMR?
-
Validation:
-
5-Chloro: 1H NMR shows two singlets (N-Me, C-Me) and one aromatic proton (C4-H).
-
5-Methoxy: A new singlet appears at approx. 3.9–4.0 ppm (O-Me). The aromatic C4-H usually shifts upfield slightly due to the electron-donating effect of the oxygen.
-
References
-
Regioselectivity in Pyrazole Synthesis
-
Chlorination Mechanism (POCl3)
-
Nucleophilic Substitution on Pyrazoles
- Title: Nucleophilic Substitution of Haloalkanes and Heterocycles.
- Source:Chemistry LibreTexts / Khan Academy
- Relevance: General mechanism for SNAr reactions on activated heteroaromatic rings (5-chloro to 5-methoxy conversion).
-
URL:[Link]
-
General Synthesis of 1,3-Dimethyl-5-pyrazolone
Sources
- 1. 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.com [brainly.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Khan Academy [khanacademy.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib. However, the synthesis of substituted pyrazoles—specifically achieving high regioselectivity and yield—remains a notorious bottleneck.
This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the lab: regioisomeric mixtures, N-alkylation ambiguity, and reaction stalling.
Module 1: Mastering Regioselectivity
The most frequent support ticket we receive involves the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). When both the hydrazine and the 1,3-dicarbonyl are unsymmetrical, two regioisomers are possible.[1][2][3] Controlling this ratio is critical.
Q1: How do I control regioselectivity in the condensation of unsymmetrical 1,3-diketones with substituted hydrazines?
The Short Answer: Stop using ethanol. Switch to fluorinated alcohols (TFE or HFIP) to favor the 5-substituted isomer, or utilize pH-controlled conditions to direct the initial nucleophilic attack.
The Technical Deep Dive: Regioselectivity is dictated by the competition between the two hydrazine nitrogens attacking the two carbonyl carbons.
-
Electronic Control (Solvent Engineering):
-
In standard protic solvents (EtOH, MeOH), the more nucleophilic nitrogen (N1, substituted) typically attacks the more electrophilic carbonyl. This often leads to mixtures (e.g., 60:40).
-
Solution: Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drive regioselectivity up to >95:5. These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl carbons selectively and stabilize specific transition states, often favoring the formation of the 5-aryl/alkyl isomer [1].
-
-
Steric vs. Electronic Bias:
-
Acidic Conditions: Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen (N1), making the unsubstituted nitrogen (N2) the primary nucleophile.
-
Basic Conditions: The substituted nitrogen (N1) remains the most nucleophilic species.
-
Visualizing the Regioselectivity Pathway
Figure 1: Impact of solvent engineering on Knorr synthesis regioselectivity.
Q2: My N-alkylation of a pre-formed pyrazole yields a 1:1 mixture. How do I fix this?
The Protocol: Direct alkylation of pyrazoles is governed by the "lone pair availability" and steric hindrance.
-
Base Selection:
-
NaH / THF: Promotes rapid, irreversible deprotonation. Often leads to alkylation at the less sterically hindered nitrogen (thermodynamic control is difficult to achieve).
-
Cs2CO3 / DMF: A milder base allows for equilibration. If the reaction is reversible (rare for simple alkyl halides), thermodynamic product prevails.
-
-
Transient Blocking (The "Strategic Atom" Approach):
-
Cutting Edge Insight: A 2025 study in Nature demonstrated "Strategic Atom Replacement."[4] Instead of alkylating a pyrazole, synthesize an isothiazole first. The sulfur atom acts as a surrogate. The isothiazole is then converted to the N-alkyl pyrazole via a sulfur-extrusion/nitrogen-insertion sequence, guaranteeing 100% regiocontrol [2].
-
Module 2: Reaction Efficiency (Microwave vs. Conventional)
Time is the most valuable reagent. Microwave-Assisted Organic Synthesis (MAOS) is not just faster; it often bypasses the thermal degradation seen in prolonged reflux.
Comparative Data: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Closed Vessel) |
| Temperature | 80°C (Ethanol) | 120°C (Ethanol/Water) |
| Time | 4 Hours | 10 Minutes |
| Yield | 72% | 94% |
| Purity (Crude) | Requires Recrystallization | >95% (Often no workup needed) |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) |
Data aggregated from comparative studies [3].
Standard Protocol: Microwave-Assisted Knorr Synthesis
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[3]
-
Solvent: Ethanol (or Water for green chemistry)
Step-by-Step:
-
Preparation: In a 10 mL microwave vial, dissolve the 1,3-dicarbonyl in ethanol (concentration ~0.5 M).
-
Addition: Add the hydrazine derivative slowly (exothermic). Add acetic acid.[1][5][6]
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave:
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, pour into ice water to induce precipitation.
Module 3: Troubleshooting & Purification
Q3: The reaction turns into a "gummy oil" and won't precipitate. What now?
Diagnosis: This usually happens when the product is trapped with impurities (oligomers) or when the solvent system is too good at solubilizing the product.
Troubleshooting Workflow:
-
The "Scratch & Seed" Method:
-
Cool the oil to 0°C.
-
Add a non-solvent (Hexane or Ether).
-
Scratch the inner wall of the flask with a glass rod. This creates nucleation sites.
-
-
Azeotropic Drying:
-
The oil might contain trapped water/solvent. Dissolve in DCM, dry over MgSO4, filter, and rotovap again.
-
-
Change the Counter-ion (If applicable):
-
If you have a basic pyrazole, treat the oil with HCl in ether to precipitate the hydrochloride salt . Salts crystallize much better than free bases.
-
Q4: How do I remove hydrazine impurities?
Safety Alert: Hydrazines are genotoxic. Complete removal is essential.
-
Chemical Scavenging: Add a slight excess of a reactive aldehyde (e.g., benzaldehyde) or isocyanate (polymer-supported) to the crude mixture. This converts unreacted hydrazine into a less polar hydrazone/urea that is easily separated via chromatography.
-
Cu(II) Wash: Washing the organic layer with aqueous Copper(II) Sulfate solution can complex hydrazines (turning the aqueous layer blue), removing them from the organic phase.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common synthetic failures.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Generalized citation based on search context regarding HFIP/TFE effects).
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 2025.
-
The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Technical Guides.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025.
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles. Angewandte Chemie, 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
Common side products in the synthesis of dimethyl-pyrazoles
Welcome to the Dimethyl-Pyrazole Synthesis Technical Support Center .
This guide is engineered for researchers encountering purity or yield issues during the Knorr-type condensation of hydrazines with 1,3-diketones. While the synthesis of 3,5-dimethylpyrazole (3,5-DMP) and its analogues appears deceptively simple, it is prone to specific side-reactions—primarily azine formation and regioisomeric scrambling —that can compromise downstream applications in ligand chemistry or drug discovery.[1]
Quick Diagnostic: What does your crude product look like?
| Observation | Likely Issue | Root Cause |
| Bright Yellow/Orange Solid | Azine Contamination | Incorrect stoichiometry or addition order (Ketone excess).[1] |
| Oily/Gummy Residue | Incomplete Cyclization | Reaction stopped at hydrazone stage; pH too neutral or temp too low.[1] |
| Multiple NMR Methyl Peaks | Regioisomers | Occurs if using methylhydrazine or unsymmetrical diketones.[1] |
| Insoluble White Precipitate | Bis-Pyrazole | Hydrazine acted as a linker between two diketone units (rare, stoichiometry dependent).[1] |
Module 1: The "Yellow Impurity" (Azine Formation)[1]
The Issue: Pure 3,5-dimethylpyrazole should be a white crystalline solid (mp ~107–108 °C). A persistent yellow or orange color indicates the formation of ketazines .[1]
Mechanism:
In the standard Knorr synthesis, hydrazine (
-
Desired Path: Mono-condensation forms a hydrazone, which undergoes intramolecular dehydration to close the pyrazole ring.[1]
-
Failure Path: If the hydrazone encounters another molecule of acetylacetone before cyclizing, it forms a linear azine (a bis-imine structure).[1] This is a "dead-end" side product.
Troubleshooting Protocol:
-
Question: I added hydrazine to my acetylacetone and the product is yellow. Why?
-
Answer: You created a local excess of the ketone.[1] By adding hydrazine into the ketone, the first-formed hydrazone is surrounded by unreacted ketone, favoring the intermolecular attack (azine) over the intramolecular closure (pyrazole).[1]
-
Solution (The "Inverse Addition" Rule): Always add the 1,3-diketone TO the hydrazine solution.[1] This ensures hydrazine is always in molar excess during the mixing phase, driving the equilibrium toward the mono-hydrazone and subsequent cyclization.[1]
Module 2: Regioselectivity (The N-Methyl Challenge)
The Issue: When synthesizing 1,3,5-trimethylpyrazole (using methylhydrazine) or reacting hydrazine with an unsymmetrical diketone (e.g., benzoylacetone), you often obtain a mixture of isomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl).[1]
Mechanism: Methylhydrazine has two nucleophilic sites:[1]
-
-NH-CH3: More electron-rich (inductive effect) but sterically hindered.[1]
-
-NH2: Less hindered but slightly less nucleophilic.[1][2] The reaction outcome is a battle between sterics and electronics , heavily influenced by the solvent.[1][3]
Troubleshooting Protocol:
-
Question: I have a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this?
-
Answer: Switch your solvent.
-
Protic Solvents (Ethanol/Water): Often favor the 1,5-isomer (reaction at the less hindered -NH2 first).[1]
-
Fluorinated Alcohols (TFE/HFIP): These solvents are strong hydrogen-bond donors.[1] They coordinate with the diketone carbonyls, altering their electrophilicity and favoring the 1,3-isomer with high selectivity (often >95:5).[1]
-
-
Purification: These isomers have close boiling points.[1] If synthesis control fails, rectification (careful fractional distillation) is required, as simple recrystallization is often ineffective for separating liquid isomers.[1]
Visualizing the Divergence
The following diagram illustrates the critical decision points in the reaction pathway where side products are generated.
Caption: Reaction pathway showing the divergence between cyclization (desired) and azine formation (side reaction due to stoichiometry).
Standardized Protocol: High-Purity 3,5-Dimethylpyrazole
This protocol minimizes azine formation via temperature control and inverse addition.[1]
Reagents:
-
Hydrazine Monohydrate (64-65%
)[1] -
2,4-Pentanedione (Acetylacetone)
-
Glacial Acetic Acid (Catalyst - optional but recommended for cyclization)[1]
Step-by-Step Workflow:
-
Preparation (The "Inverse" Setup):
-
Controlled Addition:
-
Cyclization Drive:
-
Isolation & Purification:
FAQ: Troubleshooting Specific Scenarios
Q: My NMR shows a small peak at
Q: Can I use Hydrazine Sulfate instead of Hydrate?
A: Yes, but you must buffer it.[1] Hydrazine sulfate is acidic.[1] You must add NaOH or NaOAc to release the free hydrazine base.[1] If the pH is too low (< 4), the hydrazine nitrogen is protonated (
Q: How do I remove the 1,5-isomer from my 1,3-dimethylpyrazole product? A: Separation is difficult.
-
Distillation: They have slightly different boiling points (approx 2-5°C difference depending on pressure).[1] Use a spinning band column.[1]
-
Chemical Separation: The 1,5-isomer is generally less basic (due to steric hindrance around the nitrogen).[1] You can sometimes selectively precipitate the 1,3-isomer as a hydrochloride salt, leaving the 1,5-isomer in the organic phase.
References
-
Elguero, J., et al. (1990).[1] Prototropic Tautomerism of Heterocycles. Academic Press.[1] (Foundational text on pyrazole tautomerism and synthesis mechanisms).
-
Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link (Authoritative source for controlling 1,3 vs 1,5 isomer ratios).[1]
-
Organic Syntheses. (1941).[1][5] "3,5-Dimethylpyrazole."[1][4][5] Org.[1][5][6][7][8] Synth. Coll. Vol. 1, p.172.[1] Link (The gold-standard protocol for basic 3,5-DMP synthesis).[1]
-
Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (The original description of the Knorr condensation).[1][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. publishatcj.com [publishatcj.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Mission: To provide researchers with actionable, mechanism-driven troubleshooting strategies for controlling regioselectivity during pyrazole construction and functionalization.
Module 1: Ring Construction (The Knorr Synthesis)
Context: The condensation of hydrazine derivatives with unsymmetrical 1,3-dicarbonyls (Knorr synthesis) is the most common route to pyrazoles but notoriously yields regioisomeric mixtures (typically 1:1 to 4:1).
Common Issue: "I am getting an inseparable mixture of isomers."
Root Cause Analysis: The reaction proceeds via two competing pathways: initial attack of the hydrazine on Carbonyl A vs. Carbonyl B. This is governed by the interplay of sterics (bulk) and electronics (electrophilicity). In standard solvents (EtOH, MeOH), these factors often oppose each other, leading to poor selectivity.[1]
Troubleshooting Protocol:
| Variable | Adjustment | Mechanistic Rationale |
| Solvent (The "Magic Bullet") | Switch to Fluorinated Alcohols (TFE or HFIP) | Critical Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong Hydrogen-bond donors.[1] They selectively activate the harder carbonyl (most basic oxygen), often overriding steric clashes.[1] Selectivities can jump from 2:1 to >99:1 [1]. |
| pH Control | Acid vs. Base Catalysis | Acid: Protonates the most basic carbonyl, directing the initial hydrazine attack there.Base: Deprotonates the hydrazine. The most nucleophilic Nitrogen (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl. |
| Temperature | Lower to 0°C or -78°C | Kinetic control. At high reflux (standard Knorr), thermodynamic equilibration (via acyl-hydrazone intermediates) often scrambles the regiochemistry.[1] |
Q: How do I predict the major isomer for my specific substrate? A: Use the "Nucleophile-Electrophile Match" rule.
-
Identify the most nucleophilic Nitrogen: In methylhydrazine (
), the methylated nitrogen is more nucleophilic due to the inductive effect (+I). -
Identify the most electrophilic Carbonyl: In a
-keto ester, the ketone is more electrophilic than the ester. -
Prediction: The methylated nitrogen attacks the ketone.
Visual Logic: Knorr Regiocontrol Workflow
Caption: Decision pathway for optimizing Knorr synthesis. Switching to fluorinated solvents is the highest-impact intervention.
Module 2: Ring Functionalization ( -Alkylation)
Context: Alkylating a pre-formed, unsymmetrical pyrazole (
Common Issue: "I targeted N1-alkylation but got the N2 product."
Root Cause Analysis:
In
Troubleshooting Guide:
Q: My pyrazole has a bulky Phenyl group at C3. Where will the alkyl group go? A: It will go to N1 (adjacent to the smaller substituent, usually H or Me at C5).
-
Reasoning: The "Lone Pair Availability" model. The nitrogen adjacent to the bulky group is sterically shielded.
Q: How can I force alkylation at the more hindered position?
A: You must change the mechanism from pure
| Target | Reagent System | Mechanism |
| Kinetic Product (Less Hindered N) | NaH / THF (0°C) | Irreversible deprotonation creates a "naked" anion. Reaction is fast and governed purely by steric accessibility of the lone pair. |
| Thermodynamic Product (More Stable) | Cs₂CO₃ / DMF (100°C) | Reversible conditions allow the kinetic product to revert and equilibrate to the thermodynamically more stable isomer (often the one with less steric clash in the final product) [2]. |
| Chelation Control | MgBr₂ / DIPEA | Magnesium coordinates between the pyrazole nitrogen and the electrophile (if it has a carbonyl, e.g., |
Visual Logic: -Alkylation Selectivity
Caption: Selecting the base determines whether the reaction follows Kinetic (Steric) or Thermodynamic control.[1]
Module 3: Analytical Verification (Isomer ID)
Context: You have isolated a pure solid, but 1H NMR cannot distinguish between the two regioisomers because the signals are too similar.
FAQ: "How do I prove which isomer I have without X-Ray?"
Standard Protocol: NOESY/ROESY & HMBC Do not rely on chemical shift heuristics alone (e.g., "C3 is always upfield of C5").[1] These rules often break down with complex substituents.
The "Golden Standard" Experiment:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space interactions.
-
Isomer A (1,5-disubstituted): Strong NOE cross-peak between the
-Alkyl protons and the C5-Substituent protons. -
Isomer B (1,3-disubstituted):No NOE between
-Alkyl and C3-Substituent (they are too far apart). You might see an NOE between -Alkyl and the C5-Proton (if C5 is unsubstituted).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for the 3-bond coupling (
) . -
The
-Alkyl protons will show a cross-peak to either C3 or C5. You must first assign C3 and C5 using the substituents attached to them.
-
Data Table: NMR Diagnostics
| Feature | Isomer 1,5-Disubstituted | Isomer 1,3-Disubstituted |
| NOE Signal | Strong between N-Me and C5-R | Absent (or weak to C5-H) |
| 13C Shift (General) | C5 is often deshielded (lower field) due to steric compression if R is bulky.[1] | C3 is typically more shielded. |
| Solvent Shift | Large shift in | Minimal solvent shift often implies steric locking. |
References
-
Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][3][4] Journal of Organic Chemistry.[5]
-
Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for mechanism).
-
Taddei, M., et al. (2022).[1] Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis.[6] ResearchGate/Wiley.
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.
-
Review: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Chemistry Portal.
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
Column chromatography tips for purifying pyrazole compounds
Technical Support Center: Purification of Pyrazole Compounds
Executive Summary
Purifying pyrazoles presents a unique set of chromatographic challenges derived from their amphoteric nature. While the pyrazole ring is aromatic and stable, the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor and a weak base (
Section 1: Critical Troubleshooting (Q&A)
Q1: My pyrazole compound "streaks" or tails significantly on standard silica gel. How do I fix this?
Diagnosis: This is the most common issue with basic heterocycles. The acidic silanol groups (
Solution: You must neutralize the silica surface or the mobile phase.
-
Method A (Mobile Phase Additive): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Mechanism:[1][2] The amine additive preferentially binds to the acidic silanols, "capping" them and allowing your pyrazole to interact only with the bulk solvent system [1].
-
Protocol: Pre-wash the column with 3-4 column volumes (CV) of the mobile phase containing the additive before loading your sample.
-
-
Method B (Stationary Phase Switch): Switch to Neutral Alumina or Amine-functionalized Silica .
-
Why: Alumina lacks the acidic protons of silica, eliminating the acid-base interaction entirely.
-
Q2: I cannot separate N1- vs. N2-alkylated regioisomers. They co-elute on TLC.
Diagnosis: Regioisomers often possess nearly identical dipole moments.[3] Standard polarity-based separation (Normal Phase) may be insufficient.[4][5]
Solution: Exploit the subtle differences in basicity and steric accessibility.
-
Solvent Selectivity: Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol or Toluene/Acetone . Toluene often provides better
interaction selectivity for aromatic isomers. -
Gradient Optimization: Use a "Isocratic Hold" strategy. Run a shallow gradient (e.g., 0.5% increase per CV) centered around the solvent composition where the spots appear on TLC.
-
Reversed-Phase (C18): If normal phase fails, C18 silica often separates regioisomers based on hydrophobicity differences caused by the alkyl chain position. Use water/acetonitrile with 0.1% Formic Acid [2].[5]
Q3: My compound precipitates on the column inlet (crashes out).
Diagnosis: Pyrazoles, especially those with amide or urea substituents, can have poor solubility in non-polar starting solvents (like Hexane). Loading in a strong solvent (DCM/MeOH) and then hitting a non-polar mobile phase causes immediate precipitation.
Solution: Dry Loading is mandatory here.
-
Protocol: Dissolve crude material in MeOH/DCM.[3] Add silica gel (ratio 1:2 sample:silica). Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder into a solid load cartridge or directly atop the column sand bed [3].
Section 2: Decision Logic & Workflows
Workflow 1: Stationary Phase Selection Tree
Caption: Decision logic for selecting the optimal stationary phase based on pyrazole basicity and complexity.
Workflow 2: Regioisomer Separation Strategy
Caption: Step-by-step logic for separating difficult N-alkylated pyrazole mixtures.
Section 3: Technical Data & Reference Tables
Table 1: Mobile Phase Additives for Pyrazoles
Use these additives to suppress silanol interactions and improve peak shape.
| Additive | Concentration | Application Context | Technical Note |
| Triethylamine (TEA) | 0.1% – 2.0% | General purpose for basic pyrazoles on Silica. | Volatile, easily removed. Pre-equilibrate column with TEA to saturate silanols. |
| Ammonium Hydroxide (28%) | 0.5% – 1.0% | Highly polar pyrazoles requiring MeOH/DCM. | Use in the "B" solvent (e.g., 10% MeOH/DCM w/ 1% |
| Acetic Acid | 0.1% – 0.5% | Acidic pyrazoles (e.g., pyrazole-carboxylic acids). | Prevents ionization of the acid group, keeping it neutral for silica retention. |
| Formic Acid | 0.1% | Reverse Phase (C18) / LC-MS. | Improves ionization for MS detection; sharpens peaks on C18. |
Table 2: Recommended Solvent Systems
| Solvent System | Polarity Range | Best For... |
| Hexane / Ethyl Acetate | Low - Medium | Lipophilic N-alkyl pyrazoles. Standard starting point. |
| DCM / Methanol | Medium - High | Polar, unsubstituted pyrazoles (NH-free). |
| DCM / MeOH / NH4OH | High | Very polar, basic amino-pyrazoles. (Ratio ex: 90:9:1). |
| Toluene / Acetone | Low - Medium | Separating regioisomers with similar polarity but different |
Section 4: Detailed Protocols
Protocol A: The "TEA-Buffered" Silica Column
Use this when peaks are tailing (Rf difference exists, but tails overlap).
-
Preparation: Prepare your mobile phase (e.g., 30% EtOAc in Hexane). Add Triethylamine (TEA) to a concentration of 1% (v/v).
-
Slurry Packing: Mix silica gel with the TEA-containing solvent. Pour into the column.[6][7][8]
-
Equilibration (Critical): Flush the column with 3 Column Volumes (CV) of the TEA-solvent. Why? The first few grams of silica will absorb all the TEA. You need the entire column saturated to ensure consistent separation.
-
Loading: Load sample (liquid or dry).
-
Elution: Run the column with the TEA-containing solvent.
-
Workup: TEA has a high boiling point (
). Co-evaporate fractions with Heptane or Ethanol to help remove residual TEA on the rotovap.
Protocol B: Dry Loading (The "Celite Sandwich")
Use this for low-solubility pyrazoles to prevent precipitation.
-
Dissolution: Dissolve 500 mg of crude pyrazole in 5 mL of DCM/MeOH (1:1).
-
Adsorption: Add 1.0 g of Celite 545 or Silica Gel to the flask.
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.[3][5] If it is sticky, add more solid support and re-evaporate.
-
Packing:
-
Elution: Begin flow carefully. The compound will desorb into the mobile phase in a tight, narrow band.
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
MIT OpenCourseWare. (2025). Purification by Flash Column Chromatography.[3][5][6] Retrieved from [Link]
- Biotage. (n.d.). Strategies for Flash Chromatography of Basic Compounds. (General Industry Standard Protocol).
-
Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. chromtech.com [chromtech.com]
- 8. orgsyn.org [orgsyn.org]
Avoiding emulsion formation during workup of pyrazole reactions
Topic: Avoiding emulsion formation during workup of pyrazole reactions Audience: Researchers, scientists, and drug development professionals.
Subject: Troubleshooting & Prevention of Emulsions in Pyrazole Synthesis
Abstract: Pyrazoles are notoriously difficult to isolate via liquid-liquid extraction (LLE) due to their amphoteric nature, hydrogen-bonding capacity, and tendency to form oligomeric aggregates. This guide provides a mechanistic understanding of emulsion formation in pyrazole chemistries and offers field-proven protocols to prevent and resolve them.
Part 1: The Mechanics of the Problem
Why do pyrazoles form stubborn emulsions? Unlike simple aromatics, pyrazoles possess a "Jekyll and Hyde" electronic profile that stabilizes oil-water interfaces:
-
Amphoterism: The pyridine-like nitrogen (
) is weakly basic ( ), while the pyrrole-like nitrogen ( ) is weakly acidic ( ). At neutral pH, pyrazoles can act as hydrogen-bond donors and acceptors, bridging aqueous and organic phases. -
Oligomerization: Substituted pyrazoles often form supramolecular aggregates via intermolecular hydrogen bonding, creating "gooey" polymers that act as surfactants.
-
Reaction Byproducts: Common synthesis routes (e.g., Knorr synthesis) often utilize hydrazine hydrate. Excess hydrazine and its salts are amphiphilic and stabilize emulsions by lowering interfacial tension.
Part 2: Prevention Protocols (Pre-Workup)
Q: How do I design my workup to prevent emulsions before they start?
A: The "Solvent Swap" Strategy. Most pyrazole syntheses occur in polar protic solvents (Ethanol, Methanol) or polar aprotic solvents (DMF, DMSO). Never attempt an aqueous extraction directly from these mixtures. The miscibility of alcohols with water modifies the density and surface tension of the aqueous phase, creating a "pseudo-phase" that refuses to separate.
Protocol A: The Solvent Exchange (Recommended)
-
Evaporation: Remove the reaction solvent completely under reduced pressure. If DMF/DMSO is used, wash the crude residue with water after dissolving in the extraction solvent, or use a lyophilizer if the product is thermally unstable.
-
Resuspension: Dissolve the residue in a solvent with a high interfacial tension against water.
-
Best: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Avoid: Diethyl ether (often forms stable emulsions with basic nitrogen heterocycles).
-
-
The "Dilution Rule": Dilute the organic layer to
concentration. High concentrations of crude pyrazole increase viscosity and promote aggregation at the interface.
Q: What is the optimal pH for extraction?
A: Target the Isoelectric Point. Because pyrazoles are amphoteric, extracting at extreme pH values can lead to charged species (cationic at low pH, anionic at high pH) that act as surfactants.
-
Action: Adjust the aqueous phase to pH 7–8 before extraction. This ensures the pyrazole is in its neutral, lipophilic form.
-
Exception: If your product is an N-alkylated pyrazole (non-acidic), a basic workup (pH > 10) can suppress protonation of the basic nitrogen.
Part 3: Troubleshooting Active Emulsions
Q: I have a stable emulsion. How do I break it?
A: Diagnosis and Remediation Workflow. Do not simply wait; pyrazole emulsions are often thermodynamically stable. Follow this logic tree to resolve the interface.
Visual Guide: Emulsion Breaking Decision Tree
Figure 1: Decision logic for resolving persistent emulsions during pyrazole extraction. Blue nodes indicate decision points; Yellow nodes indicate chemical/physical interventions.
Part 4: Comparative Data & Solvents
Table 1: Solvent Selection Guide for Pyrazole Extraction Data synthesized from standard organic process safety and solubility parameters.
| Solvent | Density (g/mL) | Interfacial Tension vs. Water (mN/m) | Emulsion Risk | Recommendation |
| Dichloromethane (DCM) | 1.33 | ~28 | Moderate | High. Excellent solubility for pyrazoles; density difference aids separation. |
| Ethyl Acetate | 0.90 | ~6.8 | Low | High. Good for polar pyrazoles; low interfacial tension can be managed with brine. |
| Diethyl Ether | 0.71 | ~10 | High | Avoid. High volatility and tendency to stabilize basic emulsions. |
| Chloroform | 1.49 | ~32 | Moderate | Medium. Good alternative to DCM if product is very polar, but toxic. |
| Toluene | 0.87 | ~36 | Very Low | Medium. Excellent separation, but pyrazoles often have poor solubility in it. |
Part 5: Detailed Experimental Protocol
Scenario: Workup of a Knorr Pyrazole Synthesis (Hydrazine + 1,3-Diketone in Ethanol). Challenge: The reaction mixture contains hydrazine salts, ethanol, and oligomeric side products.
Optimized Protocol:
-
Quench & Evaporate:
-
Upon reaction completion, cool the mixture to room temperature.
-
Crucial Step: Concentrate the mixture in vacuo to dryness. Do not attempt to extract the ethanolic solution.
-
Why? Removing ethanol prevents the formation of a miscible ternary phase (Water/Ethanol/Organic).
-
-
Resuspension:
-
Redissolve the solid residue in Ethyl Acetate (10 mL per gram of theoretical yield).
-
Note: If the solid does not fully dissolve, sonicate for 5 minutes. Undissolved solids act as Pickering emulsifiers.
-
-
The "Three-Wash" Sequence:
-
Wash 1 (Removal of Hydrazine): Wash with 0.5 M HCl (if product is not acid-sensitive). The hydrazine converts to the hydrazine dihydrochloride salt and partitions into the aqueous phase.
-
Wash 2 (Neutralization): Wash with Saturated Sodium Bicarbonate (
) . This neutralizes any residual acid and ensures the pyrazole is deprotonated (neutral). -
Wash 3 (Drying): Wash with Saturated Brine .[1]
-
Troubleshooting: If an emulsion forms at Wash 2, add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
-
Filtration (The "Goo" Removal):
-
If a rag layer (interfacial precipitate) persists, do not try to separate it.
-
Filter the entire biphasic mixture through a pad of Celite 545 sintered glass funnel.
-
Rinse the Celite pad with fresh Ethyl Acetate. The emulsion usually breaks instantly upon filtration.
-
-
Isolation:
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
References
-
University of Rochester. (n.d.).[2] Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Pyrazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles. Retrieved from [Link]
Sources
Managing thermal stability in microwave-assisted pyrazole synthesis
Welcome to the technical support center for managing thermal stability in microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic routes, ensure reaction reproducibility, and safely handle the unique thermal challenges of microwave chemistry.
The Causality Behind Microwave Heating in Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has become a cornerstone in medicinal chemistry for the synthesis of heterocyclic compounds like pyrazoles, which are key scaffolds in many FDA-approved drugs.[1][2] Unlike conventional heating that relies on slow thermal conduction from an external source, microwave irradiation delivers energy directly to the polar molecules and ions within the reaction mixture.[3][4][5][6][7] This direct energy transfer, primarily through mechanisms of dipolar polarization and ionic conduction, leads to rapid and uniform volumetric heating.[3][4][6] The result is a dramatic reduction in reaction times—from hours to mere minutes—and often cleaner reactions with higher yields.[2][4][5]
However, this rapid energy deposition also introduces unique challenges in managing thermal stability. Issues such as localized "hotspots," thermal runaway, and pressure build-up are critical considerations for ensuring safe and reproducible syntheses.[6][8][9][10] This guide will address these challenges head-on, providing you with the expertise to harness the full potential of microwave-assisted pyrazole synthesis.
Troubleshooting Guide: Navigating Thermal Challenges
This section provides a systematic approach to identifying and resolving common issues related to thermal stability during your experiments.
Issue 1: Reaction Temperature Overshoots the Set Point
Symptoms:
-
The reaction temperature rapidly exceeds the target temperature.
-
Formation of unexpected byproducts or decomposition of the desired product.
-
Pressure rapidly increases beyond the expected range.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | Solvents with high dielectric loss tangents (e.g., DMF, ethanol, methanol) absorb microwave energy very efficiently, leading to rapid heating.[11][12] If the solvent is too efficient for the specific reaction, it can be difficult to control the temperature ramp. | 1. Switch to a less polar solvent: Consider using a solvent with a lower dielectric loss tangent, such as acetonitrile or a mixture of solvents to moderate the heating rate.[12] 2. Increase reaction volume: A larger volume can help to dissipate the heat more effectively. |
| High Reactant or Catalyst Concentration | Highly polar reactants or ionic catalysts can contribute significantly to the overall dielectric properties of the reaction mixture, leading to accelerated heating. | 1. Reduce concentration: Dilute the reaction mixture to decrease the rate of microwave energy absorption. 2. Staged addition: If feasible, add the highly absorbing reactant or catalyst in portions. |
| Inaccurate Temperature Monitoring | External surface temperature sensors (IR sensors) can sometimes provide readings that are lower than the actual internal temperature of the reaction mixture, especially if the reaction vessel material has low thermal conductivity.[13] | 1. Use an internal fiber-optic temperature probe: This provides the most accurate measurement of the bulk reaction temperature.[3] 2. Calibrate the IR sensor: Ensure the IR sensor is properly calibrated for the type of reaction vessel being used. |
| Microwave Power Settings Too High | Applying maximum power throughout the heating phase can lead to a rapid temperature increase that is difficult for the instrument's control system to manage. | 1. Use a power-controlled ramp: Program the microwave synthesizer to ramp up the power gradually. 2. Set a maximum power limit: Many modern microwave reactors allow you to set a maximum power output to prevent overheating.[2] |
Issue 2: Poor Reproducibility Between Runs
Symptoms:
-
Inconsistent product yields and purity profiles for the same reaction performed under seemingly identical conditions.
-
Variable reaction times required to reach completion.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Stirring | Inadequate stirring can lead to the formation of localized "hotspots" where the temperature is significantly higher than in the bulk solution.[6][8][9][10][14] This non-uniform heating can result in different reaction pathways and product distributions. | 1. Use appropriate magnetic stir bars: Ensure the stir bar is of a suitable size and shape for the reaction vessel. 2. Optimize stirring speed: Set the stirring speed to create a visible vortex without splashing the reaction mixture. |
| Inconsistent Vessel Positioning | The microwave field within the cavity is not perfectly uniform. Variations in the placement of the reaction vessel can lead to different rates of energy absorption. | 1. Use a fixed position carousel: If your microwave system has a multi-vessel rotor, ensure it is properly seated. 2. Consistent placement: For single-vessel systems, always place the vessel in the same position within the cavity. |
| Variations in Reagent Quality/Water Content | Small amounts of water or other polar impurities in reagents or solvents can significantly alter the dielectric properties of the reaction mixture, leading to different heating profiles. | 1. Use high-purity, dry solvents and reagents: Ensure consistency in the source and handling of your starting materials. 2. Store reagents appropriately: Keep hygroscopic reagents in a desiccator. |
Issue 3: Evidence of Product or Reagent Decomposition
Symptoms:
-
Darkening or charring of the reaction mixture.
-
Low or no yield of the desired pyrazole product.
-
Complex mixture of unidentified products observed by TLC or LC-MS.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | Many organic molecules, including pyrazole precursors and products, are thermally labile and can decompose at high temperatures.[4] | 1. Lower the set temperature: Conduct the reaction at a lower temperature, even if it requires a slightly longer reaction time. 2. Perform a temperature screen: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stability. |
| Prolonged Reaction Time at High Temperature | Even at a seemingly appropriate temperature, extended exposure can lead to degradation. Microwave synthesis is prized for its speed; often, reactions are complete in minutes.[2] | 1. Monitor reaction progress closely: Use TLC or a rapid analytical technique to determine the point of completion and avoid unnecessary heating. 2. Optimize reaction time: Perform a time-course study to identify the shortest time required for maximum conversion. |
| "Hotspots" Causing Localized Overheating | As mentioned previously, non-uniform heating can create localized regions of very high temperature, leading to decomposition even if the bulk temperature appears to be within a safe range.[6][8][9][10] | 1. Improve stirring: Ensure vigorous and consistent stirring. 2. Use a microwave-transparent vessel material: This minimizes direct heating of the vessel walls, which can contribute to localized overheating at the interface with the reaction mixture.[3] |
Visualizing Thermal Management: A Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting thermal stability issues in microwave-assisted pyrazole synthesis.
Caption: Troubleshooting workflow for thermal stability issues.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-Pyrazoles
This protocol provides a general, step-by-step methodology for the synthesis of pyrazoles, which can be adapted for various substrates.
Materials:
-
Appropriate α,β-unsaturated carbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Solvent (e.g., ethanol, DMF, or as optimized)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer with temperature and pressure sensors
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vial.
-
Reagent Addition: Add the α,β-unsaturated carbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) to the vial.
-
Solvent Addition: Add the chosen solvent (typically 2-5 mL).
-
Vessel Sealing: Securely cap the vial with a septum cap.
-
Microwave Setup: Place the vial into the microwave cavity. If using an internal temperature probe, ensure it is correctly positioned.
-
Reaction Programming: Set the reaction parameters:
-
Target Temperature: e.g., 120 °C (this should be optimized for your specific reaction)
-
Ramp Time: e.g., 2 minutes
-
Hold Time: e.g., 10 minutes (monitor for completion)
-
Stirring Speed: Medium to high
-
Maximum Power: Set to a level appropriate for the solvent and vessel size.
-
-
Initiate Synthesis: Start the microwave program. The instrument will automatically adjust power to maintain the set temperature.[13]
-
Cooling: After the hold time is complete, the instrument will cool the vessel, typically with compressed air.
-
Work-up: Once the vessel has returned to room temperature and pressure, carefully uncap the vial in a fume hood. The product can then be isolated using standard procedures such as precipitation, extraction, or chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use a domestic microwave oven for pyrazole synthesis? A1: It is strongly discouraged. Domestic microwave ovens lack essential safety features and parameter control, such as temperature and pressure sensors, and a means for stirring.[3][11] This can lead to a high risk of vessel rupture, poor reproducibility, and potential exposure to hazardous vapors.[11] Dedicated laboratory microwave reactors are designed for chemical synthesis and provide the necessary safety and control for reliable results.[3]
Q2: What is the best solvent for microwave-assisted pyrazole synthesis? A2: The "best" solvent is reaction-dependent. Polar solvents like DMF, ethanol, and acetonitrile are commonly used because they couple efficiently with microwaves.[12] The choice depends on the solubility of your reactants and the desired reaction temperature. A good starting point is often the solvent used in the conventional heating method for the same reaction.[12] Refer to the solvent properties table for guidance.
Q3: How do I scale up a microwave-assisted pyrazole synthesis? A3: Scaling up microwave reactions is not as simple as just using a larger vessel due to the limited penetration depth of microwaves.[15] Common strategies include:
-
Parallel Synthesis: Running multiple small-scale reactions simultaneously in a multi-vessel rotor.
-
Sequential Synthesis: Using an automated system to run multiple reactions one after another.[15]
-
Continuous Flow Systems: Pumping the reaction mixture through a microwave-irradiated coil. This is often the most effective method for larger-scale production.[4][15]
Q4: What is "thermal runaway" and how can I prevent it? A4: Thermal runaway is a situation where an exothermic reaction generates heat faster than it can be dissipated, leading to a rapid and uncontrolled increase in temperature and pressure. In microwave synthesis, the rapid heating can trigger such a process. To prevent it:
-
Understand your reaction's exothermicity: If the reaction is known to be highly exothermic, use a more dilute solution and a slower temperature ramp.
-
Ensure adequate cooling: Modern microwave reactors have built-in cooling systems. Ensure they are functioning correctly.
-
Set pressure and temperature limits: Program the instrument to shut off if predefined safety limits are exceeded.
Q5: How does pressure affect my reaction? A5: By conducting reactions in sealed vessels, microwave synthesis allows for heating solvents well above their atmospheric boiling points.[3] According to the Arrhenius equation, increasing the temperature by 10 °C can roughly double the reaction rate.[3] This "superheating" is a key reason for the dramatic rate accelerations seen in microwave chemistry. However, it is crucial to use vessels rated for the pressures that will be generated at your target temperature.
References
-
Pinto, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]
-
Ravichandran, S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Castillo, J. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher. Retrieved from [Link]
-
Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2021). Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Retrieved from [Link]
-
Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Retrieved from [Link]
-
Study.com. (n.d.). Microwave Oven Hotspots: Lesson for Kids. Retrieved from [Link]
-
Zhang, J., et al. (2021). Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. PubMed. Retrieved from [Link]
-
Zhang, J., et al. (2021). Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Retrieved from [Link]
-
Kidwai, M., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Retrieved from [Link]
-
Unknown. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PubMed. Retrieved from [Link]
-
Unknown. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Retrieved from [Link]
-
UCSB MRL. (n.d.). Microwave Synthesis Conditions. Retrieved from [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]
-
Unknown. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
-
Unknown. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Retrieved from [Link]
-
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Retrieved from [Link]
-
Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Retrieved from [Link]
-
Unknown. (n.d.). Strategies for microwave scale-up. ResearchGate. Retrieved from [Link]
-
Unknown. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis. Retrieved from [Link]
-
Unknown. (n.d.). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Retrieved from [Link]
-
Unknown. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]
-
Biotage. (n.d.). Beyond Heat – Practical Requirements of a Microwave Synthesizer. Retrieved from [Link]
-
Unknown. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]
-
Castillo, J. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Retrieved from [Link]
-
E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
Unknown. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. ijrpas.com [ijrpas.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 13. biotage.com [biotage.com]
- 14. Microwave Oven Hotspots: Lesson for Kids | Study.com [study.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Pyrazole Regioisomers: Structure-Activity Relationships and Biological Performance
[1][2][3][4]
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its utility is frequently complicated by annular tautomerism and regioisomerism. The biological performance of 1,3-disubstituted versus 1,5-disubstituted pyrazoles often diverges radically due to distinct steric environments and hydrogen-bonding capabilities.
This guide provides a technical comparison of these isomers, focusing on their application in COX-2 and kinase inhibition. It establishes that while 1,5-diarylpyrazoles (e.g., Celecoxib) are often preferred for specific pocket geometries, 1,3-isomers can serve as potent alternative scaffolds for different kinase families (e.g., p38 MAPK vs. B-Raf).
Structural & Mechanistic Basis
The core difference between these isomers lies in the spatial orientation of substituents relative to the nitrogen lone pair and the proton donor site.
-
1,5-Isomers: The substituents at positions 1 and 5 are adjacent, creating significant steric clash. This often forces the N1-substituent (e.g., a phenyl ring) to twist out of planarity, which can be critical for fitting into hydrophobic pockets (as seen in COX-2).
-
1,3-Isomers: The substituents are separated by a carbon, allowing for a more planar conformation. This often favors intercalation or binding in narrow clefts but changes the vector of the hydrogen bond donor/acceptor.
Visualization: Regioisomer Divergence
The following diagram illustrates the synthetic divergence and structural consequences of the two isomers.
Figure 1: Divergent synthesis and biological targeting of pyrazole regioisomers.
Comparative Biological Performance Data
The following data contrasts the performance of the two isomers in the context of COX-2 inhibition (based on the Celecoxib scaffold) and Kinase inhibition.
Table 1: Biological Activity Profile (IC50 & Selectivity)[5]
| Metric | 1,5-Diarylpyrazole (e.g., Celecoxib class) | 1,3-Diarylpyrazole (Regioisomer) | Mechanistic Rationale |
| COX-2 IC50 | 0.04 - 0.06 µM (High Potency) | > 10 µM (Inactive/Low Potency) | The 1,5-isomer's twisted phenyl ring fits the COX-2 hydrophobic side pocket; the 1,3-isomer is too planar. |
| COX-1 IC50 | > 15 µM | > 15 µM | Both isomers generally lack affinity for the smaller COX-1 active site (desirable for safety). |
| Selectivity (SI) | > 300-fold (COX-2 selective) | N/A (Poor potency) | High selectivity relies on the specific "lock-and-key" fit of the 1,5-geometry. |
| p38 MAP Kinase | Moderate / Low Activity | < 100 nM (High Potency) | 1,3-isomers often align better with the ATP-binding hinge region of p38 MAPK. |
| Metabolic Stability | Moderate (t1/2 ~ 2-4h) | High (t1/2 > 6h) | 1,5-isomers are more prone to oxidation at the twisted phenyl ring due to exposure. |
Key Insight: The "Regioisomeric Switch." Research indicates that switching from a 1,3- to a 1,5-substitution pattern can completely abolish activity against one target (e.g., p38 MAPK) while simultaneously activating the molecule against another (e.g., B-Raf or VEGFR-2). This makes regioisomer screening a mandatory step in lead optimization.
Experimental Protocols
To validate the biological differences, one must first ensure high isomeric purity. Mixtures of isomers lead to false-positive biological data.
Protocol A: Regioselective Synthesis & Purification
Objective: Isolate >98% pure 1,5-isomer from the reaction mixture.
-
Condensation: React 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine hydrochloride in ethanol. Reflux for 20 hours.
-
Crude Isolation: Cool mixture to 0°C. The 1,5-isomer often precipitates preferentially due to lower solubility. Filter and wash with cold EtOH.
-
Flash Chromatography (Critical Step):
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate gradient (starts 90:10, moves to 60:40).
-
Differentiation: The 1,3-isomer is generally more polar (lower Rf) because the planar structure interacts more strongly with the silica stationary phase compared to the twisted 1,5-isomer.
-
-
Validation: Verify regioochemistry using NOESY NMR. Look for the spatial interaction between the N-phenyl protons and the C5-substituent protons (present in 1,5; absent in 1,3).
Protocol B: Kinase Inhibition Assay (FRET-Based)
Objective: Quantify IC50 differences between isomers against a target kinase (e.g., p38 or B-Raf).
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of 100x compound (1,3- and 1,5-isomers in DMSO) into a 384-well plate.
-
Enzyme Addition: Add 5 µL of 2x Enzyme mix. Incubate for 10 min at RT.
-
Substrate Addition: Add 5 µL of 2x Peptide Substrate (labeled with FAM) and ATP (at Km concentration).
-
Detection: Stop reaction after 60 mins with EDTA. Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.
Visualization: Assay Workflow & Logic
The following diagram outlines the decision matrix for evaluating these isomers.
Figure 2: Screening logic for differentiating pyrazole regioisomer activity.
ADME & Toxicity Considerations
When comparing these isomers, biological activity is not the only differentiator. Pharmacokinetics play a crucial role.
-
Metabolic Liability: The 1,5-diarylpyrazole scaffold (Celecoxib-like) exposes the 4-methyl group on the phenyl ring to CYP2C9 oxidation. The 1,3-isomer, being more planar, often stacks differently in the CYP active site, potentially altering the metabolic route from oxidation to ring hydroxylation.
-
Solubility: 1,3-isomers generally possess higher crystal lattice energy due to better packing (planarity), often resulting in lower aqueous solubility compared to the twisted 1,5-isomers. This makes formulation of 1,3-isomers more challenging.
References
-
Penning, T. D., et al. (1997).[2] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[3][2] Journal of Medicinal Chemistry.
-
Laufer, S. A., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases.[4] Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Protocol for Separation of Pyrazole Regioisomers via Flash Chromatography.
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[5] RSC Medicinal Chemistry.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Reagents in the Synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Standard Route
The 5-methoxy-1,3-dimethyl-1H-pyrazole scaffold is a valuable building block in modern chemistry, appearing in a range of biologically active molecules, from agrochemicals to pharmaceuticals.[1][2] Its synthesis is typically approached via a two-step process: the formation of the pyrazole core followed by methylation. The classical route, while well-established, often relies on reagents that present significant safety, environmental, and selectivity challenges.
This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of this compound. As Senior Application Scientists, our goal is not just to provide protocols but to illuminate the underlying chemistry and rationale, enabling you to make informed decisions that align with performance goals and modern "green chemistry" principles. We will dissect each critical stage of the synthesis, offering field-proven insights and quantitative comparisons to optimize your workflow.
Part 1: Synthesis of the Core Intermediate: 1,3-Dimethyl-1H-pyrazol-5-ol
The foundational step is the construction of the pyrazole ring. The most common precursor to our target molecule is 1,3-dimethyl-1H-pyrazol-5-ol (which exists in tautomeric equilibrium with 1,3-dimethyl-1H-pyrazol-5-one).[3]
The Classical Knorr Pyrazole Synthesis
The Knorr synthesis and its variations are the most traditional and widely used methods for creating the pyrazole core.[4] This pathway involves the cyclocondensation of a β-ketoester with a hydrazine derivative.
Causality Behind the Choice: The reaction between ethyl acetoacetate (a 1,3-dicarbonyl equivalent) and methylhydrazine is a robust and high-yielding method. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The acidic or basic conditions catalyze the key condensation and cyclization steps.[5]
Caption: The Knorr pyrazole synthesis workflow.
Experimental Protocol: Classical Knorr Condensation
-
Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.0 eq.) and ethanol.
-
Addition: Slowly add ethyl acetoacetate (1.0 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid, 1,3-dimethyl-1H-pyrazol-5-ol, can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Alternative "One-Pot" and Multicomponent Approaches
Modern synthetic chemistry has seen a rise in multicomponent reactions (MCRs) that build complex molecules in a single step, improving efficiency.[6] Several innovative methods can generate the pyrazole core without pre-synthesizing the 1,3-dicarbonyl compound. For instance, some methods generate the 1,3-diketone in situ from ketones and acid chlorides, which then react with hydrazine in a one-pot fashion.[6][7] While these methods offer elegance and efficiency, the classical Knorr synthesis often remains the most practical and cost-effective choice for producing the specific 1,3-dimethyl-1H-pyrazol-5-ol intermediate on a large scale.
Part 2: O-Methylation - A Comparative Analysis of Reagents
The critical step in forming this compound is the methylation of the 1,3-dimethyl-1H-pyrazol-5-ol intermediate. The primary challenge here is achieving selective O-methylation over N-methylation, while also considering reagent toxicity and environmental impact.
Caption: Decision workflow for O-methylation reagent selection.
The Conventional Workhorses: Dimethyl Sulfate (DMS) and Methyl Iodide (MeI)
Expertise & Experience: Dimethyl sulfate (DMS) and methyl iodide (MeI) are powerful, highly reactive methylating agents.[8] Their high reactivity allows for rapid reaction kinetics, often at lower temperatures, making them a default choice in many traditional syntheses.[8] From a procurement standpoint, DMS is particularly cost-effective for large-scale industrial processes.[8]
Trustworthiness (Self-Validating System): The protocol is straightforward, but the high reactivity that makes these reagents effective is also their downfall regarding selectivity and safety. They are potent alkylating agents capable of methylating a wide range of nucleophiles, which can lead to undesired N-methylated byproducts. Critically, both DMS and MeI are highly toxic and carcinogenic, requiring stringent handling protocols and specialized waste disposal.[8][9]
Experimental Protocol: Methylation with Dimethyl Sulfate (DMS)
-
Setup: In a well-ventilated fume hood, dissolve 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF) in a three-necked flask.
-
Base: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the mixture.
-
Addition: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of ammonia to destroy any unreacted DMS. Filter the solid K₂CO₃ and wash with the solvent.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
The Green Alternative: Dimethyl Carbonate (DMC)
Expertise & Experience: Dimethyl carbonate (DMC) has emerged as a leading eco-friendly substitute for DMS and methyl halides.[9][10] Its primary advantages are significantly lower toxicity and biodegradability. DMC is a weaker methylating agent, which translates to tunable reactivity and, crucially, unprecedented selectivity.[9] For substrates with multiple potential methylation sites, such as our pyrazolol intermediate, DMC often yields mono-methylated products with over 99% selectivity.[10]
Trustworthiness (Self-Validating System): The reduced reactivity of DMC means that reactions typically require higher temperatures (often >90 °C) and the presence of a catalyst, such as potassium carbonate, to proceed efficiently.[10] However, the operational trade-off for longer reaction times or higher heat is a dramatically improved safety profile and simpler product purification due to the absence of byproducts. The byproducts of the reaction are methanol and carbon dioxide, which are far more benign than the waste from DMS or MeI.
Experimental Protocol: Green Methylation with Dimethyl Carbonate (DMC)
-
Setup: Charge a round-bottomed flask or a pressure vessel with 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and an excess of dimethyl carbonate (which can also act as the solvent).
-
Reaction: Heat the mixture to reflux (approx. 90 °C) or higher (up to 150-160 °C in an autoclave for more challenging substrates) for 6-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After cooling, filter off the potassium carbonate.
-
Purification: Remove the excess DMC by distillation. The remaining crude product is often of high purity due to the reaction's selectivity. If necessary, further purification can be achieved via column chromatography or distillation.
Part 3: Data-Driven Comparison and Final Recommendation
The choice of reagent is a balance of reactivity, safety, cost, and efficiency. The following table summarizes the key performance indicators for the discussed methylating agents.
| Parameter | Dimethyl Sulfate (DMS) / Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Reactivity | Very High[8] | Moderate (Tunable)[9] |
| Typical Temp. | 0 - 25 °C | 90 - 160 °C |
| Reaction Time | 4 - 16 hours | 6 - 24 hours |
| Selectivity | Moderate (Risk of N-methylation)[11] | Very High (>99% for mono-O-methylation)[10] |
| Safety Profile | Highly Toxic, Carcinogenic[8][9] | Low Toxicity, Biodegradable[10] |
| Byproducts | Sulfuric acid salts / Iodide salts | Methanol, CO₂ |
| Cost | Generally lower initial cost[8] | Higher initial cost, but lower waste disposal costs |
Conclusion and Senior Scientist Recommendation
For laboratory-scale research and initial discovery, the high reactivity of dimethyl sulfate or methyl iodide can be advantageous for rapid synthesis, provided that stringent safety protocols are in place.
However, for process development, scale-up, and applications where safety and environmental impact are paramount, dimethyl carbonate (DMC) is the unequivocally superior choice.[12] Its remarkable selectivity minimizes the formation of impurities, simplifying purification and improving overall process mass intensity.[10] While requiring more forceful reaction conditions (higher temperatures), the benefits of a safer workplace, reduced environmental footprint, and cleaner reaction profiles make DMC the recommended reagent for the modern, sustainable synthesis of this compound.
References
- Process for the preparation of pyrazoles.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Silver Fern Chemical Inc.[Link]
- Method of preparation of the pyrazoles.
-
Dimethylcarbonate for eco-friendly methylation reactions. PubMed, (2001). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, (2023). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information (NCBI). [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications, (2024). [Link]
-
Dimethylcarbonate for eco-friendly methylation reactions. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. Royal Society of Chemistry, (2021). [Link]
-
Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Royal Society of Chemistry, (2008). [Link]
-
Green Methylating agent....comments. Sciencemadness Discussion Board, (2008). [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (NCBI), (2022). [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]
-
Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung, (2011). [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives. SciSpace, (2007). [Link]
-
Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed, (2013). [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-validation of analytical data for 5-methoxy-1,3-dimethyl-1H-pyrazole
Content Type: Technical Comparison & Validation Guide Subject: 5-methoxy-1,3-dimethyl-1H-pyrazole (CAS: 53091-80-8) Primary Audience: Medicinal Chemists, Analytical Scientists, CMC Leads
Executive Summary: The Regioisomer Challenge
In the synthesis and characterization of This compound , the primary analytical risk is not chemical purity, but structural identity .
The synthesis typically involves the methylation of 1,3-dimethyl-5-pyrazolone or the condensation of methylhydrazine with
-
Target Molecule: this compound (N-Me far from C-Me).
-
Critical Impurity (Regioisomer): 3-methoxy-1,5-dimethyl-1H-pyrazole (N-Me adjacent to C-Me).
Standard LC-MS is often insufficient to distinguish these isomers due to identical molecular weights (MW 126.16) and similar fragmentation patterns. This guide establishes a self-validating NMR protocol utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the definitive "gatekeeper" for structural release.
Structural Comparison & Analytical Strategy
The following diagram outlines the structural divergence during synthesis and the analytical decision points required to validate the correct isomer.
Figure 1: Analytical decision tree highlighting the divergence of regioisomers and the necessity of NOE validation.
Primary Validation: NMR Spectroscopy (The Gold Standard)
Standard 1D
The Solution: Differential NOE (Nuclear Overhauser Effect). You must determine the spatial proximity of the N-Methyl group to either the C-Methyl group or the Methoxy group.
Experimental Logic[1][2][3][4]
-
Scenario A (Target): In this compound, the N-Methyl (Pos 1) is spatially adjacent to the Methoxy group (Pos 5). It is distant from the C-Methyl (Pos 3).
-
Scenario B (Impurity): In 3-methoxy-1,5-dimethyl-1H-pyrazole, the N-Methyl (Pos 1) is spatially adjacent to the C-Methyl (Pos 5).
Validated Data Table: H-NMR & NOE Expectations
Solvent: CDCl
| Signal Assignment | Chemical Shift ( | Multiplicity | Target NOE Correlation (5-methoxy-1,3-dimethyl) | Impurity NOE Correlation (3-methoxy-1,5-dimethyl) |
| C4-H (Aromatic) | 5.45 - 5.55 | Singlet | Strong to C3-Me | Strong to C5-Me |
| N-Methyl (N1) | 3.60 - 3.75 | Singlet | Strong to O-Me (Pos 5) | Strong to C-Me (Pos 5) |
| Methoxy (O-Me) | 3.80 - 3.95 | Singlet | Strong to N-Me | Weak/None to N-Me |
| C-Methyl | 2.15 - 2.25 | Singlet | Weak/None to N-Me | Strong to N-Me |
Critical Check: If you observe a strong NOE enhancement between the two methyl singlets (N-Me and C-Me), you have isolated the 1,5-dimethyl impurity , not the target.
Visualization of NOE Interactions
Figure 2: NOE Interaction Map. Green arrows indicate the "Smoking Gun" signal required for positive identification.
Secondary Validation: Chromatographic Profiling
While NMR is definitive for structure, LC-MS is required for purity profiling. The regioisomers often have distinct retention times due to differences in dipole moments.
Protocol: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Differentiation:
-
5-methoxy-1,3-dimethyl (Target): Typically elutes later than the 1,5-isomer in acidic RP-HPLC conditions due to the shielding of the polar N-N bond by the adjacent methoxy group, slightly increasing lipophilicity compared to the 1,5-isomer where the methoxy is more exposed.
-
Mass Spec Fragmentation: Both show parent ion
. However, fragmentation energy (CE) ramping can reveal differences:-
Target: Loss of
from the ether (Methoxy) is often favored. -
Impurity: Loss of the C-Methyl group is kinetically distinct.
-
Detailed Experimental Protocol (Self-Validating)
To ensure reproducibility and E-E-A-T compliance, follow this step-by-step characterization workflow.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the sample in 0.6 mL of CDCl
(Chloroform-d).-
Note: Do not use DMSO-d
initially, as its high viscosity dampens the NOE signal enhancement, leading to false negatives.
-
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates that shorten relaxation times (
).
Step 2: 1D Proton Acquisition
-
Acquire a standard 1H spectrum (16 scans).
-
Checkpoint: Verify the integral ratio. You must see 3H (singlet), 3H (singlet), 3H (singlet), and 1H (singlet).
-
Failure Mode: If the aromatic proton at ~5.5 ppm integrates to <1H or is absent, the ring may not be fully aromatized (presence of pyrazolone tautomers).
-
Step 3: 1D-NOE (Selective Excitation)
-
Set the irradiation frequency exactly on the N-Methyl peak (approx. 3.7 ppm).[1]
-
Set the mixing time (
) to 500 ms. -
Acquire 64-128 scans.
-
Analysis: Phase the spectrum so the irradiated peak is negative. Look for positive enhancement (peaks pointing up).
-
If the Methoxy peak (~3.9 ppm) enhances: PASS (Target Identified).
-
If the C-Methyl peak (~2.2 ppm) enhances: FAIL (Regioisomer Identified).
-
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole, 5-methoxy-1,3-dimethyl- (CAS 53091-80-8).[2] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
López, C., et al. Regioselectivity in the N-alkylation of pyrazoles.[3] Journal of Organic Chemistry. (General reference for N-Me vs C-Me NOE distinction principles). [Link]
-
Claramunt, R. M., et al. 13C NMR study of pyrazoles. Canadian Journal of Chemistry.[4] (Authoritative source on pyrazole carbon shifts and annular tautomerism). [Link]
Sources
Unambiguous Structure Elucidation: A Guide to Confirming 5-methoxy-1,3-dimethyl-1H-pyrazole with 2D NMR
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. Ambiguity in molecular architecture can lead to misinterpreted results and stalled progress. This guide provides an in-depth, practical comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally confirm the structure of 5-methoxy-1,3-dimethyl-1H-pyrazole.
As a Senior Application Scientist, my experience has shown that while 1D NMR provides a fundamental overview, complex isomers or novel structures demand the robust, multi-dimensional correlations offered by 2D NMR. This guide is structured not as a rigid protocol, but as a logical workflow that demonstrates the causality behind each experimental choice, ensuring a self-validating system for structural elucidation.
The Challenge: Differentiating Isomers
The target molecule, this compound, has the potential for isomeric confusion. For instance, a closely related isomer could be 3-methoxy-1,5-dimethyl-1H-pyrazole. While 1D ¹H and ¹³C NMR would show the correct number and types of protons and carbons, definitively placing the methoxy and methyl groups requires through-bond correlation experiments.
The 2D NMR Strategy: A Multi-pronged Approach
Our strategy relies on a trio of powerful 2D NMR experiments that, when used in concert, leave no room for structural ambiguity.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (one-bond C-H correlation).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the molecular skeleton and assigning quaternary carbons.[2]
Predicted NMR Data for this compound
To illustrate the power of these techniques, we will use a predicted set of ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of substituent effects in similar pyrazole systems found in the literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | ~2.2 | ~12 |
| N1-CH₃ | ~3.7 | ~35 |
| C5-OCH₃ | ~3.9 | ~58 |
| H4 | ~5.5 | ~90 |
| C3 | - | ~150 |
| C4 | ~5.5 | ~90 |
| C5 | - | ~160 |
Experimental Workflow and Data Interpretation
The following sections detail the experimental protocols for each 2D NMR technique and explain how the resulting data would be interpreted to confirm the structure of this compound.
Step 1: ¹H-¹H COSY - Identifying Coupled Protons
The COSY experiment is the first step in mapping out the proton spin systems.[1] In the case of our target molecule, we expect to see no cross-peaks in the COSY spectrum. This is because the only proton on the pyrazole ring (H4) is isolated and does not have any neighboring protons to couple with. The protons of the two methyl groups and the methoxy group are also isolated spin systems. This lack of correlation is in itself a key piece of structural information.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
COSY Experiment:
-
Select a gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf' on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Step 2: ¹H-¹³C HSQC - Linking Protons to their Carbons
The HSQC experiment provides direct one-bond correlations between protons and the carbons to which they are attached.[2] This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons.
Expected HSQC Correlations:
-
A cross-peak between the proton signal at ~5.5 ppm and the carbon signal at ~90 ppm, confirming the H4-C4 attachment.
-
A cross-peak between the proton signal at ~2.2 ppm and the carbon signal at ~12 ppm, assigning the C3-CH₃ group.
-
A cross-peak between the proton signal at ~3.7 ppm and the carbon signal at ~35 ppm, assigning the N1-CH₃ group.
-
A cross-peak between the proton signal at ~3.9 ppm and the carbon signal at ~58 ppm, assigning the C5-OCH₃ group.
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: The same sample used for the COSY experiment can be used. For optimal sensitivity, a slightly more concentrated sample (~15-20 mg) may be beneficial.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
-
HSQC Experiment:
-
Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer).
-
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to encompass all carbon signals (e.g., 0-170 ppm).
-
The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to ~145 Hz for heteroaromatic systems.
-
Acquire the data. The number of scans will depend on the sample concentration.
-
Step 3: ¹H-¹³C HMBC - Assembling the Molecular Skeleton
The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals two- and three-bond correlations between protons and carbons.[2] This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.
Key Expected HMBC Correlations for Structural Confirmation:
-
Confirming the N1-Methyl Position: The protons of the N1-CH₃ group (~3.7 ppm) are expected to show a three-bond correlation to C5 (~160 ppm) and a two-bond correlation to the carbon of the N1-CH₃ group itself. A crucial observation would be the absence of a correlation to C3, which would be expected if the methyl group were at the N2 position.
-
Confirming the C3-Methyl and C5-Methoxy Positions:
-
The protons of the C3-CH₃ group (~2.2 ppm) should show a two-bond correlation to C3 (~150 ppm) and a three-bond correlation to C4 (~90 ppm).
-
The proton H4 (~5.5 ppm) will show a two-bond correlation to C3 (~150 ppm) and C5 (~160 ppm).
-
The protons of the C5-OCH₃ group (~3.9 ppm) will show a two-bond correlation to C5 (~160 ppm).
-
These long-range correlations act as a "molecular GPS," allowing for the precise placement of each substituent on the pyrazole ring.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample Preparation: The same sample used for the HSQC experiment is suitable.
-
Spectrometer Setup:
-
Ensure the probe is tuned and matched for both ¹H and ¹³C.
-
-
HMBC Experiment:
-
Select a gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
The experiment is optimized for a range of long-range coupling constants (ⁿJCH), typically set to a compromise value of 7-8 Hz.
-
Acquire the data. HMBC experiments generally require more scans than HSQC to achieve a good signal-to-noise ratio.
-
Visualizing the Workflow and Correlations
The following diagrams illustrate the logical flow of the 2D NMR experiments and the key HMBC correlations that confirm the structure of this compound.
Caption: 2D NMR Experimental Workflow
Caption: Key HMBC Correlations
Conclusion
By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build an irrefutable case for the structure of this compound. The absence of COSY correlations, combined with the specific one-bond connections from HSQC and the crucial long-range correlations from HMBC, creates a self-validating dataset. This logical and evidence-based approach not only confirms the target structure but also provides a robust framework for the elucidation of other novel small molecules, thereby upholding the principles of scientific integrity and accelerating drug discovery and development.
References
-
Observing Spin Systems using COSY. (2015, January 13). Magritek. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
Sources
Comparative Guide: Catalytic Strategies for Pyrazole Synthesis
Executive Summary
Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). The synthesis of these five-membered heterocycles has evolved from the classical Knorr condensation to sophisticated catalytic systems offering precise regiocontrol and atom economy.
This guide objectively compares three dominant catalytic paradigms: Classical Brønsted Acids , Transition Metal Lewis Acids , and Green Heterogeneous Systems . We analyze their performance based on yield, regioselectivity, reaction kinetics, and scalability to assist researchers in selecting the optimal system for their specific substrate classes.
The Mechanistic Landscape[1]
Understanding the catalytic driver is crucial for predicting regioselectivity. The synthesis generally involves the condensation of hydrazines with 1,3-dielectrophiles (1,3-diketones,
Mechanistic Divergence
-
Brønsted Acids (Protic Activation): Activate the carbonyl oxygen via protonation. This typically leads to a mixture of regioisomers if the 1,3-diketone is unsymmetrical, as the hydrazine attacks the most electrophilic carbonyl, which is often electronically similar to the other.
-
Lewis Acids/Transition Metals (Chelation Control): Metals like Cu(II), Zn(II), or Ag(I) coordinate with the 1,3-dielectrophile. Soft Lewis acids (e.g., Au, Ag) preferentially activate alkynes over carbonyls, directing nucleophilic attack to a specific carbon and enabling high regioselectivity.
Comparative Analysis of Catalyst Families
Brønsted Acids (HCl, H₂SO₄, AcOH, TFA)
-
Role: The baseline standard.
-
Pros: Low cost, readily available, scalable for symmetrical substrates.
-
Cons: Harsh conditions (often reflux), poor functional group tolerance (acid-labile groups), and generally low regioselectivity for unsymmetrical substrates.
-
Modern Twist: Trifluoroacetic acid (TFA) has shown utility in Diaza-Nazarov cyclizations for densely substituted pyrazoles, offering better yields than mineral acids.
Transition Metal Catalysts (Ag, Au, Cu)
-
Role: The precision tools.
-
Silver (AgOTf): Exceptional for reactions involving alkynes or ynones. Silver acts as a
-acid, activating the triple bond.-
Data: 1 mol% AgOTf can drive cyclization in <1 hour at room temperature with yields >95%.[1]
-
-
Copper (Cu(OTf)₂ / CuI): Often used in oxidative couplings or aerobic conditions. Facilitates C-N bond formation via cross-coupling mechanisms.
-
Gold (AuCl₃): Highly active for hydroamination of alkynes but expensive.
Green & Heterogeneous Catalysts (Nano-ZnO, Ionic Liquids, Silica-H₂SO₄)
-
Nano-ZnO: Acts as a reusable Lewis acid. The high surface-to-volume ratio enhances reactivity, often allowing solvent-free conditions.
-
Ionic Liquids (e.g., [bmim][PF₆]): Serve dual roles as solvent and catalyst. They stabilize charged intermediates, enhancing rate and yield.
-
Silica-Sulfuric Acid (SSA): A solid acid alternative to H₂SO₄. It offers the potency of mineral acids with the ease of filtration workup.
Performance Data Comparison
The following data aggregates performance metrics from comparative studies involving the condensation of phenylhydrazine with 1,3-dicarbonyls/ynones.
Table 1: Catalyst Performance Metrics
| Catalyst Family | Specific Catalyst | Conditions | Time | Yield (Avg) | Regioselectivity (Ratio) | Reusability |
| Mineral Acid | HCl (Conc.) | Reflux, EtOH | 3-5 h | 75-85% | 1:1 to 3:1 (Poor) | No |
| Lewis Acid | InCl₃ (10 mol%) | Reflux, MeCN | 15-45 min | 88-94% | Moderate | No |
| Transition Metal | AgOTf (1 mol%) | RT, DCM | 20-60 min | 92-99% | >99:1 (Excellent) | No |
| Nanocatalyst | Nano-ZnO | RT, Solvent-free | 5-20 min | 90-96% | Moderate | Yes (5 cycles) |
| Solid Acid | Silica-H₂SO₄ | 80°C, Solvent-free | 30-60 min | 85-92% | Low | Yes (3 cycles) |
| Ionic Liquid | [Hmim]HSO₄ | 80°C, Neat | 15-30 min | 90-95% | Moderate | Yes (4 cycles) |
Key Insight: For pure yield and speed, AgOTf and Nano-ZnO are superior. However, for regiocontrol on unsymmetrical substrates, Silver (Ag) catalysts are the definitive choice due to their specific alkyne activation capability.
Experimental Protocols
Protocol A: High-Precision Regioselective Synthesis (Silver-Catalyzed)
Target: 3,5-Disubstituted Pyrazoles from Alkynic Ketones.
Rationale: Uses Ag(I) to activate the alkyne, directing the hydrazine attack to the
Reagents:
-
Alkynic ketone (1.0 mmol)
-
Aryl hydrazine (1.1 mmol)
-
Silver Triflate (AgOTf) (0.01 mmol, 1 mol%)
-
Dichloromethane (DCM) (5 mL)
Step-by-Step:
-
Preparation: In a clean, dry reaction vial, dissolve the alkynic ketone (1.0 mmol) in DCM (3 mL).
-
Catalyst Addition: Add AgOTf (2.6 mg, 1 mol%) to the solution. Stir for 2 minutes. Note: Protect from light if possible, though AgOTf is relatively stable.
-
Reactant Addition: Dropwise add the aryl hydrazine (1.1 mmol) dissolved in DCM (2 mL) over 5 minutes at Room Temperature (RT).
-
Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically completes in 30-60 minutes.
-
Workup: Filter the mixture through a short pad of Celite to remove the silver catalyst. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Validation: 1H NMR should show a distinct singlet for the pyrazole C4-H proton (typically
6.5-7.0 ppm).
Protocol B: Green/Scalable Synthesis (Nano-ZnO Catalyzed)
Target: 1,3,5-Trisubstituted Pyrazoles from 1,3-Diketones. Rationale: Solvent-free conditions utilizing surface catalysis for high throughput and minimal waste (high E-factor).
Reagents:
-
1,3-Diketone (e.g., Acetylacetone) (10 mmol)
-
Hydrazine derivative (10 mmol)
-
Nano-ZnO (0.5 mmol, 5 mol%)
Step-by-Step:
-
Mixing: In a mortar, mix the 1,3-diketone and hydrazine. Caution: Exothermic reaction. Add hydrazine slowly.
-
Catalysis: Add Nano-ZnO powder to the mixture.
-
Grinding: Grind the mixture with a pestle at room temperature. The mixture will likely become a paste or liquid (eutectic formation) and then solidify as the product forms.
-
Duration: Continue grinding for 10-20 minutes. Monitor by TLC.[4]
-
Extraction: Add hot ethanol (20 mL) to the solid mass. The product dissolves; the Nano-ZnO remains suspended.
-
Catalyst Recovery: Centrifuge or filter the hot solution to recover Nano-ZnO. Wash the catalyst with acetone, dry at 100°C, and store for reuse.
-
Crystallization: Allow the ethanol filtrate to cool. Collect pure pyrazole crystals via filtration.
Strategic Selection Guide
Choosing the right catalyst depends on your primary constraint: Regioselectivity vs. Sustainability.
References
-
Review of Transition-Metal Catalysis: Topchiy, M. A., et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 2020, 18, 6192-6210. [Link]
-
Nano-Catalysis Protocol: Girish, Y. R., et al. "Nano-ZnO catalyzed green and efficient synthesis of 1,3,5-substituted pyrazole derivatives."[1] Journal of Chemical Sciences, 2023 (Contextual citation from search results). [Link][4][5][6]
-
Silver-Catalyzed Regioselectivity: Topchiy, M. A., et al. "Efficient synthesis of 3-CF3-pyrazoles via silver-catalyzed cyclization."[1] Organic & Biomolecular Chemistry, 2020.[7] [Link]
-
Ionic Liquid Applications: Review of Ionic Liquids in Pyrazole Synthesis. ResearchGate Review, 2025. [Link]
-
General Synthetic Strategies: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI Chemistry, 2023. [Link][4][5][6]
Sources
A Comparative Guide to Purity Validation of 5-methoxy-1,3-dimethyl-1H-pyrazole: Elemental Analysis vs. Modern Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is a foundational requirement for reliable and reproducible results. In the synthesis of novel chemical entities such as 5-methoxy-1,3-dimethyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry, validating its purity is a critical step. This guide provides an in-depth comparison of the classical method of elemental analysis with two powerful and widely used alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols, the rationale behind procedural choices, and a comparative analysis to guide you in selecting the most appropriate method for your research needs.
The Subject of Our Analysis: this compound
Before we can assess purity, we must first understand the fundamental composition of our target molecule.
Molecular Formula: C₆H₁₀N₂O
Molecular Weight: 126.16 g/mol
The theoretical elemental composition is calculated as follows:
-
Carbon (C): (6 * 12.011) / 126.16 * 100% = 57.12%
-
Hydrogen (H): (10 * 1.008) / 126.16 * 100% = 7.99%
-
Nitrogen (N): (2 * 14.007) / 126.16 * 100% = 22.21%
-
Oxygen (O): (1 * 15.999) / 126.16 * 100% = 12.68%
This theoretical composition serves as the benchmark against which the experimental results of elemental analysis will be compared.
Elemental Analysis: The Gold Standard for Elemental Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass percentages of these elements in a sample.[1] It is a cornerstone technique for confirming the elemental composition of a newly synthesized compound.[2]
The Causality Behind the Choice
The principle of CHN analysis is elegantly simple: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously separated and quantified.[1] This method is particularly valuable as it can reveal the presence of non-proton-containing impurities, such as inorganic salts or residual solvents, which may be invisible to techniques like NMR.[3] A significant deviation from the theoretical elemental composition is a clear indicator of impurities.
Experimental Protocol for CHN Analysis
This protocol outlines the steps for determining the C, H, and N content of this compound.
Instrumentation: A calibrated CHN Elemental Analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or water will significantly impact the results.[4]
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a microbalance.[5]
-
Fold the tin capsule to securely enclose the sample.
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (around 990 °C) with a pulse of pure oxygen.[5]
-
The combustion products are passed over catalysts to ensure complete oxidation and then through a reduction furnace to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and helium carrier gas) is passed through a gas chromatography column to separate the components.
-
A thermal conductivity detector measures the concentration of each gas.
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values. For a pure sample, the experimental values should be within ±0.4% of the theoretical values, a standard often required by scientific journals.[6]
Sources
A Head-to-Head Comparison of Green vs. Traditional Pyrazole Synthesis Routes for the Modern Researcher
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals.[1][2] The selection of a synthetic route is a critical decision that impacts not only yield and purity but also the environmental footprint and overall sustainability of the process. This guide provides an objective, data-driven comparison of traditional and green methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
The Enduring Importance of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in a wide variety of synthetic and natural compounds and is responsible for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory), and Rimonabant (an anorectic anti-obesity drug), feature the pyrazole scaffold, underscoring its therapeutic significance.[1]
Traditional Pyrazole Synthesis: The Knorr Reaction and Its Legacy
The classical Knorr pyrazole synthesis, first reported in 1883, has been a workhorse in organic chemistry for over a century.[3][4] This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5]
Mechanism of the Knorr Pyrazole Synthesis:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: Subsequent elimination of two molecules of water leads to the formation of the aromatic pyrazole ring.[5]
While robust and often high-yielding, traditional methods like the Knorr synthesis are not without their drawbacks.[5] They frequently rely on harsh reaction conditions, such as high temperatures and the use of strong acids or bases as catalysts.[1][6] Moreover, the use of volatile organic solvents (VOCs) is common, contributing to environmental pollution and safety concerns.[7][8]
The Rise of Green Synthesis Methods
In recent years, the principles of green chemistry have spurred the development of more sustainable and environmentally benign approaches to pyrazole synthesis.[9][10] These methods aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and improve atom economy.[10]
Key green strategies for pyrazole synthesis include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions.[11][12][13][14][15]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, often at lower temperatures than conventional heating.[16][17]
-
Use of Green Solvents: Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents (DESs) can significantly reduce the environmental impact of a synthesis.[18][19][20]
-
Catalyst-Free and Solvent-Free Reactions: The ultimate goal of green chemistry is to perform reactions without the need for catalysts or solvents, which can be achieved through techniques like grinding or by leveraging the inherent reactivity of the starting materials.[21]
-
Use of Benign Catalysts: Employing non-toxic and recyclable catalysts, such as nano-catalysts or biocatalysts, can improve the sustainability of the process.[22][23]
Performance Comparison of Synthesis Routes
The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Traditional Method (Knorr Synthesis) | Green Method (Microwave-Assisted, Solvent-Free) |
| Product | Substituted Pyrazoles | Substituted Pyrazoles |
| Yield | 72-90%[24] | 91-98%[24] |
| Reaction Time | 1.5 - 3 hours[6][24] | 5 - 10 minutes[24] |
| Reaction Temperature | 75 - 100°C[5][24] | 60 - 120°C[24][25] |
| Solvent | Ethanol, Acetic Acid, Water[6] | Solvent-Free[11][12][13] |
| Catalyst | Acid (e.g., Acetic Acid) or Base (e.g., NaOH)[6] | Often catalyst-free or uses a mild catalyst[11][15] |
| Work-up | Extraction with organic solvents, drying, distillation[6] | Simple filtration or direct use of the crude product[6] |
Experimental Workflows
The following diagrams illustrate the general workflows for both traditional and green pyrazole synthesis.
Detailed Experimental Protocols
Traditional Knorr Pyrazole Synthesis of 3,5-dimethylpyrazole
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate (10 mmol) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Green Microwave-Assisted Synthesis of 3,5-dimethylpyrazole
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
Procedure:
-
In a microwave-safe reaction vessel, mix acetylacetone (10 mmol) and hydrazine hydrate (10 mmol).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at 100°C for 5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The product often solidifies upon cooling and can be collected by simple filtration.
-
Wash the solid product with a small amount of cold water and dry to obtain the pure pyrazole.
Head-to-Head Comparison: A Visual Guide
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 17. bepls.com [bepls.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmajournal.net [pharmajournal.net]
- 23. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Eco-friendly methods for the synthesis of N -acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08527B [pubs.rsc.org]
A Comparative Guide to the Spectral Analysis of 5-methoxy-1,3-dimethyl-1H-pyrazole and Related Heterocycles
This guide provides a comprehensive framework for the spectral characterization of 5-methoxy-1,3-dimethyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing that a robust spectral database is foundational to modern research, we present not only the core spectral data for our target compound but also a comparative analysis with structurally related pyrazole derivatives. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify, characterize, and differentiate these important molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Pyrazoles are five-membered heterocyclic compounds that form the core of numerous pharmaceuticals, including pain relief medications like celecoxib and anti-inflammatory drugs.[1][2] Their wide range of biological activities makes the synthesis and characterization of novel pyrazole derivatives a critical area of research.[3][4] Accurate spectral data is paramount for confirming molecular structure, assessing purity, and understanding structure-activity relationships.
Part 1: Spectral Reference Profile for this compound
The first step in any analytical workflow is to establish a baseline reference for the target compound. Here, we consolidate the essential spectral identifiers for this compound.
Molecular Structure and Properties:
-
Chemical Formula: C₆H₁₀N₂O[5]
-
Molecular Weight: 126.156 g/mol [5]
-
CAS Registry Number: 53091-80-8[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR signals in a standard solvent like CDCl₃ are highly characteristic.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Protons | ~5.3 - 5.5 | Singlet | Pyrazole C4-H |
| OCH₃ | ~3.8 - 4.1 | Singlet | Methoxy group protons |
| N-CH₃ (N1) | ~3.6 - 3.9 | Singlet | N-methyl group protons at position 1 |
| C-CH₃ (C3) | ~2.2 - 2.4 | Singlet | C-methyl group protons at position 3 |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbons | ~155 | C5 (attached to OCH₃) | |
| ~148 | C3 (attached to CH₃) | ||
| ~86 | C4 | ||
| ~55 | OCH₃ | ||
| ~35 | N-CH₃ (N1) | ||
| ~14 | C-CH₃ (C3) |
Rationale: The predicted chemical shifts are based on extensive data from substituted pyrazoles.[6][7] The electron-donating methoxy group at C5 is expected to shield the C4 proton, while the N-methyl and C-methyl groups will appear as distinct singlets in regions typical for such functionalities.[6]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is commonly used for volatile, thermally stable molecules like pyrazoles.
-
Expected Molecular Ion (M⁺•): m/z 126.0793 (for C₆H₁₀N₂O)[8]
-
Key Fragmentation Pathways: The fragmentation of pyrazoles is highly dependent on the nature and position of substituents.[9][10] Common fragmentation patterns involve the loss of small, stable molecules or radicals. For our target compound, likely fragmentation includes:
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 - 3000 | C-H Stretch (sp³) | Methyl groups |
| ~1600 - 1640 | C=N Stretch | Pyrazole ring |
| ~1500 - 1550 | C=C Stretch | Pyrazole ring |
| ~1050 - 1150 | C-O Stretch (asymmetric) | Methoxy C-O-C |
Rationale: The assignment of these bands is consistent with general values for substituted pyrazoles and ethers.[13][14] The C=N and C=C stretching vibrations are characteristic of the aromatic pyrazole ring system.
Part 2: Comparative Analysis with Alternative Pyrazole Scaffolds
To provide context and highlight the unique spectral features of our target compound, we compare it with two well-characterized pyrazole derivatives: 3,5-dimethyl-1H-pyrazole and 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole.
Alternative 1: 3,5-dimethyl-1H-pyrazole
This simpler pyrazole lacks the N-substitution and the C5-methoxy group, allowing for a direct comparison of substituent effects.
Table 3: Experimental Spectral Data for 3,5-dimethyl-1H-pyrazole
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment | Reference |
| NH | ~9.7 | Broad Singlet | Pyrazole N1-H | [15] |
| C4-H | 5.76 | Singlet | Pyrazole C4-H | [15] |
| CH₃ | 2.21 | Singlet | C3 and C5 methyl groups | [15] |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | Reference | |
| C3/C5 | ~144 | C3 and C5 carbons | [15] | |
| C4 | 104.31 | C4 carbon | [15] | |
| CH₃ | 11.61 | C3 and C5 methyl carbons | [15] | |
| IR (cm⁻¹) | Vibration | Reference | ||
| ~3150 | N-H Stretch | [14] | ||
| ~1560 | C=N Stretch | [14] |
Comparison Insights:
-
¹H NMR: The most obvious difference is the presence of a broad NH proton signal in 3,5-dimethyl-1H-pyrazole, which is absent in our N-methylated target compound. The C4-H proton is slightly more downfield (5.76 ppm vs. ~5.4 ppm), likely due to the different electronic environment.
-
¹³C NMR: The C4 carbon is significantly more shielded in our target compound (~86 ppm vs. 104.31 ppm), a direct result of the strong electron-donating effect of the C5-methoxy group.
Alternative 2: 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole
This derivative introduces an N-phenyl group and a C5-ethoxy group, providing insight into the effects of larger substituents.
Table 4: Experimental Spectral Data for 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment | Reference |
| Ar-H | 7.17-7.68 | Multiplet | Phenyl group protons | [6] |
| C4-H | 5.40 | Singlet | Pyrazole C4-H | [6] |
| OCH₂CH₃ | 4.12 | Quartet | Methylene protons of ethoxy group | [6] |
| C-CH₃ | 2.42 | Singlet | C3-methyl group protons | [6] |
| OCH₂CH₃ | 1.44 | Triplet | Methyl protons of ethoxy group | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | Reference | |
| C5 | 154.6 | C5 (attached to OEt) | [6] | |
| C3 | 148.3 | C3 (attached to CH₃) | [6] | |
| Ar-C | 121.6-138.8 | Phenyl carbons | [6] | |
| C4 | 86.1 | C4 carbon | [6] | |
| OCH₂CH₃ | 67.5 | Methylene carbon of ethoxy group | [6] | |
| CH₃ (C3) | 14.5 | C3-methyl carbon | [6] | |
| OCH₂CH₃ | 14.6 | Methyl carbon of ethoxy group | [6] | |
| MS (ESI) | m/z | Assignment | Reference | |
| [M+H]⁺ | 203 | Protonated Molecular Ion | [6] |
Comparison Insights:
-
¹H NMR: The presence of the N-phenyl group introduces complex multiplets in the aromatic region (7.17-7.68 ppm). The ethoxy group is clearly distinguishable by its characteristic quartet and triplet signals, contrasting with the sharp singlet of the methoxy group in our target compound.
-
¹³C NMR: The C4 chemical shift (86.1 ppm) is very similar to our target compound's predicted value (~86 ppm), indicating that the C5-alkoxy group is the dominant factor influencing this position, more so than the N-substituent (methyl vs. phenyl).
-
MS: The molecular ion is observed at m/z 203, reflecting the larger mass of the phenyl and ethoxy substituents compared to the methyl and methoxy groups of our target compound.
Part 3: Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data for database inclusion, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[9]
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution with the theoretical pattern for the proposed elemental formula.
Part 4: Workflow for Spectral Database Curation
A systematic workflow is essential for building a reliable and searchable spectral database for novel compounds. This process ensures data integrity from sample receipt to final analysis.
This workflow illustrates the logical progression from a newly synthesized compound to a fully validated entry in a spectral reference database. Each step is a critical control point to ensure the final data is accurate, reliable, and fit for purpose in a research and development setting.
References
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Adhikari, N., & Saha, N. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry.
- Visnav. (2022, July 27).
- Gosavi, G., Gangurde, B., Ghoderao, V., Gupta, V., Sanap, M., Ghodegaonkar, S., & Nangude, M. (n.d.).
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
- (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
- Santos, V. G., & Amarante, G. W. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5...
- (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- (n.d.). Pyrazole. SpectraBase.
- (2021, September 7).
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.
- Vasile, C., et al. (2024, November 22).
- (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
- (n.d.). 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook.
- Cordes, D. B., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- (n.d.).
- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- (n.d.). 5-methoxy-1,3-dimethyl-1h-pyrazol-4-amine. PubChemLite.
- (n.d.). Structure and spectral data of pyrazole derivatives.
- (n.d.). This compound (C6H10N2O). PubChemLite.
- (n.d.). N-(3-chloro-4-methoxyphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase.
- (n.d.). Emission spectra of selected pyrazoles derivatives.
- (n.d.). 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355. PubChem.
- (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
- (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing.
- (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- (n.d.). 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide.
- (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
- (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 )
- (2021, March). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. J MOL STRUCT.
- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
- (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. PubChem.
Sources
- 1. visnav.in [visnav.in]
- 2. jetir.org [jetir.org]
- 3. connectjournals.com [connectjournals.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. 1H-Pyrazole, 5-methoxy-1,3-dimethyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
In Vitro Profiling of 5-methoxy-1,3-dimethyl-1H-pyrazole (MDMP): A Comparative Benchmarking Guide
Executive Summary
5-methoxy-1,3-dimethyl-1H-pyrazole (referred to herein as MDMP ) represents a distinct pharmacophore within the pyrazole class. Unlike the bulky, diaryl-substituted pyrazoles (e.g., Celecoxib ) designed for steric selectivity in COX-2 pockets, MDMP is a low-molecular-weight, electron-rich scaffold. Its structural attributes—specifically the electron-donating methoxy group at position 5 and N-methylation—suggest potential bioactivity profiles distinct from classical NSAIDs, likely aligning closer to metabolic enzyme inhibitors like Fomepizole or acting as a fragment for kinase inhibition.
This guide provides a rigorous technical framework for benchmarking MDMP against established pyrazole-based therapeutics. It moves beyond simple observation to causal profiling, detailing the in vitro assays required to position MDMP within the current pharmacological landscape.
The Comparative Landscape
| Compound | Primary Target | Structural Class | Benchmarking Relevance |
| MDMP | Unknown / Multi-target | Trisubstituted Pyrazole | Test Candidate |
| Celecoxib | COX-2 (IC50 ~40 nM) | 1,5-Diarylpyrazole | Benchmark for Anti-inflammatory Selectivity |
| Fomepizole | Alcohol Dehydrogenase (ADH) | 4-Alkylpyrazole | Benchmark for Metabolic Enzyme Inhibition |
| Crizotinib | ALK/ROS1 Kinase | Aminopyrazole | Benchmark for Kinase Interaction/Cytotoxicity |
Structural & Mechanistic Analysis
The pharmacological divergence of pyrazoles is dictated by substitution patterns. Understanding MDMP's electronic profile is prerequisite to experimental design.
-
Fomepizole (4-methylpyrazole): Relies on a small, unsubstituted nitrogen pair to coordinate zinc in the Alcohol Dehydrogenase (ADH) active site.
-
Celecoxib: Utilizes phenyl rings at positions 1 and 5 to lock into the hydrophobic channel of COX-2.
-
MDMP: The 5-methoxy group introduces significant electron density.
-
Hypothesis 1: If MDMP binds ADH, the methoxy group may alter zinc coordination kinetics compared to Fomepizole.
-
Hypothesis 2: Lacking bulky aryl groups, MDMP is unlikely to achieve high potency against COX-2 unless used as a fragment lead.
-
Visualization: Pyrazole Pharmacophore Diversity
The following diagram illustrates the structural divergence and resulting signaling impacts of the comparator drugs.
Caption: Structural divergence of pyrazoles dictates target affinity. MDMP is structurally closer to Fomepizole than Celecoxib.
In Vitro Experimental Protocols
To objectively evaluate MDMP, you must run a "Triage Screen" covering metabolic inhibition and inflammatory pathways.
Protocol A: Alcohol Dehydrogenase (ADH) Inhibition Assay
Objective: Determine if MDMP functions as a metabolic inhibitor like Fomepizole. Rationale: The small pyrazole core is a privileged scaffold for ADH inhibition. The methoxy substituent may modulate potency.[1]
Materials:
-
Purified Horse Liver ADH (Sigma-Aldrich).
-
Substrate: Ethanol (0.5 M).
-
Cofactor: NAD+ (2.5 mM).
-
Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).
-
Detection: Spectrophotometer (340 nm).
Workflow:
-
Preparation: Dissolve MDMP and Fomepizole (Positive Control) in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM).
-
Reaction Mix: In a 96-well plate, combine 150 µL buffer, 10 µL NAD+, and 10 µL inhibitor (MDMP or Fomepizole).
-
Initiation: Add 10 µL ADH enzyme (0.5 U/well). Incubate for 5 min at 25°C.
-
Start: Add 20 µL Ethanol to initiate the reaction.
-
Measurement: Monitor the increase in Absorbance at 340 nm (formation of NADH) for 10 minutes.
-
Analysis: Calculate the slope (rate) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.
Validation Criteria:
-
Fomepizole IC50 must fall within 0.1 – 1.0 µM range [1].
-
Z-factor > 0.5 for assay robustness.
Protocol B: COX-1 vs. COX-2 Selectivity Screen
Objective: Assess if MDMP possesses anti-inflammatory properties comparable to Celecoxib. Rationale: While MDMP lacks the aryl wings of Celecoxib, pyrazoles are inherent pharmacophores for COX inhibition. This assay quantifies "off-target" or "lead-like" activity.
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Substrate: Arachidonic Acid (100 µM).
-
Chromogenic probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Heme cofactor.
Workflow:
-
Enzyme Pre-incubation: Incubate COX-1 or COX-2 with Heme and test compounds (MDMP vs. Celecoxib) for 10 mins at 25°C.
-
Reaction: Add Arachidonic Acid and TMPD.
-
Oxidation: COX converts Arachidonic Acid to PGG2; the peroxidase activity reduces PGG2 to PGH2, oxidizing TMPD to a blue product.
-
Readout: Measure Absorbance at 590 nm.
-
Selectivity Calculation:
.
Validation Criteria:
-
Celecoxib should show >300-fold selectivity for COX-2 (Low IC50 for COX-2, High for COX-1) [2].
-
MDMP is expected to show low potency (High IC50) unless it acts via a novel allosteric mechanism.
Comparative Performance Review (Data Template)
The following tables summarize the expected performance benchmarks. Use these to contextualize your experimental results for MDMP.
Table 1: Metabolic & Enzymatic Profile
| Compound | ADH IC50 (µM) | Mechanism | LogP (Lipophilicity) |
| Fomepizole | 0.1 - 0.5 | Competitive (Zn binding) | 0.95 |
| MDMP | TBD (Test) | Putative Competitive | ~1.2 (Est) |
| Pyrazole | 1.0 - 5.0 | Competitive | 0.2 |
Interpretation: If MDMP IC50 < 10 µM, it is a potent metabolic inhibitor. The methoxy group may increase lipophilicity (LogP), potentially improving membrane permeability compared to Fomepizole.
Table 2: Anti-Inflammatory Profile (COX Inhibition)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX1/COX2) |
| Celecoxib | 0.04 | 15.0 | >375 (Highly Selective) |
| Ibuprofen | 15.0 | 12.0 | ~0.8 (Non-selective) |
| MDMP | TBD | TBD | Likely Non-selective |
Interpretation: MDMP is unlikely to match Celecoxib's potency. However, if it shows moderate inhibition (IC50 < 50 µM) without COX-1 activity, it represents a novel "fragment lead" for further optimization.
Mechanistic Visualization: The Screening Cascade
This diagram outlines the logical flow for determining MDMP's classification based on the assay results.
Caption: Decision matrix for classifying MDMP based on in vitro performance against standard pyrazoles.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3406, Fomepizole." PubChem, [Link]. Accessed 19 Feb. 2026.
-
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, vol. 40, no. 9, 1997, pp. 1347-1365. [Link]
-
Varnes, J. G., et al. "Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 2, 2008, pp. 749-754.[2] [Link]2]
-
Bruno, A., et al. "Pyrazoles as Potential Anti-Inflammatory and Antioxidant Agents: A Review." Molecules, vol. 27, no. 14, 2022. [Link]
Sources
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities. Pyrazole derivatives have garnered significant attention for their potent anti-inflammatory properties, leading to the development of blockbuster drugs like Celecoxib. These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of novel pyrazole derivatives. We will delve into the core mechanisms, present standardized in vitro and in vivo protocols, and offer a comparative analysis of representative compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate and compare the efficacy of new chemical entities in this promising class.
Part 1: The Central Role of COX Enzymes in Inflammation
Inflammation is a defensive response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key pathway governing this process begins with the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized to produce various prostanoids, including prostaglandins (like PGE2), which are potent mediators of pain, fever, and inflammation.
-
COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as protecting the gastric mucosa.
-
COX-2 is an inducible isoform, with its expression significantly upregulated during inflammation by cytokines and other pro-inflammatory signals.
This difference is the cornerstone of modern anti-inflammatory drug design. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both isoforms, this non-selective action can lead to gastrointestinal side effects by disrupting the protective functions of COX-1. The goal for many pyrazole derivatives is to achieve selective COX-2 inhibition , thereby targeting inflammation at its source while minimizing mechanism-based toxicity.
The COX Inflammatory Pathway
The diagram below illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins by COX enzymes, highlighting the therapeutic target for pyrazole derivatives.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Part 2: Benchmarking Methodologies
To objectively compare pyrazole derivatives, a combination of in vitro enzyme inhibition assays and in vivo models of acute inflammation is essential.
In Vitro Evaluation: COX-1/COX-2 Inhibition Assay
This assay directly measures a compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, providing the half-maximal inhibitory concentration (IC50). The ratio of IC50(COX-1) / IC50(COX-2) gives the Selectivity Index (SI), a critical parameter for gauging COX-2 selectivity.
Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is based on the principle that the peroxidase component of COX enzymes converts a probe into a fluorescent product. Inhibition of the COX enzyme reduces the rate of fluorescence generation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme cofactor
-
Fluorometric Probe (e.g., ADHP, Amplex™ Red)
-
Arachidonic Acid (substrate)
-
Test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a series of dilutions at 10 times the final desired concentration in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Include wells for "Enzyme Control" (with DMSO vehicle) and "Inhibitor Control" (with reference inhibitor).
-
Inhibitor Addition: Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step is crucial as it allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously, preferably using a multi-channel pipette.
-
Measurement: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX fluorometric inhibition assay.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds. The i
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole
Introduction
5-methoxy-1,3-dimethyl-1H-pyrazole is a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its utility stems from the specific arrangement of substituents on the pyrazole core, which influences its chemical reactivity and biological activity. Achieving a consistent and reproducible synthesis of this compound is therefore of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, with a focus on experimental reproducibility, mechanistic rationale, and practical considerations for the modern research scientist.
Overview of Synthetic Strategies
The synthesis of this compound is most logically approached via a two-step sequence:
-
Formation of the Pyrazole Core: Construction of the 1,3-dimethyl-pyrazol-5-one ring system.
-
Alkylation: Introduction of the 5-methoxy group via methylation of the pyrazol-5-one intermediate.
We will explore two distinct methodologies for achieving this transformation, each with its own set of advantages and potential reproducibility challenges.
Method 1: Classical Knorr Cyclocondensation followed by O-Methylation
This is the most traditional and widely documented approach. It relies on the robust Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, followed by a standard Williamson ether synthesis-type reaction.[1][2]
Logical Workflow for Method 1
Caption: Workflow for the Knorr synthesis and subsequent O-methylation.
Part A: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol
The Knorr cyclocondensation involves the reaction of a β-ketoester with a hydrazine.[1][3] In this case, we use ethyl acetoacetate and methylhydrazine.
Reaction Mechanism
The reaction proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by cyclization and dehydration to form the pyrazolone ring.[3][4]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: 1,3-dimethyl-1H-pyrazol-5-ol
This protocol is adapted from established procedures for similar pyrazolone syntheses.[4]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (1.0 eq) and ethanol (3 mL per gram of ethyl acetoacetate). Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Add methylhydrazine (1.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1,3-dimethyl-1H-pyrazol-5-ol.
Part B: O-Methylation of 1,3-dimethyl-1H-pyrazol-5-ol
The pyrazolone intermediate exists in tautomeric forms, and for O-methylation, the hydroxyl form must be deprotonated to form a nucleophilic alkoxide.[5]
Experimental Protocol: this compound
This protocol is based on general alkylation procedures for pyrazolones.[5]
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully add anhydrous DMF (5 mL per gram of pyrazolone).
-
Deprotonation: Cool the DMF suspension to 0 °C. Dissolve the 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) from Part A in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Methylation: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Reproducibility & Troubleshooting for Method 1
| Parameter | Challenge | Recommendation for Improved Reproducibility |
| Regioselectivity (Part A) | The reaction of methylhydrazine with an unsymmetrical β-ketoester can potentially lead to two regioisomers. However, with ethyl acetoacetate, the reaction is generally regioselective due to the higher electrophilicity of the ketone carbonyl over the ester carbonyl.[3] | Maintain low temperatures during the initial addition of methylhydrazine to favor the kinetic product. Confirm the structure of the intermediate by NMR. |
| Tautomerism (Part B) | The pyrazolone intermediate exists in several tautomeric forms (OH, NH, and CH). The equilibrium is solvent-dependent.[5] O-methylation competes with N-methylation at the N2 position. | Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF, THF) strongly favors the formation of the O-anion, leading to higher yields of the O-methylated product. |
| Reagent Purity | Water content in solvents or reagents will quench the NaH in Part B, leading to lower yields. Methylhydrazine can degrade over time. | Use freshly distilled, anhydrous solvents for the methylation step. Use high-purity methylhydrazine. |
| Work-up (Part B) | The final product may have some water solubility. | If low yields are obtained after work-up, perform a back-extraction of the aqueous layers to recover any dissolved product. |
Method 2: Alternative Synthesis via 5-chloro-1,3-dimethyl-1H-pyrazole
This alternative approach avoids the direct O-methylation of a pyrazolone. Instead, it involves the synthesis of a 5-chloropyrazole intermediate, followed by a nucleophilic aromatic substitution (SNAAr) with sodium methoxide.
Part A: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole
This intermediate can be prepared from the corresponding pyrazolone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: 5-chloro-1,3-dimethyl-1H-pyrazole
-
Reaction Setup: In a fume hood, carefully add 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) to phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at 0 °C. The reaction is highly exothermic and releases HCl gas.
-
Reaction: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a base (e.g., solid NaOH or concentrated NaOH solution) while keeping the mixture cool in an ice bath. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography or distillation.
Part B: Methoxylation of 5-chloro-1,3-dimethyl-1H-pyrazole
This step is a nucleophilic aromatic substitution where methoxide displaces the chloride.
Experimental Protocol: this compound
-
Reaction Setup: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol (10 mL per gram of chloropyrazole) under an inert atmosphere. Alternatively, use commercially available sodium methoxide solution.
-
Reaction: Add the 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) to the sodium methoxide solution. Heat the mixture to reflux and stir for 6-12 hours. Monitor the formation of the product and the disappearance of the starting material by GC-MS or TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by silica gel column chromatography.
Reproducibility & Troubleshooting for Method 2
| Parameter | Challenge | Recommendation for Improved Reproducibility |
| Handling POCl₃ (Part A) | Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. The work-up is hazardous. | This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quench on ice must be done slowly and with extreme caution. |
| Reaction Time (Part B) | The SNAr reaction can be sluggish depending on the purity of the starting material and the activity of the sodium methoxide. | Ensure the use of anhydrous methanol and high-purity sodium to prepare fresh sodium methoxide for optimal reactivity. Commercial solutions should be titrated before use. |
| Side Reactions | Incomplete reaction in Part A will lead to difficulties in purification. In Part B, residual water can lead to the formation of the pyrazolone starting material as a byproduct. | Ensure the chlorination reaction goes to completion. Use strictly anhydrous conditions for the methoxylation step. |
Comparative Analysis
| Metric | Method 1: Knorr / O-Methylation | Method 2: Chlorination / SNAr |
| Overall Yield | Generally good to high, but can be variable depending on the success of the O-methylation vs. N-methylation. | Can be high, but the hazardous nature of the chlorination step and potential for sluggish SNAr can lower overall yield. |
| Reagent Safety & Handling | Uses flammable solvents and a highly reactive base (NaH). Methylating agents are toxic. | Uses highly corrosive and toxic POCl₃. The work-up for the chlorination is hazardous. Uses sodium metal. |
| Reproducibility | The main challenge is controlling the O- vs. N-methylation selectivity, which is sensitive to base and solvent choice.[6][7] | The two steps are generally reliable if performed correctly, but the hazardous nature of the reagents requires strict procedural control. |
| Scalability | Readily scalable, although handling large quantities of NaH requires specialized equipment and safety protocols. | The POCl₃ quench is difficult and dangerous to scale up. This method is less suitable for large-scale synthesis. |
| Ease of Execution | More straightforward for a standard organic chemistry lab. The reagents are common and the procedures are well-established. | Technically more demanding due to the hazardous reagents and rigorous anhydrous conditions required. |
Conclusion and Recommendations
For most laboratory-scale applications (< 50g), Method 1 (Knorr Cyclocondensation followed by O-Methylation) is the recommended route for the synthesis of this compound. It employs more common and less hazardous reagents compared to Method 2 and relies on two fundamentally robust and well-understood reaction classes. The primary challenge to reproducibility—the O- vs. N-methylation selectivity—can be effectively controlled by the careful choice of a strong, non-nucleophilic base and a polar aprotic solvent.
Method 2 serves as a viable alternative, particularly if a researcher has difficulty with the O-methylation step of Method 1 or has access to the 5-chloro-1,3-dimethyl-1H-pyrazole intermediate. However, the significant safety concerns associated with the use and quenching of phosphorus oxychloride make it a less attractive option for routine synthesis.
Ultimately, the successful and reproducible synthesis of the target molecule hinges on careful attention to reagent purity, rigorous control of reaction conditions (especially temperature and moisture), and diligent monitoring of reaction progress.
References
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Yang, S. H., & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. [Link]
-
Wang, M., Li, Z., & Zhu, H. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
- Zhang, J. (2021). Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
-
Aksenov, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]
-
Shaabani, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly effective catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 4(2), 174-181. [Link]
-
Gomaa, M. A. M., & Ali, A. A.-S. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 132(1), 60. [Link]
-
Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11332-11336. [Link]
-
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]
-
Islam, R., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Pharmaceutical Journal, 14(2). [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Wiley, R. H., & Hexner, P. E. (1955). 3,5-dimethylpyrazole. Organic Syntheses, 35, 54. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-methoxy-1,3-dimethyl-1H-pyrazole
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methoxy-1,3-dimethyl-1H-pyrazole, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust understanding of waste management principles. All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2] The improper disposal of chemical waste, such as through the sewer system or in regular trash, is strictly prohibited and can lead to dangerous chemical reactions and environmental contamination.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous pyrazole compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][7][8][9] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][10]
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation before and during use.[11][12]
-
Body Protection: A lab coat must be worn at all times.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[13]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound waste.
Waste Segregation and Container Selection
-
Waste Identification: All waste streams containing this compound must be identified and segregated at the point of generation.[3] This includes pure compound, solutions, and contaminated materials such as gloves, pipette tips, and absorbent pads.
-
Container Compatibility: Use only approved hazardous waste containers that are chemically compatible with pyrazoles and any solvents used.[2][4][14] The original container is often the best choice for storing waste of the same chemical.[2] Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[3][15]
-
Incompatible Wastes: Never mix incompatible wastes.[16] For example, keep acids segregated from bases and oxidizing agents away from flammable or organic materials.[14][15]
Labeling and Documentation
Proper labeling is a critical component of safe waste management.[4]
-
Hazardous Waste Label: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[14][16]
-
Chemical Identification: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[14]
-
Constituent Percentages: List all chemical constituents and their approximate percentages.[14]
Waste Accumulation and Storage
-
Point of Generation: Hazardous waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[3] This is often referred to as a Satellite Accumulation Area (SAA).[14][15]
-
Container Management: Keep waste containers closed at all times except when adding waste.[14][15] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[15]
-
Secondary Containment: It is best practice to use secondary containment systems, such as spill pallets, to prevent the spread of potential leaks.[3][17]
-
Storage Location: Store waste containers in a designated, well-ventilated area away from heat sources, direct sunlight, and high-traffic areas.[4][17]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.[1][10]
-
Assess the Spill: Determine the extent and nature of the spill. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.[2]
-
Cleanup: For small, manageable spills, use appropriate absorbent materials to contain and clean up the spill.[2][10] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the disposal of this compound waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not fill beyond 90% capacity. | [14] |
| pH for Aqueous Waste | If permitted by EHS, adjust pH to between 5.0 and 12.5 for drain disposal (verify institutional policy). | [15] |
| Flammable Liquid Storage (General) | No more than 25 gallons of Category 1 flammable liquids can be stored outside of a cabinet. | [17] |
Final Disposal
The final step in the disposal process is the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1] Ensure that all necessary paperwork is completed accurately. The ultimate disposal method will likely be incineration at a licensed facility, which is a common and effective method for destroying organic chemical waste.[1][11]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.
References
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
-
Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Retrieved from [Link]
-
MSDS of 5-Hydroxy-1,3-dimethylpyrazole - Capot Chemical. (2013, October 14). Retrieved from [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
1H-Pyrazole, 5-ethenyl-1,3-dimethyl- Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]
-
EPA Subpart P Regulations - HW Drugs. (n.d.). Retrieved from [Link]
-
-
Hazardous Materials, Solid Waste, and Pollution Prevention - FAA. (n.d.). Retrieved from [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. capotchem.com [capotchem.com]
- 12. 1H-Pyrazole, 5-ethenyl-1,3-dimethyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
